Methyl 2-(aminomethyl)benzoate Hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
methyl 2-(aminomethyl)benzoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2.ClH/c1-12-9(11)8-5-3-2-4-7(8)6-10;/h2-5H,6,10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMCMHUFPMHONOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00375427 | |
| Record name | Methyl 2-(aminomethyl)benzoate Hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00375427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
849020-92-4 | |
| Record name | Methyl 2-(aminomethyl)benzoate Hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00375427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Carbomethoxybenzylamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
"Methyl 2-(aminomethyl)benzoate Hydrochloride" synthesis and properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and physicochemical properties of Methyl 2-(aminomethyl)benzoate Hydrochloride. Due to the limited availability of detailed experimental data in peer-reviewed literature, this guide synthesizes information from analogous chemical transformations and commercial supplier data to present a thorough resource for researchers.
Physicochemical Properties
This compound is a solid organic compound. Its key physicochemical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₉H₁₂ClNO₂ | [1] |
| Molecular Weight | 201.65 g/mol | [1] |
| CAS Number | 849020-92-4 | [2] |
| Physical Form | Solid | [1] |
| Melting Point | 170-172 °C | [2] |
| Solubility | Data not available | |
| pKa | Data not available |
Synthesis of this compound
The most plausible and industrially scalable synthetic route to this compound is the catalytic hydrogenation of Methyl 2-cyanobenzoate. This method is analogous to the preparation of similar aminobenzoate derivatives.[3][4] The process involves the reduction of the nitrile functional group to a primary amine, followed by conversion to the hydrochloride salt.
A general workflow for this synthesis is outlined below:
Caption: Synthetic workflow for Methyl 2-(aminomethyl)benzoate HCl.
Experimental Protocol: Catalytic Hydrogenation of Methyl 2-cyanobenzoate
Materials:
-
Methyl 2-cyanobenzoate
-
Palladium on carbon (10% Pd/C)
-
Methanol (or other suitable solvent like ethanol or ethyl acetate)
-
Hydrogen gas (H₂)
-
Hydrochloric acid (concentrated or as a solution in a suitable solvent)
-
Inert gas (e.g., Nitrogen or Argon)
-
Filter aid (e.g., Celite®)
Procedure:
-
Reaction Setup: In a hydrogenation vessel, dissolve Methyl 2-cyanobenzoate in methanol.
-
Catalyst Addition: Carefully add 10% Palladium on carbon (typically 1-5 mol% relative to the substrate) to the solution under an inert atmosphere.
-
Hydrogenation: Seal the reaction vessel and purge it several times with an inert gas before introducing hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 psi) and stir the mixture vigorously at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas. Filter the reaction mixture through a pad of filter aid to remove the palladium catalyst. Wash the filter cake with methanol.
-
Hydrochloride Salt Formation: Combine the filtrate and washes. To this solution, add a solution of hydrochloric acid (e.g., concentrated HCl or HCl in ether) dropwise with stirring until the solution is acidic. The hydrochloride salt should precipitate out of the solution.
-
Purification: Collect the precipitated solid by filtration. The crude product can be purified by recrystallization from a suitable solvent system (e.g., methanol/ether) to yield pure this compound.
Biological and Pharmacological Properties
Currently, there is no publicly available information on the specific biological activity, mechanism of action, or signaling pathways associated with this compound. However, the aminobenzoate scaffold is present in a variety of biologically active molecules. Derivatives of aminobenzothiazoles, for example, have been investigated for their potential as anticancer, antimicrobial, and anti-inflammatory agents.[5][6][7]
Given the lack of specific biological data, no signaling pathway diagrams can be provided at this time. The logical workflow for the initial investigation of the biological properties of this compound would follow a standard screening process.
Caption: General workflow for biological screening.
Safety Information
This compound is classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause an allergic skin reaction.[1] Appropriate personal protective equipment should be worn when handling this compound. For detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This technical guide provides a summary of the available information on the synthesis and properties of this compound. While a detailed experimental protocol and biological activity data are not yet published, the information presented here, based on analogous compounds and general chemical principles, offers a valuable starting point for researchers interested in this molecule. Further investigation is warranted to fully characterize its properties and explore its potential applications.
References
- 1. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. 849020-92-4 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 3. CN111592465A - Method for preparing 2-amino-4-aminomethyl methyl benzoate and hydrochloride thereof - Google Patents [patents.google.com]
- 4. CN106565509A - Preparation method of 2-amino-4-methylamino methyl benzoate hydrochloride - Google Patents [patents.google.com]
- 5. Synthesis of biologically active derivatives of 2-aminobenzothiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
"Methyl 2-(aminomethyl)benzoate Hydrochloride" CAS number and molecular structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-(aminomethyl)benzoate Hydrochloride is a chemical compound of interest in the fields of organic synthesis and medicinal chemistry. As a substituted aminobenzoate derivative, it possesses a unique structural arrangement with a methyl ester and an aminomethyl group in the ortho position on the benzene ring. This configuration offers potential for diverse chemical modifications and the exploration of novel biological activities. This technical guide provides a comprehensive overview of its chemical identity, molecular structure, and key data, compiled to support research and development endeavors.
Chemical Identity and Molecular Structure
CAS Number: 849020-92-4[1][2][3]
Molecular Formula: C₉H₁₂ClNO₂[1][3]
IUPAC Name: methyl 2-(aminomethyl)benzoate;hydrochloride
Synonyms: 2-(Methoxycarbonyl)benzylamine hydrochloride, [2-(Methoxycarbonyl)phenyl]methylamine hydrochloride[1]
Molecular Structure:
The molecular structure of this compound consists of a benzene ring substituted with a methyl ester group at the C1 position and an aminomethyl group at the C2 position. The amine is protonated to form the hydrochloride salt.
Figure 1. Molecular Structure of Methyl 2-(aminomethyl)benzoate.
Physicochemical Data
A summary of the key physicochemical properties is presented in the table below. It is important to note that while some commercial suppliers offer this compound, they often do not provide detailed analytical data. Therefore, some of the presented data may be based on predictions or information available for isomeric or closely related compounds.
| Property | Value | Reference |
| Molecular Weight | 201.65 g/mol | [1] |
| Physical Form | Solid | [1] |
| Purity | Typically >95% | [1] |
| Storage Temperature | Inert atmosphere, room temperature | [1] |
Synthesis and Experimental Protocols
A common strategy for the synthesis of benzylamines involves the reduction of a corresponding nitrile or nitro compound. The following proposed workflow outlines a potential synthetic pathway starting from methyl 2-cyanobenzoate.
Caption: A proposed synthetic workflow for this compound.
Experimental Protocol (Hypothetical):
Step 1: Reduction of Methyl 2-cyanobenzoate to Methyl 2-(aminomethyl)benzoate
-
Apparatus: A high-pressure hydrogenation vessel or a standard round-bottom flask equipped with a magnetic stirrer and a balloon filled with hydrogen gas.
-
Reagents:
-
Methyl 2-cyanobenzoate
-
Palladium on carbon (10% Pd/C)
-
Methanol or Ethanol (solvent)
-
Hydrochloric acid (for catalytic hydrogenation)
-
-
Procedure:
-
Dissolve methyl 2-cyanobenzoate in a suitable solvent such as methanol or ethanol in the reaction vessel.
-
Add a catalytic amount of 10% Pd/C.
-
If performing catalytic hydrogenation, add a catalytic amount of concentrated hydrochloric acid.
-
Pressurize the vessel with hydrogen gas (typically 50 psi) or bubble hydrogen gas through the solution via a balloon.
-
Stir the reaction mixture vigorously at room temperature for several hours until the reaction is complete (monitored by TLC or GC-MS).
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude Methyl 2-(aminomethyl)benzoate.
-
Step 2: Formation of the Hydrochloride Salt
-
Apparatus: A standard round-bottom flask with a magnetic stirrer.
-
Reagents:
-
Crude Methyl 2-(aminomethyl)benzoate
-
Anhydrous diethyl ether or isopropanol
-
A solution of hydrogen chloride in diethyl ether or isopropanol
-
-
Procedure:
-
Dissolve the crude Methyl 2-(aminomethyl)benzoate in a minimal amount of anhydrous diethyl ether or isopropanol.
-
Cool the solution in an ice bath.
-
Slowly add a solution of hydrogen chloride in the corresponding solvent dropwise with stirring.
-
A precipitate of this compound should form.
-
Continue stirring in the ice bath for 30 minutes.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with a small amount of cold anhydrous diethyl ether.
-
Dry the product under vacuum to yield the final hydrochloride salt.
-
Analytical Characterization
Specific, experimentally-derived analytical data for this compound is scarce in the public domain. The following represents predicted data and typical analytical methods used for the characterization of such compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the benzylic protons of the aminomethyl group, the protons of the amine (which may be broad and exchangeable), and the methyl protons of the ester. The chemical shifts of the aromatic protons will be influenced by the ortho-substitution pattern.
-
¹³C NMR: The carbon NMR spectrum should display distinct signals for the carbonyl carbon of the ester, the aromatic carbons (with quaternary carbons having lower intensities), the benzylic carbon, and the methyl carbon of the ester.
High-Performance Liquid Chromatography (HPLC):
HPLC is a crucial technique for assessing the purity of this compound and for separating it from its isomers (meta and para). Reversed-phase HPLC is a common method.
Caption: A typical workflow for the HPLC analysis of aminobenzoate isomers.
Fourier-Transform Infrared (FT-IR) Spectroscopy:
The FT-IR spectrum would be expected to show characteristic absorption bands corresponding to the functional groups present in the molecule.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H (Ammonium) | Stretching | 3200-2800 (broad) |
| C-H (Aromatic) | Stretching | 3100-3000 |
| C-H (Aliphatic) | Stretching | 3000-2850 |
| C=O (Ester) | Stretching | ~1720 |
| C=C (Aromatic) | Stretching | 1600-1450 |
| C-N | Stretching | 1250-1020 |
| C-O (Ester) | Stretching | 1300-1100 |
Potential Applications in Drug Development
While specific biological activity data for this compound is limited, the aminobenzoate scaffold is a well-recognized pharmacophore in medicinal chemistry. Derivatives of aminobenzoic acid have been explored for a wide range of therapeutic applications.
Potential areas of research include:
-
Scaffold for Library Synthesis: The amino and ester functionalities provide convenient handles for combinatorial synthesis to generate libraries of compounds for high-throughput screening.
-
Enzyme Inhibitors: The structural motifs present in this molecule could be suitable for designing inhibitors of various enzymes.
-
Receptor Ligands: Modification of the core structure could lead to the development of ligands for specific biological receptors.
The logical relationship for exploring this compound in a drug discovery context is outlined below.
Caption: Logical workflow for the utilization of this compound in drug discovery.
Conclusion
This compound represents a valuable, yet underexplored, building block for chemical synthesis and drug discovery. This technical guide provides a foundational understanding of its properties and potential. Further research is warranted to fully elucidate its synthetic accessibility, detailed analytical characteristics, and biological potential. The information and proposed methodologies herein are intended to serve as a starting point for researchers and scientists working in this area.
References
Spectroscopic Profile of Methyl 2-(aminomethyl)benzoate Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 2-(aminomethyl)benzoate Hydrochloride (CAS 849020-92-4). Due to the limited availability of experimentally derived spectra in the public domain, this document presents predicted and typical spectroscopic values based on the compound's structure. These values serve as a reference for researchers involved in the synthesis, characterization, and analysis of this molecule.
Spectroscopic Data Summary
The following tables summarize the predicted and expected spectroscopic data for this compound.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~8.0 - 7.4 | Multiplet | 4H | Aromatic protons (C₆H₄) |
| ~4.3 | Singlet | 2H | Methylene protons (-CH₂-NH₃⁺) |
| ~3.9 | Singlet | 3H | Methyl protons (-OCH₃) |
| ~8.5 (broad) | Singlet | 3H | Ammonium protons (-NH₃⁺) |
Solvent: DMSO-d₆
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| ~167 | Carbonyl carbon (-C=O) |
| ~135 - 128 | Aromatic carbons |
| ~52 | Methyl carbon (-OCH₃) |
| ~40 | Methylene carbon (-CH₂) |
Solvent: DMSO-d₆
Table 3: Typical Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3000 - 2800 | Strong, Broad | N-H stretch (ammonium salt) |
| ~2950, ~2850 | Medium | C-H stretch (aliphatic) |
| ~1720 | Strong | C=O stretch (ester) |
| ~1600, ~1480 | Medium-Strong | C=C stretch (aromatic) |
| ~1250 | Strong | C-O stretch (ester) |
Table 4: Expected Mass Spectrometry (MS) Data
| m/z | Interpretation |
| 201.65 | [M]⁺ (Molecular ion, for C₉H₁₂ClNO₂) |
| 166.08 | [M-Cl]⁺ (Loss of HCl) |
| 142 | [M-COOCH₃]⁺ (Loss of methoxycarbonyl group) |
| 106 | [M-CH₂NH₃Cl]⁺ (Loss of aminomethyl hydrochloride group) |
Experimental Protocols
The following are generalized experimental protocols for acquiring the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆). Transfer the solution to a 5 mm NMR tube.
-
¹H NMR Spectroscopy:
-
Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Set the number of scans to 16 or 32 for sufficient signal-to-noise ratio.
-
Use a standard pulse program for proton NMR.
-
Reference the chemical shifts to the residual solvent peak.
-
-
¹³C NMR Spectroscopy:
-
Acquire the spectrum on the same NMR spectrometer.
-
Use a proton-decoupled pulse sequence to obtain singlets for each carbon.
-
A higher number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.
-
Reference the chemical shifts to the solvent peak.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: As a solid, the sample can be prepared as a KBr (potassium bromide) pellet.
-
Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder.
-
Acquire the IR spectrum over a range of 4000-400 cm⁻¹.
-
Typically, 16 or 32 scans are co-added to improve the signal-to-noise ratio.
-
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
-
Data Acquisition:
-
Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.
-
Use an appropriate ionization technique, such as Electrospray Ionization (ESI), which is well-suited for polar and ionic compounds.
-
Acquire the mass spectrum in positive ion mode to observe the molecular ion and common fragments.
-
The mass analyzer (e.g., quadrupole, time-of-flight) will separate the ions based on their mass-to-charge ratio (m/z).
-
Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.
Caption: General workflow for spectroscopic characterization.
An In-depth Technical Guide to the Solubility of Methyl 2-(aminomethyl)benzoate Hydrochloride in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of Methyl 2-(aminomethyl)benzoate Hydrochloride (CAS No. 849020-92-4). Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a robust framework for researchers to determine the solubility of this compound in various organic solvents. The guide includes detailed experimental protocols, a qualitative solubility summary, and a logical workflow for solubility assessment.
Introduction to this compound
This compound is a chemical compound with the molecular formula C₉H₁₂ClNO₂ and a molecular weight of 201.65 g/mol . It is typically supplied as a solid. As the hydrochloride salt of an amino acid ester, its solubility is significantly influenced by the polarity of the solvent and the salt form, which generally enhances solubility in more polar solvents.
Qualitative Solubility Data
While specific quantitative data is scarce, the synthesis and handling procedures of related isomers and similar compounds suggest qualitative solubility in certain organic solvents. This information can serve as a starting point for more rigorous quantitative analysis.
Table 1: Qualitative Solubility and Data Template for this compound
| Solvent | Qualitative Solubility | Quantitative Solubility ( g/100 mL at 25°C) | Experimental Notes |
| Methanol | Likely Soluble | Data not available | Starting material for a similar compound's synthesis was dissolved in methanol.[1] |
| Ethanol | Data not available | Data not available | |
| Dimethyl Sulfoxide (DMSO) | Data not available | Data not available | |
| N,N-Dimethylformamide (DMF) | Data not available | Data not available | |
| Dichloromethane (DCM) | Likely Soluble | Data not available | A related compound was soluble in methylene chloride during workup. |
| Chloroform | Data not available | Data not available | |
| Acetone | Data not available | Data not available | |
| Ethyl Acetate | Data not available | Data not available | |
| Acetonitrile | Data not available | Data not available | |
| Tetrahydrofuran (THF) | Data not available | Data not available | |
| Toluene | Data not available | Data not available | |
| n-Hexane | Likely Insoluble | Data not available |
Experimental Protocol for Determining Thermodynamic (Equilibrium) Solubility
The following is a detailed protocol for the widely accepted "shake-flask" method to determine the thermodynamic solubility of this compound. This method measures the concentration of a saturated solution at equilibrium.
3.1. Materials and Equipment
-
This compound
-
Selected organic solvents (analytical grade or higher)
-
Scintillation vials or glass test tubes with screw caps
-
Analytical balance (readable to at least 0.1 mg)
-
Thermostatically controlled shaker or incubator
-
Syringe filters (0.22 µm or 0.45 µm, solvent-compatible)
-
Syringes
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical instrument (e.g., UV-Vis spectrophotometer).
3.2. Procedure
-
Preparation of Standard Solutions: Prepare a series of standard solutions of known concentrations of this compound in the chosen solvent to create a calibration curve.
-
Sample Preparation: Add an excess amount of the solid compound to a vial containing a known volume or mass of the solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Tightly cap the vials and place them in a shaker at a constant temperature (e.g., 25°C). Agitate the samples for a sufficient time to reach equilibrium. A period of 24 to 72 hours is typically recommended.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle.
-
Sample Withdrawal and Filtration: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid. The filtration step should be performed quickly to minimize any temperature changes that could affect solubility.
-
Dilution: If necessary, accurately dilute the filtered saturated solution with the solvent to a concentration that falls within the range of the calibration curve.
-
Quantification: Analyze the diluted sample using a calibrated HPLC or other analytical method to determine the concentration of the dissolved compound.
-
Calculation: Calculate the solubility from the measured concentration, taking into account any dilution factors. Express the solubility in desired units (e.g., mg/mL, g/100 mL, or mol/L).
Experimental Protocol for Determining Kinetic Solubility
Kinetic solubility is a high-throughput method often used in early drug discovery to assess the solubility of a compound from a concentrated stock solution (typically in DMSO) when diluted into an aqueous buffer. A modified version can be used to assess solubility in organic solvents.
4.1. Materials and Equipment
-
This compound
-
Dimethyl Sulfoxide (DMSO)
-
Selected organic solvents
-
96-well plates (UV-transparent if using a plate reader)
-
Multi-channel pipette
-
Plate reader with turbidity or light scattering detection capabilities, or an HPLC system.
4.2. Procedure
-
Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in DMSO (e.g., 10 mM).
-
Serial Dilution: Add the chosen organic solvent to the wells of a 96-well plate.
-
Compound Addition: Add a small volume of the DMSO stock solution to the wells containing the organic solvent and mix. This will create a range of concentrations.
-
Precipitation Detection: Allow the plate to stand for a set period (e.g., 1-2 hours) at a controlled temperature. The formation of a precipitate can be detected by visual inspection, nephelometry (light scattering), or turbidimetry (absorbance).
-
Solubility Estimation: The kinetic solubility is the highest concentration at which no precipitate is observed.
Visualization of Experimental Workflow
The following diagrams illustrate the logical flow of the solubility assessment process.
Caption: Thermodynamic Solubility Workflow.
Caption: Kinetic Solubility Workflow.
Conclusion
References
An In-depth Technical Guide to Methyl 2-(aminomethyl)benzoate Hydrochloride and Methyl 4-(aminomethyl)benzoate Hydrochloride for Researchers and Drug Development Professionals
Introduction
Methyl 2-(aminomethyl)benzoate Hydrochloride and Methyl 4-(aminomethyl)benzoate Hydrochloride are isomeric aromatic compounds that serve as crucial building blocks in organic synthesis, particularly in the realm of medicinal chemistry and drug development. Their structural distinction, arising from the ortho and para positioning of the aminomethyl and methyl ester groups on the benzene ring, imparts unique chemical and physical properties that influence their reactivity and application in the synthesis of complex molecules. This technical guide provides a comprehensive overview of these two compounds, detailing their chemical properties, synthesis, spectral characterization, and applications, with a focus on providing researchers and drug development professionals with the practical information needed for their work.
Chemical Structure and Properties
The key difference between the two compounds lies in the substitution pattern on the benzene ring, which affects their steric and electronic properties.
-
This compound (ortho-isomer): The proximity of the aminomethyl and methyl ester groups in the ortho position can lead to intramolecular interactions and steric hindrance, which may influence its reactivity and conformational preferences.
-
Methyl 4-(aminomethyl)benzoate Hydrochloride (para-isomer): The para-substitution pattern results in a more linear and less sterically hindered molecule, which can affect its packing in the solid state and its interaction with other molecules.
A summary of their key chemical and physical properties is presented in the table below.
| Property | This compound | Methyl 4-(aminomethyl)benzoate Hydrochloride |
| Synonyms | 2-(Methoxycarbonyl)benzylamine hydrochloride | 4-(Aminomethyl)benzoic Acid Methyl Ester Hydrochloride[1], Methyl p-(Aminomethyl)benzoate Hydrochloride |
| CAS Number | 849020-92-4[2] | 6232-11-7[1] |
| Molecular Formula | C₉H₁₂ClNO₂[3][4] | C₉H₁₂ClNO₂[5][6] |
| Molecular Weight | 201.65 g/mol [3][7] | 201.65 g/mol [1][6] |
| Appearance | Solid[3][7] | White to Almost white powder to crystal[1] |
| Melting Point | Not explicitly available | 243 °C (dec.)[5][8] |
| Purity | 95%[7] | >98.0% (HPLC)[1] |
| Storage | Inert atmosphere, room temperature[7] | Inert atmosphere, Room Temperature[5] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of these isomers. The following tables summarize the key spectral data for Methyl 4-(aminomethyl)benzoate Hydrochloride. While comprehensive experimental data for the 2-isomer is less readily available, predicted values and data from related compounds can be used for comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Methyl 4-(aminomethyl)benzoate Hydrochloride
| ¹H NMR (400 MHz, DMSO-d₆) | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 3.86 | singlet | 3H | CO₂CH₃ | |
| 4.10 | singlet | 2H | CH₂NH₃⁺ | |
| 7.63-7.67 | multiplet | 2H | Aromatic H (positions 3, 5) | |
| 7.96-8.01 | multiplet | 2H | Aromatic H (positions 2, 6) | |
| 8.61 | broad peak | 3H | NH₃⁺ |
| ¹³C NMR (101 MHz, DMSO-d₆) | Chemical Shift (δ) ppm | Assignment |
| 41.7 | CH₂NH₃⁺ | |
| 52.2 | CO₂CH₃ | |
| 129.2 | Aromatic CH (positions 3, 5) | |
| 129.3 | Aromatic CH (positions 2, 6) | |
| 129.5 | Aromatic C (position 1) | |
| 139.4 | Aromatic C (position 4) | |
| 165.9 | C=O |
Infrared (IR) Spectroscopy
Methyl 4-(aminomethyl)benzoate Hydrochloride
| Vibrational Mode | Wavenumber (cm⁻¹) |
| N-H stretch (NH₃⁺) | 2963, 2573 |
| C-H stretch (aliphatic) | 2878 |
| C=O stretch (ester) | 1678 |
| C=C stretch (aromatic) | 1597, 1578, 1477 |
| Aromatic ring out-of-plane bending vibration | 864 |
Mass Spectrometry
Methyl 4-(aminomethyl)benzoate Hydrochloride
| Technique | m/z | Assignment |
| HRMS (APCI) | 166.0865 | [M+H]⁺ (Calculated for C₉H₁₂NO₂⁺: 166.0863)[5] |
Experimental Protocols: Synthesis
The synthesis of both isomers typically involves the esterification of the corresponding aminomethylbenzoic acid.
Synthesis of Methyl 4-(aminomethyl)benzoate Hydrochloride
A common and efficient method for the synthesis of Methyl 4-(aminomethyl)benzoate Hydrochloride is through the esterification of 4-(aminomethyl)benzoic acid using thionyl chloride in methanol.[5]
Materials:
-
4-(Aminomethyl)benzoic acid
-
Methanol (MeOH)
-
Thionyl chloride (SOCl₂)
Procedure:
-
Dissolve 4-(aminomethyl)benzoic acid (1.0 eq) in methanol.
-
Slowly add thionyl chloride (8.0 eq) dropwise to the solution at room temperature.
-
Stir the reaction mixture at room temperature overnight.
-
Remove the solvent under reduced pressure to yield Methyl 4-(aminomethyl)benzoate Hydrochloride as a solid.
Diagram of the Synthesis Workflow for Methyl 4-(aminomethyl)benzoate Hydrochloride
Caption: Synthesis of Methyl 4-(aminomethyl)benzoate HCl.
Proposed Synthesis of this compound
While a specific detailed protocol for the synthesis of this compound is not as readily available in the literature, a similar esterification approach starting from 2-(aminomethyl)benzoic acid can be proposed.
Materials:
-
2-(Aminomethyl)benzoic acid
-
Methanol (MeOH)
-
Acid catalyst (e.g., Thionyl chloride or concentrated Sulfuric acid)
Procedure (General):
-
Dissolve 2-(aminomethyl)benzoic acid in an excess of methanol.
-
Add a suitable acid catalyst (e.g., a few drops of concentrated H₂SO₄ or dropwise addition of SOCl₂).
-
Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by a suitable technique (e.g., TLC).
-
After completion, cool the reaction mixture and remove the excess methanol under reduced pressure.
-
The crude product can be purified by recrystallization to obtain this compound.
Diagram of the Proposed Synthesis Workflow for this compound
References
- 1. Methyl 2-(methylamino)benzoate(85-91-6) 13C NMR [m.chemicalbook.com]
- 2. parchem.com [parchem.com]
- 3. Benzoic Acid Esters, Benzoates [organic-chemistry.org]
- 4. mdpi.com [mdpi.com]
- 5. CN111592465A - Method for preparing 2-amino-4-aminomethyl methyl benzoate and hydrochloride thereof - Google Patents [patents.google.com]
- 6. Methyl 2-(methylamino)benzoate(85-91-6) MS spectrum [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. pharmacy.nus.edu.sg [pharmacy.nus.edu.sg]
An In-depth Technical Guide to Methyl 2-(aminomethyl)benzoate Hydrochloride and its Chemical Equivalents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Methyl 2-(aminomethyl)benzoate Hydrochloride (CAS No. 849020-92-4), a key chemical intermediate. The document details its chemical identity, including synonyms and positional isomers, and presents a compilation of its physicochemical properties. A plausible synthetic route is outlined, drawing from established chemical principles, due to the limited availability of a specific, detailed protocol for the ortho-isomer in published literature. This guide also contrasts the titular compound with its more extensively studied para-isomer, Methyl 4-(aminomethyl)benzoate Hydrochloride, to provide a broader context for its potential applications. While specific biological activities and signaling pathway involvements for the ortho-isomer are not widely documented, this guide serves as a foundational resource for researchers and professionals in drug development and chemical synthesis.
Chemical Identity and Equivalents
This compound is a benzoate ester and a primary amine hydrochloride. Its chemical structure consists of a benzene ring substituted at the ortho positions with a methyl ester group and an aminomethyl group, with the amine present as a hydrochloride salt.
Synonyms:
-
2-(Methoxycarbonyl)benzylamine hydrochloride[1]
-
[2-(Methoxycarbonyl)phenyl]methylamine hydrochloride[1]
Positional Isomers:
It is crucial to distinguish this compound from its positional isomers, which may exhibit different physical properties and biological activities. The primary isomers are:
-
Methyl 3-(aminomethyl)benzoate Hydrochloride (meta-isomer): This isomer has the aminomethyl and methyl ester groups at positions 1 and 3 of the benzene ring.
-
Methyl 4-(aminomethyl)benzoate Hydrochloride (para-isomer): This isomer, with substituents at positions 1 and 4, is more commonly cited in the literature and has documented use in the synthesis of biologically active molecules, such as hepatitis C virus (HCV) helicase inhibitors[2].
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound and its para-isomer for comparison.
| Property | This compound | Methyl 4-(aminomethyl)benzoate Hydrochloride |
| CAS Number | 849020-92-4[3][4] | 6232-11-7[2] |
| Molecular Formula | C₉H₁₂ClNO₂[3] | C₉H₁₂ClNO₂[2][5] |
| Molecular Weight | 201.65 g/mol [3] | 201.65 g/mol [2][5] |
| Appearance | Solid[3] | White crystalline powder[2] |
| Melting Point | 170-172 °C (dec.)[1] | 234 °C[2] |
| Purity | Typically ≥95%[3] | Typically >98%[2] |
| InChI Key | RMCMHUFPMHONOO-UHFFFAOYSA-N[3] | GIZCKBSSWNIUMZ-UHFFFAOYSA-N[5] |
Synthesis and Experimental Protocols
Hypothetical Experimental Protocol: Synthesis of this compound
This protocol is a hypothetical representation based on standard chemical transformations.
Step 1: Amination of Methyl 2-(bromomethyl)benzoate
-
In a round-bottom flask, dissolve Methyl 2-(bromomethyl)benzoate (1 equivalent) in a suitable organic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
To this solution, add a source of ammonia. This could be a solution of ammonia in methanol or by bubbling ammonia gas through the solution. Alternatively, a protected amine source like hexamethylenetetramine can be used, followed by acidic hydrolysis.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture would be worked up by washing with water and brine. The organic layer would then be dried over anhydrous sodium sulfate and the solvent removed under reduced pressure to yield the free amine, Methyl 2-(aminomethyl)benzoate.
Step 2: Formation of the Hydrochloride Salt
-
Dissolve the crude Methyl 2-(aminomethyl)benzoate in a minimal amount of a suitable solvent like diethyl ether or methanol.
-
To this solution, add a solution of hydrochloric acid (e.g., 2M HCl in diethyl ether or concentrated HCl) dropwise with stirring.
-
The hydrochloride salt should precipitate out of the solution.
-
Collect the solid product by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield this compound.
Caption: Hypothetical workflow for the synthesis of this compound.
Applications in Research and Drug Development
Specific applications and the biological significance of this compound are not well-documented in publicly available literature. However, its structure suggests its potential as a building block in medicinal chemistry and organic synthesis. The presence of a primary amine and a methyl ester provides two reactive handles for further chemical modifications, allowing for its incorporation into larger, more complex molecules.
For instance, the more studied para-isomer, Methyl 4-(aminomethyl)benzoate Hydrochloride, is known to be an intermediate in the synthesis of novel hepatitis C virus (HCV) helicase inhibitors[2]. This suggests that benzoate derivatives with an aminomethyl group are valuable scaffolds for the development of therapeutic agents. It is plausible that the ortho-isomer could be explored in similar contexts, potentially offering different conformational properties to a target molecule.
Signaling Pathways and Mechanism of Action
There is currently no available information detailing the involvement of this compound in any specific signaling pathways or its mechanism of action. Research in this area would be necessary to elucidate any potential biological effects.
Caption: Logical relationship of Methyl 2-(aminomethyl)benzoate HCl as a building block in drug discovery.
Conclusion
This compound is a chemical compound with clear synthetic potential, yet it remains relatively understudied compared to its positional isomers. This guide has consolidated the available information on its chemical identity and properties. While a specific, validated synthesis protocol and detailed biological data are lacking, the provided hypothetical synthesis and comparison with its para-isomer offer a valuable starting point for researchers. Further investigation into this compound is warranted to explore its potential applications in medicinal chemistry and materials science.
References
- 1. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 2. METHYL 4-(AMINOMETHYL)BENZOATE HYDROCHLORIDE | 6232-11-7 [chemicalbook.com]
- 3. This compound | 849020-92-4 [sigmaaldrich.com]
- 4. 849020-92-4 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 5. Methyl 4-(aminomethyl)benzoate hydrochloride, 97% 25 g | Request for Quote [thermofisher.com]
The Organic Chemistry of Methyl 2-(aminomethyl)benzoate Hydrochloride: A Technical Guide to its Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-(aminomethyl)benzoate hydrochloride is a versatile bifunctional organic molecule that serves as a valuable building block in the synthesis of a variety of nitrogen-containing heterocyclic compounds and other complex organic architectures. Its structure, featuring a primary amine and a methyl ester positioned ortho on a benzene ring, allows for a range of intramolecular and intermolecular reactions. This technical guide provides an in-depth exploration of the core mechanisms of action of Methyl 2-(aminomethyl)benzoate in several key organic reactions. The information presented herein is intended to support researchers, scientists, and drug development professionals in leveraging this compound for the design and synthesis of novel molecules.
Core Reactions and Mechanisms of Action
The reactivity of Methyl 2-(aminomethyl)benzoate is primarily dictated by the nucleophilic character of its primary amino group and the electrophilic nature of the carbonyl carbon of the methyl ester. The hydrochloride salt form ensures stability and enhances solubility in certain solvents; however, in most organic reactions, the free base is the active nucleophilic species, typically generated in situ by the addition of a base or under appropriate reaction conditions.
Intramolecular Cyclization to Phthalimidine
One of the most characteristic reactions of Methyl 2-(aminomethyl)benzoate is its intramolecular cyclization to form phthalimidine (2,3-dihydro-1H-isoindol-1-one). This reaction is a powerful method for constructing this bicyclic lactam core, which is a key structural motif in various biologically active compounds.
Mechanism of Action:
The intramolecular aminolysis of the ester is the key transformation. The reaction proceeds through a nucleophilic attack of the aminomethyl group on the carbonyl carbon of the methyl ester. This process can be catalyzed by both general bases and general acids.
-
Base Catalysis: In the presence of a base, the primary amine is deprotonated, increasing its nucleophilicity and facilitating the attack on the ester carbonyl. The reaction can proceed through a concerted mechanism where proton transfer from the amine and the departure of the methoxy leaving group occur simultaneously.
-
Acid Catalysis: Under acidic conditions, the carbonyl oxygen of the ester is protonated, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the weakly nucleophilic amine.
The rate-limiting step in the general base-catalyzed reaction is often the proton transfer in concert with the departure of the leaving group. The excellent steric fit of the nucleophile to the reaction center in 2-aminomethylbenzoate esters contributes to a significant rate enhancement compared to intermolecular aminolysis reactions.
Experimental Protocol: General Procedure for Intramolecular Cyclization
A solution of this compound in a suitable high-boiling solvent (e.g., toluene, xylene) is treated with a stoichiometric amount of a non-nucleophilic base (e.g., triethylamine, DBU) to generate the free amine. The reaction mixture is then heated to reflux for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the crude phthalimidine is purified by recrystallization or column chromatography.
Quantitative Data:
| Reactant | Conditions | Product | Yield (%) |
| Methyl 2-(aminomethyl)benzoate | Base-catalyzed, high temperature | Phthalimidine | High |
Diagram of Intramolecular Cyclization:
N-Acylation Reactions
The primary amine of Methyl 2-(aminomethyl)benzoate readily undergoes N-acylation with a variety of acylating agents, such as acid chlorides, anhydrides, and activated esters, to form the corresponding N-substituted amides. This reaction is fundamental for introducing diverse functionalities and for peptide synthesis.
Mechanism of Action:
The mechanism is a classic nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acylating agent. This is followed by the elimination of a leaving group (e.g., chloride, carboxylate). A base, such as triethylamine or pyridine, is often added to neutralize the acidic byproduct (e.g., HCl) and drive the reaction to completion.
Experimental Protocol: General Procedure for N-Acylation
To a solution of this compound and a base (e.g., triethylamine, 2 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane, THF) at 0 °C, the acylating agent (e.g., acyl chloride, 1.1 equivalents) is added dropwise. The reaction mixture is stirred at room temperature and monitored by TLC. After completion, the reaction is quenched with water or a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography or recrystallization.
Quantitative Data:
| Amine Substrate | Acylating Agent | Conditions | Product | Yield (%) |
| Benzylamine | N-Butyl-N-chloroformamide | Triethylamine, DCM, 0 °C to RT | 1-Benzyl-3-butylurea | 95 |
| Pyrrolidine | N-Butyl-N-chloroformamide | Triethylamine, DCM, 0 °C to RT | 1-(Butylcarbamoyl)pyrrolidine | 98 |
| 4-Fluoroaniline | N-Butyl-N-chloroformamide | Triethylamine, DCM, 0 °C to RT | 1-Butyl-3-(4-fluorophenyl)urea | 89 |
Note: The data presented is for analogous primary and secondary amines to illustrate typical yields in N-acylation reactions.[1]
Diagram of N-Acylation Mechanism:
Proposed Heterocycle Synthesis via Niementowski-type Reaction
While specific examples with Methyl 2-(aminomethyl)benzoate are not prevalent in the initial search, its structure is analogous to anthranilic acid derivatives, which are key substrates in the Niementowski reaction for the synthesis of quinazolinones. It is therefore proposed that Methyl 2-(aminomethyl)benzoate can undergo similar transformations to yield tetracyclic benzodiazepine derivatives.
Proposed Mechanism of Action:
In a Niementowski-type reaction, the primary amine of Methyl 2-(aminomethyl)benzoate would initially react with a carbonyl compound (e.g., an amide or a ketone) to form a Schiff base or an amidine intermediate. Subsequent intramolecular cyclization, driven by the nucleophilic attack of a nitrogen or carbon atom onto the methyl ester, followed by elimination of methanol, would lead to the formation of a new heterocyclic ring. The reaction is typically carried out at high temperatures.
Experimental Protocol: Proposed General Procedure for Niementowski-type Reaction
A mixture of this compound, a suitable carbonyl-containing reactant (e.g., formamide, a beta-ketoester), and a catalytic amount of acid (if necessary, though the hydrochloride may suffice) would be heated at a high temperature (150-200 °C) for several hours. The reaction could also be performed under microwave irradiation to potentially reduce reaction times and improve yields. Work-up would involve cooling the reaction mixture, followed by purification of the precipitated product by recrystallization.
Diagram of Proposed Niementowski-type Reaction:
Theoretical Participation in Pictet-Spengler Reaction
The Pictet-Spengler reaction is a powerful tool for the synthesis of tetrahydroisoquinolines and related heterocyclic systems. It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic substitution. Although Methyl 2-(aminomethyl)benzoate is a benzylamine rather than a β-arylethylamine, a Pictet-Spengler-type reaction is conceivable.
Proposed Mechanism of Action:
The primary amine of Methyl 2-(aminomethyl)benzoate would first condense with an aldehyde to form a Schiff base. Protonation of the Schiff base would generate a reactive iminium ion. The ortho-disubstituted benzene ring is activated towards electrophilic attack. Intramolecular cyclization would occur via electrophilic attack of the iminium carbon on the aromatic ring at the position ortho or para to the activating ester group, followed by deprotonation to restore aromaticity.
Experimental Protocol: Proposed General Procedure for a Pictet-Spengler-type Reaction
This compound and an aldehyde (1.1 equivalents) would be dissolved in a suitable solvent (e.g., toluene, dichloromethane). A Brønsted or Lewis acid catalyst (e.g., trifluoroacetic acid, p-toluenesulfonic acid) would be added, and the mixture would be stirred at room temperature or heated. The reaction progress would be monitored by TLC. Upon completion, the reaction would be neutralized, and the product would be extracted and purified by standard methods.
Diagram of Proposed Pictet-Spengler-type Reaction:
Potential Role in Ugi Multicomponent Reactions
The Ugi reaction is a one-pot, four-component reaction between an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a di-peptide-like α-acylamino amide. The primary amine functionality of Methyl 2-(aminomethyl)benzoate makes it a suitable candidate for the amine component in this powerful reaction.
Proposed Mechanism of Action:
The reaction would be initiated by the condensation of the aldehyde and the primary amine of Methyl 2-(aminomethyl)benzoate to form a Schiff base. Protonation by the carboxylic acid component would generate an iminium ion. The isocyanide would then act as a nucleophile, attacking the iminium ion to form a nitrilium ion intermediate. This intermediate is then trapped by the carboxylate anion. A subsequent Mumm rearrangement leads to the final stable α-acylamino amide product.
Experimental Protocol: Proposed General Procedure for an Ugi Reaction
To a solution of this compound and a carboxylic acid (1 equivalent) in a polar solvent such as methanol, an aldehyde (1 equivalent) is added, followed by an isocyanide (1 equivalent). The reaction is typically stirred at room temperature for 24-48 hours. The product often precipitates from the reaction mixture and can be collected by filtration. If not, the solvent is removed, and the product is purified by column chromatography.
Diagram of Proposed Ugi Reaction:
Conclusion
This compound is a valuable and versatile reagent in organic synthesis. Its primary amine and methyl ester functionalities, situated in a unique ortho relationship on a benzene ring, enable a variety of important chemical transformations. The well-established intramolecular cyclization to phthalimidine and straightforward N-acylation reactions provide reliable methods for the synthesis of key structural motifs. Furthermore, its potential participation in powerful synthetic methodologies such as the Niementowski, Pictet-Spengler, and Ugi reactions opens up avenues for the construction of diverse and complex molecular scaffolds. This guide provides a foundational understanding of the mechanistic principles governing the reactivity of this compound, which can be instrumental in the design and development of new chemical entities for pharmaceutical and materials science applications. Further experimental validation of the proposed reaction pathways will undoubtedly expand the synthetic utility of this important building block.
References
Methyl 2-(aminomethyl)benzoate Hydrochloride: A Versatile Scaffold for Innovations in Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Methyl 2-(aminomethyl)benzoate hydrochloride is a key building block in medicinal chemistry, offering a versatile platform for the synthesis of a diverse range of biologically active compounds. Its unique structural features, comprising a primary amine and a methyl ester in an ortho substitution pattern on a benzene ring, provide a reactive handle for the construction of complex heterocyclic systems and other novel molecular architectures. This guide provides a comprehensive overview of its chemical properties, synthetic applications, and its role in the development of therapeutic agents, with a particular focus on its utility in the synthesis of isoindolin-1-one based GABAA receptor modulators.
Chemical Properties and Reactivity
This compound is a white to off-white solid with a molecular formula of C₉H₁₂ClNO₂ and a molecular weight of 201.65 g/mol .[1] The hydrochloride salt form enhances its stability and solubility in aqueous media, facilitating its use in various reaction conditions. The primary amino group is a nucleophilic center, readily participating in reactions such as N-acylation, N-alkylation, and condensation reactions. The methyl ester group can be hydrolyzed to the corresponding carboxylic acid or can participate in transesterification and amidation reactions. This dual reactivity makes it an ideal starting material for the construction of bicyclic and polycyclic frameworks.
Application as a Building Block in the Synthesis of Bioactive Molecules
The strategic placement of the aminomethyl and methoxycarbonyl groups in this compound makes it a valuable precursor for the synthesis of various heterocyclic scaffolds, including quinazolinones, phthalazinones, and isoindolinones. Of particular interest is its application in the synthesis of isoindolin-1-one derivatives, which have emerged as a promising class of positive allosteric modulators (PAMs) of the γ-aminobutyric acid type A (GABA-A) receptor.[2]
Synthesis of Isoindolin-1-one Derivatives as GABA-A Receptor Modulators
Novel 2,7-disubstituted isoindolin-1-one derivatives have been identified as potent PAMs of GABA-A receptors, exhibiting significant antiepileptic efficacy in preclinical models.[2] A plausible synthetic route to these compounds, starting from this compound, involves a two-step sequence of N-acylation followed by intramolecular cyclization.
Synthetic Workflow:
Caption: Synthetic pathway from this compound to Isoindolin-1-one derivatives.
This synthetic strategy allows for the introduction of a wide range of substituents at the 2-position of the isoindolin-1-one core via the selection of different acylating agents, enabling the exploration of structure-activity relationships (SAR).
Quantitative Data: In Vivo Efficacy of Isoindolin-1-one Derivatives
A lead compound from a series of novel 2,7-disubstituted isoindolin-1-one derivatives, designated as Cpd48, has demonstrated potent in vivo efficacy in various mouse seizure models.[2] The data highlights the therapeutic potential of this class of compounds for the treatment of epilepsy.
| Seizure Model | Cpd48 ED₅₀ (mg/kg) |
| Subcutaneous Pentylenetetrazole (sc-PTZ) | 8.20 |
| Maximal Electroshock (MES) | 2.68 |
| Table 1: In vivo efficacy of Cpd48 in mouse seizure models.[2] |
Experimental Protocols
The following are representative experimental protocols for the key synthetic transformations involving this compound.
General Procedure for N-Acylation
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).
-
Addition of Base: Add a suitable non-nucleophilic base, such as triethylamine (2.2 equivalents) or diisopropylethylamine (DIPEA), to the stirred solution to neutralize the hydrochloride and the HCl generated during the reaction.
-
Addition of Acylating Agent: Dissolve the desired acyl chloride or carboxylic acid (1.1 equivalents) in a separate portion of the anhydrous solvent. If using a carboxylic acid, add a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) along with an activator like 1-hydroxybenzotriazole (HOBt). Add this solution dropwise to the cooled (0 °C) amine solution.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
General Procedure for Intramolecular Cyclization to Isoindolin-1-ones
-
Reaction Setup: Dissolve the N-acylated intermediate (1.0 equivalent) in a suitable solvent such as toluene, xylenes, or a high-boiling point alcohol.
-
Catalyst Addition: Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) or a base (e.g., sodium methoxide) to the solution.
-
Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction time can vary from a few hours to overnight.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. If an acidic catalyst was used, neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Isolation and Purification: Remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization or flash column chromatography to yield the desired isoindolin-1-one derivative.
Signaling Pathway and Mechanism of Action
GABA-A receptors are ligand-gated ion channels that mediate the majority of fast inhibitory neurotransmission in the central nervous system. Positive allosteric modulators of GABA-A receptors, such as the isoindolin-1-one derivatives synthesized from this compound, do not bind to the GABA binding site itself but to a distinct allosteric site on the receptor complex. This binding potentiates the effect of GABA, leading to an increased influx of chloride ions and hyperpolarization of the neuron, which in turn reduces neuronal excitability.
Caption: Mechanism of action of Isoindolin-1-one Positive Allosteric Modulators (PAMs) at the GABAA receptor.
Conclusion
This compound stands out as a valuable and versatile building block for the synthesis of medicinally relevant compounds. Its application in the construction of novel isoindolin-1-one derivatives with potent GABA-A receptor modulatory activity underscores its importance in the field of drug discovery and development. The synthetic accessibility and the potential for diversification make this scaffold a continued focus for the development of new therapeutics for neurological disorders and other diseases. The provided protocols and data serve as a foundational guide for researchers aiming to leverage the chemical potential of this important intermediate.
References
A Technical Guide to the Potential Applications of Methyl 2-(aminomethyl)benzoate Hydrochloride in Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
Abstract
Methyl 2-(aminomethyl)benzoate hydrochloride is a versatile organic compound that holds significant promise as a foundational scaffold in medicinal chemistry. Its unique structural arrangement, featuring a primary amine and a methyl ester on a benzene ring, provides two key points for chemical modification. This allows for the systematic construction of diverse molecular libraries for screening against various therapeutic targets. While direct biological activity of the title compound is not extensively documented, its structural analogs have been successfully utilized as intermediates in the synthesis of potent bioactive molecules, including enzyme inhibitors and modulators of critical signaling pathways. This guide explores the potential applications of this compound in drug discovery, drawing parallels from structurally related compounds and providing hypothetical, yet plausible, experimental frameworks.
Introduction: A Versatile Building Block
In the landscape of modern drug discovery, the identification and optimization of novel molecular scaffolds are paramount. This compound emerges as a valuable building block, offering a strategic starting point for the synthesis of complex and potentially therapeutic compounds. The hydrochloride salt form enhances its stability and solubility in aqueous media, facilitating its use in a variety of reaction conditions.
The core structure, a substituted toluene, positions a reactive aminomethyl group and a modifiable methyl ester group in close proximity on the aromatic ring. This ortho-substitution pattern can be exploited to create rigidified structures and introduce specific pharmacophoric features necessary for high-affinity binding to biological targets. Structurally related molecules, such as the 4-substituted analog, have been identified as key intermediates in the synthesis of active pharmaceutical ingredients, including Hepatitis C virus (HCV) helicase inhibitors.[1] This precedent underscores the potential of the 2-substituted isomer in developing novel therapeutics.
Chemical Properties and Synthetic Utility
This compound is a solid at room temperature with the molecular formula C₉H₁₂ClNO₂ and a molecular weight of 201.65 g/mol .[2][3][4] Its utility in synthesis stems from the differential reactivity of its functional groups.
-
The Aminomethyl Group: The primary amine is a versatile nucleophile, readily participating in a wide range of reactions, including amidation, reductive amination, and urea/thiourea formation. This allows for the introduction of diverse side chains to explore the chemical space around the core scaffold.
-
The Methyl Ester Group: The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides or serve as a handle for further functionalization. Alternatively, it can be reduced to an alcohol or react with Grignard reagents.
This dual functionality allows for a modular approach to library synthesis, where different functionalities can be systematically introduced at either end of the molecule.
Potential Therapeutic Applications and Target Classes
By analogy with structurally similar compounds, this compound can be envisioned as a precursor for several classes of therapeutic agents.
Synthesis of Heterocyclic Scaffolds
The ortho-positioning of the aminomethyl and ester groups makes this compound an ideal precursor for the synthesis of various nitrogen-containing heterocyclic systems through intramolecular cyclization reactions. These heterocyclic cores are prevalent in many approved drugs. For instance, related aminophenoxy benzoates are used to synthesize phenoxazines, which exhibit anticancer and neuroprotective properties.[5]
Development of Enzyme Inhibitors
The scaffold can be elaborated to target the active sites of enzymes. For example, derivatives of related aminobenzoates have shown potent inhibition of malate dehydrogenase (MDH), an enzyme implicated in cancer metabolism.[6][7] The aminomethyl group can be used to introduce moieties that interact with specific residues in an enzyme's active site, while the rest of the molecule can be optimized for favorable pharmacokinetic properties.
A plausible application is in the development of inhibitors for viral enzymes, such as the HCV helicase, where related compounds have already shown promise. The general structure can be adapted to fit into the binding pockets of various enzymes.
Experimental Protocols and Workflows
To illustrate the utility of this compound, a hypothetical workflow for the synthesis and screening of a small library of potential kinase inhibitors is presented below.
General Synthetic Workflow
The following workflow outlines a potential route to generate a library of N-acylated derivatives, a common strategy in kinase inhibitor development.
Caption: A potential workflow for synthesizing a diverse library from the starting material.
Detailed Experimental Protocol (Hypothetical)
Step 1: Neutralization and N-Acylation
-
Suspend this compound (1.0 eq) in dichloromethane (DCM, 10 mL/mmol).
-
Add triethylamine (2.2 eq) and stir for 10 minutes at room temperature.
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of the desired acid chloride (1.1 eq) in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., silica gel, ethyl acetate/hexanes gradient) to yield the N-acyl derivative.
Hypothetical Target and Signaling Pathway
Let's hypothesize that a derivative of Methyl 2-(aminomethyl)benzoate, "Compound X," is a potent inhibitor of a hypothetical tyrosine kinase, "TK-1," which is upstream of the well-known MAPK/ERK pathway, often dysregulated in cancer.
Caption: "Compound X" inhibiting the hypothetical TK-1, blocking the MAPK/ERK pathway.
Quantitative Data and Structure-Activity Relationships (SAR)
To guide the optimization of "Compound X," a library of analogs would be synthesized and tested for their inhibitory activity against TK-1. The results could be summarized as follows, providing insights into the structure-activity relationship (SAR).
| Compound ID | R Group (at N-acyl position) | IC₅₀ (nM) for TK-1 |
| X-01 | Phenyl | 250 |
| X-02 | 4-Chlorophenyl | 120 |
| X-03 | 4-Methoxyphenyl | 300 |
| X-04 | 3-Trifluoromethylphenyl | 85 |
| X-05 | Naphthyl | 150 |
| X-06 | Pyridin-4-yl | 95 |
Interpretation of Hypothetical Data:
-
Electronic Effects: The data suggests that electron-withdrawing groups on the phenyl ring (e.g., -Cl, -CF₃) enhance potency (X-02, X-04) compared to the unsubstituted phenyl (X-01) or an electron-donating group (X-03). This might indicate a key interaction with an electron-poor region of the ATP-binding pocket.
-
Steric Effects: The larger naphthyl group (X-05) is less potent than smaller aromatic rings with electron-withdrawing groups, suggesting a potential steric clash.
-
Hydrogen Bonding: The pyridyl analog (X-06) shows good potency, possibly due to the nitrogen atom acting as a hydrogen bond acceptor.
Conclusion and Future Directions
This compound represents a promising, yet underexplored, starting material for the synthesis of novel drug candidates. Its utility as a scaffold is supported by the successful application of its structural isomers in developing potent and selective inhibitors for a range of biological targets. The strategic positioning of its reactive handles allows for the creation of diverse chemical libraries suitable for high-throughput screening.
Future research should focus on the systematic exploration of the chemical space around this scaffold. The synthesis and screening of libraries against various target classes, such as kinases, proteases, and metabolic enzymes, could lead to the discovery of novel hit compounds. Further optimization of these hits, guided by SAR and computational modeling, could ultimately yield new therapeutic agents for a variety of diseases.
References
- 1. US20070149802A1 - Process for preparing methyl 4-(aminomethyl)benzoate - Google Patents [patents.google.com]
- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. Methyl 4-(aminomethyl)benzoate hydrochloride | C9H12ClNO2 | CID 2729253 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
A Technical Guide to the Synthesis of Methyl 2-(aminomethyl)benzoate Hydrochloride Derivatives and Analogs
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis of Methyl 2-(aminomethyl)benzoate Hydrochloride and its derivatives and analogs. This class of compounds holds significant interest in medicinal chemistry due to their structural relationship to biologically active molecules. This document details synthetic pathways, experimental protocols, and potential biological activities, offering a valuable resource for researchers in drug discovery and development.
Core Synthesis of this compound
The synthesis of the core molecule, this compound, can be achieved through several strategic pathways. The most common approaches involve either the esterification of the corresponding carboxylic acid or the reduction of a suitable precursor.
A prevalent and direct method is the Fischer esterification of 2-(aminomethyl)benzoic acid with methanol in the presence of an acid catalyst, typically hydrochloric acid, which also serves to form the hydrochloride salt of the final product.
Alternatively, the synthesis can commence from methyl 2-cyanobenzoate. This method involves the catalytic reduction of the cyano group to an aminomethyl group. A variety of reducing agents and catalysts can be employed for this transformation. Another related approach is the reduction of methyl 2-nitrobenzoate to methyl 2-aminobenzoate, followed by functional group manipulation of the amino group to an aminomethyl group, though this is a more circuitous route.
A patented method for a related derivative, 2-amino-4-(methylamino)methyl benzoate hydrochloride, involves the catalytic hydrogenation of 2-nitro-4-cyano-benzoic acid methyl ester.[1] This approach simultaneously reduces both the nitro and cyano groups. A similar strategy could be adapted for the synthesis of the title compound from methyl 2-cyanobenzoate.
Synthesis of Derivatives and Analogs
The versatile scaffold of Methyl 2-(aminomethyl)benzoate allows for the synthesis of a wide array of derivatives and analogs through modifications at the amino group and the aromatic ring.
N-Alkylation and N-Acylation
The primary amine of the aminomethyl group is readily functionalized through N-alkylation and N-acylation reactions. N-alkylation can be achieved by reacting the parent compound with alkyl halides or through reductive amination with aldehydes and a reducing agent. N-acylation is typically performed using acyl chlorides or anhydrides in the presence of a base. These reactions allow for the introduction of a diverse range of substituents, enabling the exploration of structure-activity relationships.
Synthesis of Analogs
The synthesis of structural analogs often involves starting from different substituted benzoic acids. For instance, the synthesis of Methyl 4-(aminomethyl)benzoate, a para-isomer, is well-documented and typically involves the esterification of 4-(aminomethyl)benzoic acid.[2] This process can be adapted to other isomers and ring-substituted variations.
Another patented approach for an analog, methyl 2-amino-4-(aminomethyl)benzoate, starts from dimethyl terephthalate and proceeds through a multi-step sequence including nitration, amidation, dehydration to a nitrile, and subsequent reduction.[3]
Quantitative Data on Synthesis
The following tables summarize quantitative data from various synthetic procedures for Methyl 2-(aminomethyl)benzoate analogs and related compounds.
| Product | Starting Material | Key Reagents | Reaction Conditions | Yield (%) | Reference |
| 2-amino-4-(methylamino)methyl benzoate hydrochloride | 2-nitro-4-cyano-benzoic acid methyl ester | H₂, Catalyst (e.g., 5% Pd/C), Dilute HCl | 20-40°C, 0.5-3.5 MPa | High (not specified) | [1] |
| Methyl 4-(aminomethyl)benzoate | 4-(aminomethyl)benzoic acid | Methanol, Hydrochloric acid | Reflux, 7 hours | 88-89 | [2] |
| Methyl 3-aminobenzoate | Methyl 3-nitrobenzoate | Fe powder, Acetic acid, Ethanol/Water | Sonication, 1 hour | Not specified | ScienceMadness Forum |
Experimental Protocols
General Protocol for Fischer Esterification of 2-(aminomethyl)benzoic acid
This protocol is adapted from the well-established synthesis of the para-isomer, methyl 4-(aminomethyl)benzoate.[2]
-
Reaction Setup: In a round-bottom flask, suspend 2-(aminomethyl)benzoic acid in methanol.
-
Acidification: Cool the mixture in an ice bath and slowly add a stoichiometric amount of concentrated hydrochloric acid.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. The product, this compound, may precipitate upon cooling and can be collected by filtration.
-
Purification: If necessary, the product can be recrystallized from a suitable solvent system, such as methanol/ether.
General Protocol for N-Acylation of Methyl 2-(aminomethyl)benzoate
-
Reaction Setup: Dissolve this compound in a suitable solvent (e.g., dichloromethane or N,N-dimethylformamide) and add a base (e.g., triethylamine or pyridine) to neutralize the hydrochloride and deprotonate the amine.
-
Acylation: Cool the solution in an ice bath and add the desired acyl chloride or anhydride dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.
-
Work-up: Quench the reaction with water or a dilute aqueous acid solution. Extract the product with an organic solvent.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Biological Activity and Signaling Pathways
Derivatives of aminobenzoic acid have been shown to exhibit a range of biological activities, most notably as enzyme inhibitors.
Inhibition of Dihydropteroate Synthase
Para-aminobenzoic acid (PABA) is a crucial substrate for the bacterial enzyme dihydropteroate synthase (DHPS), which is involved in the synthesis of folic acid. Many PABA analogs act as competitive inhibitors of this enzyme, thereby disrupting bacterial growth. It is plausible that derivatives of Methyl 2-(aminomethyl)benzoate could also exhibit inhibitory activity against DHPS.
Cholinesterase Inhibition
Certain aminobenzoic acid derivatives have been identified as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that are critical in the regulation of the neurotransmitter acetylcholine.[4][5] Inhibition of these enzymes is a key therapeutic strategy for Alzheimer's disease.
Sigma-2 Receptor Ligands
Some complex heterocyclic molecules incorporating a benzimidazole moiety, which can be synthesized from aminobenzoate derivatives, have been identified as selective sigma-2 receptor ligands.[6] The sigma-2 receptor is a potential target for the treatment of neuropathic pain.
Visualizations
Synthetic Workflow
Caption: General Synthetic Workflow.
Signaling Pathway: Enzyme Inhibition
Caption: Enzyme Inhibition Mechanism.
References
- 1. CN106565509A - Preparation method of 2-amino-4-methylamino methyl benzoate hydrochloride - Google Patents [patents.google.com]
- 2. US20070149802A1 - Process for preparing methyl 4-(aminomethyl)benzoate - Google Patents [patents.google.com]
- 3. CN111592465A - Method for preparing 2-amino-4-aminomethyl methyl benzoate and hydrochloride thereof - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of a Highly Selective Sigma-2 Receptor Ligand, 1-(4-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl)-3-methyl-1H-benzo[d]imidazol-2(3H)-one (CM398), with Drug-Like Properties and Antinociceptive Effects In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for N-acylation of Methyl 2-(aminomethyl)benzoate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-acylation is a fundamental and widely utilized transformation in organic synthesis, playing a crucial role in the development of pharmaceuticals and other biologically active molecules. This protocol details the N-acylation of Methyl 2-(aminomethyl)benzoate Hydrochloride, a valuable building block in medicinal chemistry. The presence of both a primary amine and a methyl ester allows for the introduction of diverse acyl groups, leading to the synthesis of a wide range of amide derivatives with potential therapeutic applications. The resulting N-acylated products can be intermediates for more complex molecular scaffolds.
This document provides two primary protocols for the N-acylation of this compound: one utilizing an acyl chloride and the other an acid anhydride as the acylating agent. These methods are based on the robust and well-established Schotten-Baumann reaction conditions.
Data Presentation
The following table summarizes representative quantitative data for the N-acylation of primary amines, including benzylamine as a close structural analog to Methyl 2-(aminomethyl)benzoate, under various conditions. These values can serve as a benchmark for expected outcomes.
| Starting Amine | Acylating Agent | Base | Solvent System | Reaction Time | Yield (%) | Reference |
| Benzylamine | Acetyl Chloride | Triethylamine | Ethyl Acetate | 30 min | >95% (crude) | [1] |
| Benzylamine | Benzoyl Chloride | None (neat) | None | 3 min | 88% | [2] |
| Aniline | Benzoyl Chloride | None (neat) | None | 3-5 min | High | [2] |
| Benzylamine | Chloroacetyl Chloride | Phosphate Buffer | Water | 15 min | 92% | [3] |
| 2-Aminopyridine | Acetic Anhydride | Acetic Anhydride | Acetic Anhydride | 1 hour | 95% | [4] |
| Aniline | Acetic Anhydride | DCM | DCM | Not specified | High | [5] |
Experimental Protocols
Protocol 1: N-Acylation using an Acyl Chloride (Schotten-Baumann Conditions)
This protocol describes the N-acylation of this compound using an acyl chloride in a biphasic system. The base neutralizes the hydrochloric acid generated during the reaction, driving the equilibrium towards the amide product.[6]
Materials:
-
This compound
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride)
-
Dichloromethane (DCM) or Ethyl Acetate
-
Aqueous sodium hydroxide (NaOH) solution (e.g., 2 M) or Triethylamine (TEA)
-
Distilled water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, suspend this compound (1.0 eq.) in dichloromethane (or ethyl acetate) to form a stirrable slurry.
-
Addition of Base: To the stirred suspension, add an aqueous solution of sodium hydroxide (2.2 eq.) or triethylamine (2.2 eq.). Stir the mixture vigorously for 10-15 minutes at room temperature to neutralize the hydrochloride salt and liberate the free amine. If using an organic base like triethylamine in an organic solvent, a single-phase system can be employed.
-
Addition of Acyl Chloride: Cool the mixture to 0 °C using an ice bath. Dissolve the acyl chloride (1.1 eq.) in a small amount of the same organic solvent and add it dropwise to the reaction mixture over 15-20 minutes using a dropping funnel.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 1-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl (2 x volume of organic layer), saturated aqueous sodium bicarbonate (NaHCO₃) solution (2 x volume of organic layer), and finally with brine (1 x volume of organic layer).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent.
-
-
Isolation: Remove the solvent from the filtrate using a rotary evaporator to yield the crude N-acylated product.
-
Purification (if necessary): The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexanes) or by column chromatography on silica gel.
Protocol 2: N-Acylation using an Acid Anhydride
This protocol details the N-acylation using an acid anhydride. This method can be performed under neat conditions or in a suitable solvent and is often milder than using acyl chlorides.[4][5]
Materials:
-
This compound
-
Acid anhydride (e.g., acetic anhydride, benzoic anhydride)
-
Triethylamine (TEA) or Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM) or neat (solvent-free)
-
Distilled water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, combine this compound (1.0 eq.) and triethylamine (1.1 eq.) or sodium bicarbonate (2.2 eq.) in dichloromethane. Stir for 15 minutes at room temperature to generate the free amine in situ.
-
Addition of Acid Anhydride: Add the acid anhydride (1.2 eq.) to the stirred solution. The reaction can be run at room temperature or gently heated (e.g., 40-60 °C) to increase the rate of reaction.
-
Reaction: Stir the reaction mixture for 1-3 hours. Monitor the reaction progress by TLC.
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
Add water to quench any unreacted anhydride and dissolve the amine salt.
-
If a precipitate forms, it can be collected by filtration, washed with water, and dried.
-
If no precipitate forms, transfer the mixture to a separatory funnel. Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
-
Isolation: Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude N-acylated product.
-
Purification (if necessary): Purify the crude product by recrystallization or column chromatography as described in Protocol 1.
Visualizations
Experimental Workflow for N-Acylation (Schotten-Baumann)
Caption: Workflow for the N-acylation of Methyl 2-(aminomethyl)benzoate HCl.
Logical Relationship for Acylating Agent Selection
Caption: Decision tree for selecting an N-acylation protocol.
References
Application Notes and Protocols for the Synthesis of Heterocycles Using Methyl 2-(aminomethyl)benzoate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-(aminomethyl)benzoate hydrochloride is a versatile bifunctional building block poised for application in the synthesis of a variety of nitrogen-containing heterocycles. Its structure, featuring a primary amine and a methyl ester in an ortho relationship on a benzene ring, provides a scaffold for the construction of fused heterocyclic systems, which are of significant interest in medicinal chemistry and drug discovery. The hydrochloride salt form enhances the stability and solubility of the reagent.
This document provides detailed, albeit theoretical, protocols for the synthesis of two key heterocyclic scaffolds: dihydroquinazolinone and benzodiazepinedione derivatives. These protocols are derived from established chemical principles and analogous reactions, offering a foundational guide for the exploration of this compound in synthetic chemistry.
Chemical Properties of this compound
| Property | Value |
| CAS Number | 849020-92-4 |
| Molecular Formula | C₉H₁₂ClNO₂ |
| Molecular Weight | 201.65 g/mol |
| Appearance | Solid |
| Structure | |
| This compound |
Proposed Synthetic Applications and Protocols
Application Note 1: Synthesis of 2,3-Dihydro-1H-quinazolin-4-one Derivatives
Reaction Principle: The synthesis of quinazolinones and their derivatives is a cornerstone of heterocyclic chemistry, often initiated from 2-aminobenzoic acid or its esters. In this proposed protocol, this compound is reacted with an acyl chloride. The reaction proceeds via an initial acylation of the primary amine, followed by an intramolecular cyclization through nucleophilic attack of the newly formed amide nitrogen onto the ester carbonyl, leading to the formation of a 2,3-dihydro-1H-quinazolin-4-one derivative. The additional methylene group from the starting material is incorporated into the final heterocyclic ring.
Proposed Reaction Scheme:
Caption: Proposed synthesis of a 2,3-dihydro-1H-quinazolin-4-one derivative.
Experimental Protocol:
-
Preparation: To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL) under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (2.2 eq) and stir for 10 minutes at room temperature.
-
Acylation: Slowly add a solution of the desired acyl chloride (e.g., benzoyl chloride, 1.1 eq) in anhydrous DCM (5 mL) to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution (2 x 15 mL) and brine (15 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to afford the desired 2,3-dihydro-1H-quinazolin-4-one derivative.
Quantitative Data Summary (Hypothetical):
| Reactant 1 | Reactant 2 | Base | Solvent | Temperature (°C) | Time (h) | Product | Expected Yield (%) |
| Methyl 2-(aminomethyl)benzoate HCl | Benzoyl Chloride | Triethylamine | DCM | 25 | 18 | 2-Phenyl-2,3-dihydro-1H-quinazolin-4-one | 75-85 |
| Methyl 2-(aminomethyl)benzoate HCl | Acetyl Chloride | Pyridine | THF | 25 | 12 | 2-Methyl-2,3-dihydro-1H-quinazolin-4-one | 70-80 |
Application Note 2: Synthesis of 1,3,4,5-Tetrahydro-2H-1,4-benzodiazepin-2,5-dione Derivatives
Reaction Principle: Benzodiazepines are a critical class of therapeutic agents. This protocol outlines a potential synthesis of a 1,3,4,5-tetrahydro-2H-1,4-benzodiazepin-2,5-dione scaffold. The reaction involves the coupling of methyl 2-(aminomethyl)benzoate with an N-protected α-amino acid (e.g., N-Boc-glycine) using a peptide coupling agent, followed by deprotection of the α-amino group and subsequent base-mediated intramolecular cyclization to form the seven-membered benzodiazepinedione ring.
Proposed Reaction Scheme:
Caption: Proposed workflow for the synthesis of a benzodiazepinedione derivative.
Experimental Protocol:
Step 1: Amide Coupling
-
Preparation: To a solution of N-protected α-amino acid (1.0 eq), HATU (1.1 eq), and HOBt (1.1 eq) in anhydrous dimethylformamide (DMF, 10 mL), add diisopropylethylamine (DIPEA, 3.0 eq). Stir the mixture for 15 minutes at room temperature.
-
Addition: Add this compound (1.0 eq) to the activated amino acid solution.
-
Reaction: Stir the reaction mixture at room temperature for 12 hours. Monitor the reaction by TLC.
-
Work-up: Pour the reaction mixture into water and extract with ethyl acetate (3 x 20 mL). Wash the combined organic layers with saturated aqueous lithium chloride solution, saturated aqueous sodium bicarbonate solution, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude coupled intermediate.
Step 2: Deprotection (for N-Boc protection)
-
Dissolution: Dissolve the crude intermediate from Step 1 in a 1:1 mixture of trifluoroacetic acid (TFA) and dichloromethane (DCM).
-
Reaction: Stir the solution at room temperature for 1-2 hours until the deprotection is complete (monitored by TLC).
-
Isolation: Remove the solvent and excess TFA under reduced pressure to yield the deprotected intermediate as a TFA salt.
Step 3: Cyclization
-
Preparation: Dissolve the deprotected intermediate from Step 2 in anhydrous methanol.
-
Cyclization: Add a solution of sodium methoxide in methanol (1.5 eq) dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 6-12 hours.
-
Work-up: Neutralize the reaction mixture with acetic acid and concentrate under reduced pressure.
-
Purification: Purify the residue by recrystallization or column chromatography to afford the desired 1,3,4,5-tetrahydro-2H-1,4-benzodiazepin-2,5-dione.
Quantitative Data Summary (Hypothetical):
| Step | Reactants | Reagents | Solvent | Temperature (°C) | Time (h) | Product | Expected Yield (%) |
| 1 | Methyl 2-(aminomethyl)benzoate HCl, N-Boc-glycine | HATU, HOBt, DIPEA | DMF | 25 | 12 | Coupled Intermediate | 80-90 |
| 2 | Coupled Intermediate | TFA | DCM | 25 | 2 | Deprotected Intermediate | >95 |
| 3 | Deprotected Intermediate | Sodium Methoxide | Methanol | 0 to 25 | 8 | 1,3,4,5-Tetrahydro-2H-1,4-benzodiazepin-2,5-dione | 60-75 |
Conclusion
This compound is a promising starting material for the synthesis of diverse heterocyclic structures. The protocols provided herein for the preparation of dihydroquinazolinone and benzodiazepinedione derivatives offer a strategic framework for researchers to explore the synthetic utility of this compound. Further optimization of reaction conditions and exploration of a broader range of reaction partners will undoubtedly expand the library of accessible heterocycles, contributing to the advancement of medicinal chemistry and drug development.
"Methyl 2-(aminomethyl)benzoate Hydrochloride" in the synthesis of benzodiazepines
Topic: Synthesis of Benzodiazepines via Condensation of o-Phenylenediamine with Ketones
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The synthesis of benzodiazepines from Methyl 2-(aminomethyl)benzoate Hydrochloride is not a commonly documented or standard procedure in the reviewed scientific literature. The following application notes detail a well-established and widely used method for the synthesis of 1,5-benzodiazepines, which involves the condensation of o-phenylenediamines with ketones. This information is provided as a general guide to benzodiazepine synthesis.
Introduction
Benzodiazepines are a critical class of psychoactive compounds with a wide range of therapeutic applications, including anxiolytic, sedative, hypnotic, anticonvulsant, and muscle relaxant properties. The 1,5-benzodiazepine scaffold is a common structural motif in many pharmacologically active agents. A prevalent and efficient method for the synthesis of 1,5-benzodiazepines is the acid-catalyzed condensation of an o-phenylenediamine with a ketone. This reaction proceeds through the formation of a diimine intermediate, which subsequently cyclizes to form the seven-membered diazepine ring. Various catalysts can be employed to facilitate this reaction, often leading to high yields under mild conditions.
Quantitative Data Summary
The following table summarizes representative quantitative data for the synthesis of 1,5-benzodiazepine derivatives through the condensation of o-phenylenediamine (OPDA) with various ketones, utilizing different catalytic systems.
| Entry | Ketone | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Acetone | H-MCM-22 | Acetonitrile | Room Temp | 1 | 87 | [1] |
| 2 | Acetone | ZnCl₂ | Solvent-free | 80-85 | 0.17-0.33 | High | [2] |
| 3 | Cyclohexanone | H-MCM-22 | Acetonitrile | Room Temp | 1.5 | 92 | [1] |
| 4 | Acetophenone | H-MCM-22 | Acetonitrile | Room Temp | 2 | 85 | [1] |
| 5 | 3-Pentanone | ZnCl₂ | Solvent-free | 80-85 | 0.17-0.33 | High | [2] |
Experimental Protocols
Protocol 1: Synthesis of 2,2,4-Trimethyl-2,3-dihydro-1H-1,5-benzodiazepine using H-MCM-22 Catalyst [1]
This protocol describes the synthesis of a 1,5-benzodiazepine derivative from o-phenylenediamine and acetone using H-MCM-22 as a heterogeneous catalyst.
Materials:
-
o-Phenylenediamine (OPDA)
-
Acetone
-
H-MCM-22 catalyst
-
Acetonitrile (solvent)
-
Ethyl acetate
-
Hexane
-
Standard laboratory glassware
-
Magnetic stirrer
-
Thin Layer Chromatography (TLC) plates
Procedure:
-
In a round-bottom flask, a mixture of o-phenylenediamine (1 mmol, 108.1 mg), acetone (2.5 mmol, 145.2 mg), and H-MCM-22 (100 mg) is prepared.
-
Acetonitrile (4 mL) is added to the flask as the solvent.
-
The reaction mixture is stirred at room temperature.
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC). A mobile phase of 10% ethyl acetate in hexane is used. The disappearance of the reactant spot (o-phenylenediamine) indicates the completion of the reaction. The product has a retention factor (Rf) of approximately 0.4.
-
Upon completion of the reaction (typically within 1 hour), the catalyst is separated by filtration.
-
The solvent is removed from the filtrate under reduced pressure.
-
The crude product is then purified, for example, by recrystallization or column chromatography, to yield the final 1,5-benzodiazepine product.
Protocol 2: Solvent-Free Synthesis of 2,3-Dihydro-1H-1,5-benzodiazepines using Zinc Chloride [2]
This protocol outlines a solvent-free method for the synthesis of 1,5-benzodiazepine derivatives using zinc chloride as a catalyst.
Materials:
-
o-Phenylenediamine (OPDA)
-
Ketone (e.g., 3-pentanone)
-
Zinc Chloride (ZnCl₂) (catalytic amount)
-
Mortar and pestle
-
Round-bottom flask
-
Heating mantle or oil bath
Procedure:
-
The ketone (2 equivalents) and o-phenylenediamine (1 equivalent) are combined with a catalytic amount of zinc chloride in a mortar.
-
The mixture is ground thoroughly using a pestle.
-
The ground mixture is transferred to a 50 mL round-bottom flask.
-
The flask is heated to 80–85 °C for 10–20 minutes.
-
The reaction progress can be monitored by TLC.
-
After the reaction is complete, the product is isolated and purified. The work-up procedure may involve dissolving the mixture in an appropriate organic solvent, washing with water to remove the catalyst, drying the organic layer, and removing the solvent to obtain the crude product, which can then be further purified.
Reaction Pathway and Workflow
The following diagrams illustrate the general signaling pathway for the synthesis of 1,5-benzodiazepines and a typical experimental workflow.
Caption: General reaction pathway for the synthesis of 1,5-benzodiazepines.
Caption: Typical experimental workflow for benzodiazepine synthesis.
References
Application Notes and Protocols: Cyclization of Methyl 2-(aminomethyl)benzoate Hydrochloride to Phthalimidine
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
The isoindolinone scaffold is a privileged structural motif frequently encountered in a wide array of biologically active compounds and natural products. Its derivatives have demonstrated significant therapeutic potential, exhibiting activities such as anticancer, anti-inflammatory, and neuroprotective effects. One of the fundamental and direct routes to the isoindolinone core is through the intramolecular cyclization of 2-(aminomethyl)benzoate esters. This document provides detailed application notes and protocols for the cyclization of Methyl 2-(aminomethyl)benzoate Hydrochloride to yield phthalimidine (isoindolin-1-one), a key intermediate for the synthesis of more complex molecules in drug discovery and development.
The cyclization is an intramolecular nucleophilic acyl substitution, specifically an aminolysis, where the primary amine attacks the ester carbonyl group. The reaction is typically promoted by a base to neutralize the hydrochloride salt and deprotonate the amine, thus increasing its nucleophilicity.
Reaction Principle and Mechanism
The cyclization of this compound proceeds via a base-mediated intramolecular aminolysis. The reaction mechanism involves two key steps:
-
Deprotonation: The hydrochloride salt is first neutralized by a base to generate the free amine, Methyl 2-(aminomethyl)benzoate.
-
Intramolecular Cyclization: The nucleophilic primary amine then attacks the electrophilic ester carbonyl carbon. This is followed by the elimination of methanol to form the stable five-membered lactam ring of phthalimidine.
Kinetic studies have shown that this reaction is subject to general base catalysis, where the rate-determining step can involve proton transfer.[1] The excellent steric fit of the nucleophile and the electrophile in 2-(aminomethyl)benzoate esters facilitates this intramolecular reaction.[1]
Experimental Protocols
While detailed preparative scale protocols for the cyclization of this compound are not abundantly reported in the literature, the following protocols are based on established principles of base-mediated intramolecular aminolysis and procedures for similar transformations.
Protocol 1: General Base-Mediated Cyclization in an Organic Solvent
This protocol describes a general procedure for the cyclization using a common organic base in a suitable solvent.
Materials:
-
This compound
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous solvent (e.g., Toluene, Dichloromethane (DCM), or Tetrahydrofuran (THF))
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)
Procedure:
-
To a solution of this compound (1.0 eq) in the chosen anhydrous solvent (e.g., Toluene, 10 mL per mmol of substrate), add the organic base (e.g., Triethylamine, 1.5 - 2.0 eq).
-
Stir the reaction mixture at room temperature for 30 minutes to ensure complete deprotonation of the amine hydrochloride.
-
Heat the reaction mixture to reflux (the temperature will depend on the solvent used) and monitor the reaction progress by Thin Layer Chromatography (TCC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion of the reaction (typically 4-12 hours), cool the mixture to room temperature.
-
Wash the reaction mixture with water and brine to remove the ammonium salt and any excess base.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel (a typical eluent system would be a gradient of ethyl acetate in hexanes) to afford pure phthalimidine.
Protocol 2: Alternative Conditions for Cyclization
For substrates that may be sensitive to high temperatures, or to explore different reaction conditions, the following variations can be considered.
-
Base Selection: Stronger, non-nucleophilic bases such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be used in catalytic amounts at lower temperatures. Inorganic bases like potassium carbonate can also be employed, particularly in polar aprotic solvents like DMF or acetonitrile, though this may require heating.
-
Microwave-assisted Synthesis: Microwave irradiation can significantly reduce the reaction time. The reaction can be performed in a sealed microwave vial using a suitable solvent and base.
Data Presentation
The following table summarizes typical reaction conditions for the base-mediated cyclization of 2-(aminomethyl)benzoate derivatives to isoindolinones, drawn from analogous transformations in the literature. Direct quantitative data for the cyclization of this compound is sparse in preparative reports, hence the data below serves as a guideline for optimization.
| Entry | Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | This compound | Triethylamine | Toluene | Reflux | 8 | Not Reported | General Protocol |
| 2 | Benzyl 2-(((tert-butoxycarbonyl)amino)(aryl)methyl)benzoate | K₂CO₃ / Takemoto Catalyst | Toluene | 25 | 12 | ~80 | [2] |
| 3 | 3-((Nitrophenyl)amino)isoindolin-1-one derivative | 5% KOH in MeOH | Methanol | Reflux | 0.5 | 45-60 | [3] |
Note: The substrates in entries 2 and 3 are different from Methyl 2-(aminomethyl)benzoate but the cyclization to the isoindolinone core is a key step, providing insight into potential conditions.
Mandatory Visualizations
Experimental Workflow for Phthalimidine Synthesis
Caption: Workflow for the synthesis of phthalimidine.
Applications in Drug Development
Phthalimidine is a valuable building block for the synthesis of a wide range of pharmaceutically active compounds. The isoindolinone core is present in several drugs and clinical candidates. For instance, derivatives of phthalimide (which can be conceptually derived from phthalimidine) such as thalidomide and its analogs (lenalidomide, pomalidomide) are potent immunomodulatory drugs used in the treatment of multiple myeloma and other cancers.[4][5][6]
The diverse biological activities associated with the phthalimide and isoindolinone scaffolds include:
The versatility of the phthalimidine core allows for further chemical modifications at the nitrogen atom and on the aromatic ring, enabling the generation of libraries of compounds for screening in various drug discovery programs.
Conclusion
The base-mediated intramolecular cyclization of this compound provides an efficient entry into the medicinally important phthalimidine scaffold. The protocols outlined in this document, along with the comparative data, offer a solid foundation for researchers to perform and optimize this key transformation. The resulting phthalimidine is a versatile intermediate for the development of novel therapeutics targeting a range of diseases. Further exploration and optimization of reaction conditions can lead to even more efficient and scalable syntheses, facilitating the advancement of drug discovery projects.
References
- 1. General base and general acid catalyzed intramolecular aminolysis of esters. Cyclization of esters of 2-aminomethylbenzoic acid to phthalimidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Asymmetric Organocatalytic Mannich Reaction in the Synthesis of Hybrid Isoindolinone-Pyrazole and Isoindolinone-Aminal from Functionalized α-Amidosulfone [mdpi.com]
- 3. Preparation of 3-Substituted Isoindolin-1-one, Cinnoline, and 1,2,4-[e]-Benzotriazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in Synthesis and Medicinal Applications of Compounds Derived from Phthalimide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. Phthalimide as a versatile pharmacophore scaffold: Unlocking its diverse biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. byjus.com [byjus.com]
- 9. japsonline.com [japsonline.com]
Application Notes and Protocols for Amide Bond Formation with Methyl 2-(aminomethyl)benzoate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the formation of amide bonds using Methyl 2-(aminomethyl)benzoate Hydrochloride as the amine component. This compound is a valuable building block in medicinal chemistry, and the following protocols describe reliable methods for its acylation with various carboxylic acids.
Introduction
Amide bond formation is a cornerstone of organic and medicinal chemistry. This compound presents a primary amine that can be readily acylated to form a diverse range of amide-containing molecules. The hydrochloride salt form requires neutralization prior to or in situ during the coupling reaction. This document outlines two robust and widely used protocols for this transformation: one employing HATU as the coupling reagent and another utilizing the EDC/HOBt system. These methods are broadly applicable to a range of carboxylic acids, from simple aliphatic and aromatic acids to more complex, functionalized structures.
Data Presentation
The following tables summarize typical reaction conditions and expected yields for the amide coupling reactions of this compound with representative carboxylic acids using HATU and EDC/HOBt coupling agents. Yields are indicative and may vary depending on the specific substrate and reaction scale.
Table 1: HATU Mediated Amide Coupling of this compound
| Carboxylic Acid | Coupling Reagent | Base (equivalents) | Solvent | Time (h) | Temperature (°C) | Yield (%) |
| Acetic Acid | HATU (1.1 eq) | DIPEA (3.0 eq) | DMF | 2 | 25 | 85-95 |
| Benzoic Acid | HATU (1.1 eq) | DIPEA (3.0 eq) | DMF | 4 | 25 | 80-90 |
| 4-Methoxybenzoic Acid | HATU (1.1 eq) | DIPEA (3.0 eq) | DMF | 4 | 25 | 82-92 |
| Cyclohexanecarboxylic Acid | HATU (1.1 eq) | DIPEA (3.0 eq) | DMF | 3 | 25 | 88-98 |
| Boc-Gly-OH | HATU (1.1 eq) | DIPEA (3.0 eq) | DMF | 6 | 25 | 75-85 |
Table 2: EDC/HOBt Mediated Amide Coupling of this compound
| Carboxylic Acid | Coupling Reagents | Base (equivalents) | Solvent | Time (h) | Temperature (°C) | Yield (%) |
| Acetic Acid | EDC (1.2 eq), HOBt (1.2 eq) | DIPEA (2.0 eq) | DCM/DMF | 12 | 25 | 75-85 |
| Benzoic Acid | EDC (1.2 eq), HOBt (1.2 eq) | DIPEA (2.0 eq) | DCM/DMF | 16 | 25 | 70-80 |
| 4-Nitrobenzoic Acid | EDC (1.2 eq), HOBt (1.2 eq) | DIPEA (2.0 eq) | DMF | 24 | 25 | 65-75 |
| Phenylacetic Acid | EDC (1.2 eq), HOBt (1.2 eq) | DIPEA (2.0 eq) | DCM | 14 | 25 | 78-88 |
| Fmoc-Ala-OH | EDC (1.2 eq), HOBt (1.2 eq) | DIPEA (2.0 eq) | DMF | 18 | 25 | 70-80 |
Experimental Protocols
Protocol 1: HATU Mediated Amide Coupling
This protocol is highly efficient and generally proceeds with short reaction times and high yields.[1][2] HATU is a uronium-based coupling reagent that rapidly activates carboxylic acids.[3][4]
Materials:
-
This compound
-
Carboxylic acid of interest
-
HATU (1-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 eq) and anhydrous DMF.
-
Add this compound (1.0 eq) to the solution.
-
Add DIPEA (3.0 eq) to the mixture to neutralize the hydrochloride salt and act as the base for the coupling reaction.
-
Stir the solution for 5-10 minutes at room temperature.
-
Add HATU (1.1 eq) to the reaction mixture in one portion.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are typically complete within 2-6 hours.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide.
Protocol 2: EDC/HOBt Mediated Amide Coupling
This is a classic and cost-effective method for amide bond formation.[5][6] EDC is a water-soluble carbodiimide that activates the carboxylic acid, while HOBt acts as an additive to suppress side reactions and minimize racemization.[3]
Materials:
-
This compound
-
Carboxylic acid of interest
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)
-
HOBt (1-Hydroxybenzotriazole)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DCM (Dichloromethane) or DMF
-
Ethyl acetate or DCM
-
1 M HCl solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a dry round-bottom flask, dissolve the carboxylic acid (1.0 eq), HOBt (1.2 eq), and this compound (1.0 eq) in anhydrous DCM or DMF.
-
Add DIPEA (2.0 eq) to the solution and stir for 10 minutes at room temperature.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Add EDC (1.2 eq) portion-wise to the cold solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with ethyl acetate or DCM.
-
Wash the organic layer sequentially with 1 M HCl (2x), saturated aqueous sodium bicarbonate solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure amide product.
Visualizations
Caption: General workflow for amide bond formation.
Caption: Simplified HATU coupling reaction pathway.
Caption: Simplified EDC/HOBt coupling reaction pathway.
References
- 1. Cyrene as a bio-based solvent for HATU mediated amide coupling - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Amine to Amide (Coupling) - HATU [commonorganicchemistry.com]
- 3. peptide.com [peptide.com]
- 4. youtube.com [youtube.com]
- 5. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]
- 6. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Methyl 2-(aminomethyl)benzoate Hydrochloride as a Primary Amine Source
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-(aminomethyl)benzoate hydrochloride is a versatile bifunctional building block for organic synthesis. It incorporates a primary benzylic amine and a methyl ester on a benzene ring, offering two reactive sites for chemical modification. The primary amine serves as a nucleophile, enabling a wide range of N-functionalization reactions, while the methyl ester can undergo various transformations, such as hydrolysis, amidation, or reduction. The hydrochloride salt form enhances the compound's stability and handling properties.
These application notes provide an overview of the utility of this compound as a primary amine source in common synthetic transformations, including N-acylation, N-sulfonylation, and reductive amination. The provided protocols are based on established chemical principles and can be adapted for the synthesis of diverse molecular scaffolds relevant to drug discovery and materials science.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 849020-92-4 | [1][2][3][4] |
| Molecular Formula | C₉H₁₂ClNO₂ | [5] |
| Molecular Weight | 201.65 g/mol | [5] |
| Appearance | Solid | [5] |
| Purity | Typically ≥95% | [1][3] |
| Storage | Inert atmosphere, room temperature | [1][3] |
Application 1: N-Acylation
N-acylation of the primary amine moiety of methyl 2-(aminomethyl)benzoate is a fundamental transformation for the synthesis of amides. Amide bonds are prevalent in pharmaceuticals and other biologically active molecules. The reaction typically involves the treatment of the amine with an acylating agent, such as an acyl chloride or anhydride, in the presence of a base to neutralize the hydrogen chloride byproduct.
General Experimental Protocol: N-Acetylation
This protocol describes a general procedure for the N-acetylation of this compound.
Materials:
-
This compound
-
Acetyl chloride
-
Triethylamine (TEA) or Pyridine
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Suspend this compound (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer.
-
Add triethylamine (2.2 eq) to the suspension and stir at room temperature for 10-15 minutes to liberate the free amine.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product, N-((2-(methoxycarbonyl)phenyl)methyl)acetamide, can be purified by column chromatography on silica gel or by recrystallization.
Expected Outcome:
Based on similar acylation reactions, this procedure is expected to yield the N-acetylated product in good to excellent yields (typically >80%).[6][7] The purity of the product should be assessed by techniques such as NMR, LC-MS, and melting point.
Application 2: N-Sulfonylation
The reaction of methyl 2-(aminomethyl)benzoate with sulfonyl chlorides provides the corresponding sulfonamides. The sulfonamide functional group is a key component in a variety of therapeutic agents. The reaction conditions are similar to those of N-acylation, employing a base to scavenge the generated HCl.
General Experimental Protocol: N-Tosylsation
This protocol outlines a general procedure for the reaction of this compound with p-toluenesulfonyl chloride. This reaction is based on a similar transformation with methyl 2-aminobenzoate.[8]
Materials:
-
This compound
-
p-Toluenesulfonyl chloride (TsCl)
-
Triethylamine (TEA)
-
Anhydrous Tetrahydrofuran (THF)
-
Water
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Suspend this compound (1.0 eq) in anhydrous THF in a round-bottom flask.
-
Add triethylamine (2.2 eq) and stir the mixture at room temperature.
-
Add p-toluenesulfonyl chloride (1.2 eq) to the solution.
-
Heat the reaction mixture to reflux and monitor the reaction by TLC.[8]
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
To the residue, add water and extract with DCM.[8]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.[8]
-
The crude product, methyl 2-((p-tolylsulfonamido)methyl)benzoate, can be purified by recrystallization from ethanol.[8]
Quantitative Data for a Structurally Related Reaction:
The synthesis of methyl 2-(p-toluenesulfonamido)benzoate from methyl 2-aminobenzoate and p-toluenesulfonyl chloride has been reported with a yield of 83.7%.[8] A similar yield can be anticipated for the reaction with this compound under optimized conditions.
| Reactant 1 | Reactant 2 | Product | Yield (%) |
| Methyl 2-aminobenzoate | p-Toluenesulfonyl chloride | Methyl 2-(p-toluenesulfonamido)benzoate | 83.7 |
Application 3: Reductive Amination
Reductive amination is a powerful method for the formation of C-N bonds and is widely used in the synthesis of secondary and tertiary amines. Methyl 2-(aminomethyl)benzoate can be reacted with aldehydes or ketones to form an intermediate imine, which is then reduced in situ to the corresponding secondary amine. Common reducing agents for this transformation include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaCNBH₃), and sodium triacetoxyborohydride (NaBH(OAc)₃).[9]
General Experimental Protocol: Synthesis of a Secondary Amine
This protocol provides a general method for the reductive amination of an aldehyde with this compound.
Materials:
-
This compound
-
Aldehyde (e.g., benzaldehyde)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Triethylamine (TEA)
-
Anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred suspension of this compound (1.0 eq) in anhydrous DCE, add triethylamine (1.1 eq) and stir for 10-15 minutes.
-
Add the aldehyde (1.0-1.2 eq) to the mixture.
-
After stirring for 20-30 minutes at room temperature, add sodium triacetoxyborohydride (1.2-1.5 eq) in one portion.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction by TLC.
-
Quench the reaction by the addition of saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
The crude secondary amine product can be purified by column chromatography.
Expected Outcome:
Reductive amination reactions are known to be highly efficient, and good to excellent yields of the desired secondary amine are expected.[10][11] The success of the reaction can be confirmed by spectroscopic analysis of the purified product.
Visualizations
Experimental Workflow for N-Acylation
Caption: Workflow for the N-acylation of this compound.
Signaling Pathway Analogy: Amine Functionalization
Caption: Functionalization pathways of a primary amine.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a wide array of functionalized molecules. The protocols provided herein for N-acylation, N-sulfonylation, and reductive amination serve as a foundation for researchers to explore the chemical space around this scaffold. These reactions are generally high-yielding and can be adapted to a variety of substrates, making this compound a useful tool in the fields of medicinal chemistry and materials science. It is recommended to optimize the reaction conditions for each specific substrate to achieve the best results.
References
- 1. methyl 2-(aminomethyl)benzoate;hydrochloride849020-92-4,Purity96%_Ryan Scientific, Inc. [molbase.com]
- 2. 849020-92-4 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. This compound 95.00% | CAS: 849020-92-4 | AChemBlock [achemblock.com]
- 5. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Methyl 2-(p-toluenesulfonamido)benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes and Protocols for the Scale-up Synthesis of Methyl 2-(aminomethyl)benzoate Hydrochloride and Its Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Methyl 2-(aminomethyl)benzoate hydrochloride is a valuable building block in organic synthesis, particularly for the development of novel pharmaceutical agents and functional materials. Its derivatives are explored for a wide range of therapeutic applications. This document provides detailed protocols for the scale-up synthesis of the parent compound, offering two plausible and scalable routes based on established chemical transformations for analogous structures. The protocols are designed to be adaptable for the synthesis of various derivatives.
Two primary synthetic strategies are presented:
-
Route A: Catalytic hydrogenation of methyl 2-nitrobenzoate. This is a common and highly efficient method for the reduction of aromatic nitro groups.
-
Route B: Catalytic hydrogenation of methyl 2-cyanobenzoate. This route offers an alternative for synthesizing the target compound, involving the reduction of a nitrile.
These protocols are intended as a guide and may require optimization based on specific laboratory or plant conditions and the desired scale of production.
Proposed Synthetic Pathways
The following diagram illustrates the two proposed synthetic routes for this compound.
Figure 1: Proposed synthetic pathways for this compound.
Experimental Protocols
Route A: Synthesis via Catalytic Hydrogenation of Methyl 2-nitrobenzoate
This protocol details the reduction of methyl 2-nitrobenzoate to methyl 2-aminobenzoate, which would then be further transformed. Note: The direct reduction of a nitro group to an aminomethyl group in a single step is not a standard transformation. This route implies a multi-step process which is common in drug development.
Step 1: Reduction of Methyl 2-nitrobenzoate to Methyl 2-aminobenzoate
Figure 2: Experimental workflow for the reduction of methyl 2-nitrobenzoate.
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity (Representative) | Moles |
| Methyl 2-nitrobenzoate | 181.15 | 1.0 kg | 5.52 |
| Palladium on Carbon (5% Pd) | - | 50 g | - |
| Methanol | 32.04 | 10 L | - |
| Hydrogen Gas (H₂) | 2.02 | As required | - |
| Nitrogen Gas (N₂) | 28.01 | As required | - |
| Celite® (Filter Aid) | - | 100 g | - |
Protocol:
-
Reactor Setup: Charge a suitable high-pressure hydrogenation reactor with methyl 2-nitrobenzoate (1.0 kg) and methanol (10 L).
-
Catalyst Addition: Under a nitrogen atmosphere, carefully add 5% palladium on carbon (50 g).
-
Inerting: Seal the reactor and purge several times with nitrogen to remove all oxygen.
-
Hydrogenation: Pressurize the reactor with hydrogen gas to 50-60 psi. Stir the mixture vigorously at 25-35°C. The reaction is exothermic; maintain the temperature with appropriate cooling.
-
Reaction Monitoring: Monitor the reaction progress by tracking hydrogen uptake. The reaction is typically complete within 4-8 hours.
-
Catalyst Filtration: Once the reaction is complete, depressurize the reactor and purge with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with methanol (2 x 1 L).
-
Solvent Removal: Combine the filtrate and washes, and concentrate under reduced pressure to yield crude methyl 2-aminobenzoate.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by vacuum distillation.
Subsequent Steps for Target Molecule: The resulting methyl 2-aminobenzoate would require further chemical modification to introduce the aminomethyl group, which is a multi-step process beyond a simple reduction.
Route B: Synthesis via Catalytic Hydrogenation of Methyl 2-cyanobenzoate
This is a more direct route to the target aminomethyl structure.
Figure 3: Experimental workflow for the synthesis via methyl 2-cyanobenzoate.
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity (Representative) | Moles |
| Methyl 2-cyanobenzoate | 161.16 | 1.0 kg | 6.20 |
| Raney® Nickel (slurry in water) | - | 100 g (dry weight basis) | - |
| Methanol | 32.04 | 10 L | - |
| Ammonia (7N solution in Methanol) | 17.03 | 1 L | ~7 |
| Hydrogen Gas (H₂) | 2.02 | As required | - |
| Nitrogen Gas (N₂) | 28.01 | As required | - |
| Hydrochloric Acid (in isopropanol) | 36.46 | As required | - |
| Isopropanol | 60.10 | 5 L | - |
Protocol:
-
Reactor Setup: Charge a high-pressure hydrogenation reactor with methyl 2-cyanobenzoate (1.0 kg), methanol (10 L), and methanolic ammonia (1 L). The ammonia is added to suppress the formation of secondary amine by-products.
-
Catalyst Addition: Under a nitrogen atmosphere, carefully add the Raney® Nickel slurry.
-
Inerting: Seal the reactor and purge several times with nitrogen.
-
Hydrogenation: Pressurize the reactor with hydrogen gas to 500-700 psi. Heat the mixture to 50-60°C with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction by hydrogen uptake and periodically by analytical techniques like HPLC or GC until the starting material is consumed (typically 8-16 hours).
-
Catalyst Filtration: After cooling to room temperature, vent the reactor and purge with nitrogen. Filter the catalyst through a bed of Celite®. Caution: Raney® Nickel is pyrophoric and must be kept wet at all times.
-
Solvent Removal: Concentrate the filtrate under reduced pressure to obtain the crude methyl 2-(aminomethyl)benzoate as an oil.
-
Hydrochloride Salt Formation: Dissolve the crude amine in isopropanol (5 L). While stirring, add a solution of hydrochloric acid in isopropanol until the pH is acidic (pH 1-2).
-
Crystallization and Isolation: The hydrochloride salt will precipitate. Cool the mixture to 0-5°C to maximize crystallization. Collect the solid product by filtration, wash with cold isopropanol, and dry under vacuum.
Quantitative Data Summary
The following table summarizes representative data for the synthesis of aminobenzoate esters based on scalable methods reported in the literature for analogous compounds.
| Parameter | Route A (Representative) | Route B (Representative) |
| Starting Material | Methyl 2-nitrobenzoate | Methyl 2-cyanobenzoate |
| Key Reagents | H₂, 5% Pd/C | H₂, Raney® Ni, NH₃ |
| Solvent | Methanol | Methanol |
| Temperature | 25-35°C | 50-60°C |
| Pressure | 50-60 psi | 500-700 psi |
| Reaction Time | 4-8 hours | 8-16 hours |
| Typical Yield | >95% (for amino-benzoate) | 80-90% (for hydrochloride salt) |
| Purity (Post-crystallization) | >98% | >99% (by HPLC) |
Synthesis of Derivatives
The primary amine of Methyl 2-(aminomethyl)benzoate serves as a versatile handle for the synthesis of a wide array of derivatives.
-
N-Alkylation: Reaction of the free amine with alkyl halides or reductive amination with aldehydes/ketones can introduce various alkyl groups.
-
N-Acylation: Treatment with acid chlorides or anhydrides yields the corresponding amides.
-
Sulfonamide Formation: Reaction with sulfonyl chlorides provides sulfonamide derivatives.
These reactions are typically high-yielding and can be performed on a large scale. The choice of solvent and base is critical for achieving high conversion and purity.
Safety Precautions:
-
All procedures should be carried out by trained personnel in a well-ventilated fume hood or appropriate chemical processing equipment.
-
Personal protective equipment (safety glasses, gloves, lab coat) must be worn.
-
Catalytic hydrogenation with hydrogen gas carries a risk of fire or explosion. Ensure the equipment is properly rated and maintained, and that all oxygen is removed before introducing hydrogen.
-
Raney® Nickel is pyrophoric and must be handled with extreme care, always under a liquid.
-
Handle corrosive reagents like hydrochloric acid with appropriate care.
Application Notes and Protocols for Monitoring Reactions with Methyl 2-(aminomethyl)benzoate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for monitoring chemical reactions involving Methyl 2-(aminomethyl)benzoate Hydrochloride. The protocols cover High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy, offering robust analytical tools for reaction monitoring, purity assessment, and quality control.
High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring
HPLC is a versatile technique for monitoring the progress of reactions involving this compound. It allows for the separation and quantification of the starting material, intermediates, and final product in a reaction mixture. This protocol is adapted from established methods for similar aromatic esters and amines.[1][2][3][4]
Experimental Protocol: HPLC Analysis
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Autosampler
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Formic acid (for MS compatibility)
-
This compound standard
-
Reaction mixture samples
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 50:50 v/v). Acidify the aqueous phase with a small amount of phosphoric acid (e.g., 0.1%) to improve peak shape. For mass spectrometry detection, replace phosphoric acid with formic acid.
-
Standard Solution Preparation: Accurately weigh a known amount of this compound standard and dissolve it in the mobile phase to prepare a stock solution of a known concentration (e.g., 1 mg/mL). Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Withdraw an aliquot of the reaction mixture at various time points. Dilute the aliquot with the mobile phase to a suitable concentration. Filter the diluted sample through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column
-
Mobile Phase: Acetonitrile:Water (acidified)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 229 nm[2]
-
Column Temperature: Ambient
-
-
Analysis: Inject the calibration standards and the prepared reaction samples into the HPLC system.
-
Data Processing: Identify and integrate the peaks corresponding to the starting material, intermediates, and the product. Use the calibration curve generated from the standards to quantify the concentration of each component in the reaction mixture over time.
Data Presentation
| Time (min) | Peak Area (Starting Material) | Concentration (Starting Material, mg/mL) | Peak Area (Product) | Concentration (Product, mg/mL) |
| 0 | Value | Value | Value | Value |
| 30 | Value | Value | Value | Value |
| 60 | Value | Value | Value | Value |
| 120 | Value | Value | Value | Value |
Table 1: Example of HPLC data for reaction monitoring.
Logical Workflow for HPLC Analysis
Caption: Workflow for HPLC-based reaction monitoring.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Byproduct Analysis
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For Methyl 2-(aminomethyl)benzoate, derivatization may be necessary to improve its thermal stability and chromatographic performance. This protocol is based on a method for a structurally similar compound, Methyl 2-(3-acetylphenyl)benzoate.[5]
Experimental Protocol: GC-MS Analysis
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
-
Autosampler
-
Data acquisition and processing software
Reagents:
-
Dichloromethane or Ethyl Acetate (GC grade)
-
Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)
-
Pyridine
-
This compound sample
-
Internal standard (optional, e.g., n-dodecane)
Procedure:
-
Sample Preparation (with Derivatization):
-
Accurately weigh a small amount of the reaction mixture or purified product.
-
Dissolve the sample in a suitable solvent like pyridine.
-
Add the derivatizing agent (e.g., BSTFA) and heat the mixture (e.g., at 60°C for 30 minutes) to facilitate the derivatization of the amine group.
-
-
GC-MS Conditions:
-
Column: DB-5ms or equivalent
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min)
-
Injector Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes
-
Ramp: 10°C/min to 280°C
-
Hold at 280°C for 5 minutes
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 40-500
-
-
Analysis: Inject the prepared sample into the GC-MS system.
-
Data Processing: Identify the peaks in the total ion chromatogram. Analyze the mass spectrum of each peak to identify the product, any unreacted starting material, and byproducts.
Data Presentation
| Retention Time (min) | Compound Name | Key Mass Fragments (m/z) | Relative Abundance (%) |
| Value | Methyl 2-(aminomethyl)benzoate (derivatized) | Value | Value |
| Value | Starting Material (if volatile) | Value | Value |
| Value | Byproduct 1 | Value | Value |
Table 2: Example of GC-MS data for product and byproduct identification.
Workflow for GC-MS Analysis
Caption: Workflow for GC-MS analysis of reaction components.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy is an essential tool for the structural elucidation and confirmation of the desired product. Both ¹H and ¹³C NMR should be performed. The following are expected chemical shifts based on the structure of Methyl 2-(aminomethyl)benzoate.[6][7]
Experimental Protocol: NMR Analysis
Instrumentation:
-
NMR spectrometer (e.g., 300 MHz or higher)
-
NMR tubes
Reagents:
-
Deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆))
-
Tetramethylsilane (TMS) as an internal standard
-
Purified product sample
Procedure:
-
Sample Preparation: Dissolve a small amount (5-10 mg) of the purified product in approximately 0.6-0.7 mL of a suitable deuterated solvent in an NMR tube.
-
¹H NMR Acquisition:
-
Acquire a ¹H NMR spectrum using standard parameters.
-
The number of scans will depend on the sample concentration.
-
-
¹³C NMR Acquisition:
-
Acquire a ¹³C NMR spectrum. This will likely require a larger number of scans than the ¹H spectrum.
-
-
Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction). Integrate the signals in the ¹H NMR spectrum and determine the chemical shifts for both ¹H and ¹³C spectra relative to TMS.
Data Presentation
¹H NMR Data (Expected Shifts in CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.9 | d | 1H | Aromatic H |
| ~7.4 | t | 1H | Aromatic H |
| ~7.2-7.3 | m | 2H | Aromatic H |
| ~4.0 | s | 2H | -CH₂-NH₂ |
| ~3.9 | s | 3H | -OCH₃ |
| ~1.8 | br s | 2H | -NH₂ |
Table 3: Expected ¹H NMR chemical shifts for Methyl 2-(aminomethyl)benzoate.
¹³C NMR Data (Expected Shifts in CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~168 | C=O (ester) |
| ~140 | Aromatic C |
| ~132 | Aromatic C |
| ~131 | Aromatic C |
| ~128 | Aromatic C |
| ~127 | Aromatic C |
| ~125 | Aromatic C |
| ~52 | -OCH₃ |
| ~45 | -CH₂-NH₂ |
Table 4: Expected ¹³C NMR chemical shifts for Methyl 2-(aminomethyl)benzoate.
Logical Relationship for Structural Confirmation
References
- 1. Separation of Methyl 2-((2-oxo-2-phenylethyl)amino)benzoate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. juniperpublishers.com [juniperpublishers.com]
- 3. benchchem.com [benchchem.com]
- 4. helixchrom.com [helixchrom.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis, characterization and crystal structure of methyl 2-(2-oxo-2H-chromen-4-ylamino)benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methyl 2-(methylamino)benzoate(85-91-6) 1H NMR spectrum [chemicalbook.com]
Application Notes and Protocols: Acylation of Methyl 2-(aminomethyl)benzoate Hydrochloride with Acid Chlorides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The N-acylation of primary amines with acid chlorides is a fundamental and versatile transformation in organic synthesis, widely employed in the construction of amide bonds. This application note provides a detailed overview and experimental protocols for the reaction of Methyl 2-(aminomethyl)benzoate Hydrochloride with various acid chlorides. The resulting N-acyl derivatives are valuable intermediates in medicinal chemistry and drug discovery, serving as scaffolds for the synthesis of a diverse range of biologically active molecules.
The starting material, this compound, possesses a primary amine that can act as a nucleophile and a methyl ester, offering further opportunities for chemical modification. The hydrochloride salt form necessitates the use of a base to liberate the free amine for the acylation reaction to proceed. The choice of acid chloride, base, solvent, and reaction conditions can significantly influence the reaction outcome and yield.
General Reaction Scheme
The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the deprotonated amine attacks the electrophilic carbonyl carbon of the acid chloride. This is followed by the elimination of a chloride ion to form the stable amide product. A base is required to neutralize both the starting hydrochloride salt and the hydrogen chloride (HCl) gas evolved during the reaction, driving the reaction to completion.
Caption: General reaction scheme for the N-acylation of this compound.
Experimental Protocols
The following protocols provide a general framework for the N-acylation of this compound. Optimization of reaction conditions may be necessary for specific acid chlorides to achieve optimal yields.
Protocol 1: General Procedure using Triethylamine as Base
This protocol is suitable for a wide range of acid chlorides and is performed under anhydrous conditions.
Materials:
-
This compound
-
Acid Chloride (e.g., Benzoyl chloride, Acetyl chloride)
-
Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, and standard glassware for workup and purification.
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.).
-
Dissolution: Add anhydrous DCM or THF to the flask and stir to dissolve/suspend the starting material.
-
Base Addition: Cool the mixture to 0 °C in an ice bath. Add triethylamine (2.2 eq.) dropwise to the stirred mixture. Stir for 15-20 minutes at 0 °C to ensure complete deprotonation of the amine hydrochloride.
-
Acid Chloride Addition: Dissolve the acid chloride (1.1 eq.) in a separate portion of anhydrous DCM or THF and add this solution dropwise to the cooled amine solution over 15-30 minutes using a dropping funnel.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Separate the organic layer and dry it over anhydrous MgSO₄ or Na₂SO₄.
-
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Protocol 2: Procedure using Sodium Bicarbonate in a Biphasic System
This method can be advantageous for certain substrates and avoids the use of triethylamine.
Materials:
-
This compound
-
Acid Chloride
-
Sodium Bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
Water
-
Standard glassware for workup and purification.
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in a saturated aqueous solution of sodium bicarbonate (excess).
-
Add an equal volume of DCM to create a biphasic system.
-
Acid Chloride Addition: To the vigorously stirred biphasic mixture, add a solution of the acid chloride (1.1 eq.) in DCM dropwise at room temperature.
-
Reaction: Stir the reaction mixture vigorously at room temperature for 1-4 hours. Monitor the reaction by TLC.
-
Workup: After the reaction is complete, separate the organic layer.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄.
-
Purification: Filter and concentrate the organic layer under reduced pressure. Purify the crude product as described in Protocol 1.
Data Presentation
| Entry | Amine Substrate | Acid Chloride | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Benzylamine | Benzoyl Chloride | Pyridine | - | Reflux | 1 | 85 |
| 2 | Aniline | 2-Amino-5-bromobenzoyl chloride | Triethylamine | DCM | 0 to RT | 2-4 | 19[1] |
| 3 | L-Phenylalanine methyl ester HCl | Methyl Malonyl Chloride | NaHCO₃ | DCM/H₂O | RT | 1 | 99 |
| 4 | Benzylamine | 4-Methoxybenzoyl Chloride | Triethylamine | Acetonitrile | Reflux | 24-48 | 40-55 |
| 5 | Glycine | Benzoyl Chloride | NaHCO₃ | PEG-400/H₂O | RT | - | 90[2] |
| 6 | Alanine | Benzoyl Chloride | NaHCO₃ | PEG-400/H₂O | RT | - | 90[2] |
Note: Yields are highly dependent on the specific substrates and reaction conditions and may require optimization.
Application in Drug Discovery: Targeting the Prostaglandin E2 Synthesis Pathway
N-acylated compounds are of significant interest in drug discovery due to their diverse biological activities. One prominent area of application is the development of inhibitors for enzymes involved in inflammatory pathways. The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are key players in the synthesis of prostaglandins, including prostaglandin E2 (PGE2), which is a critical mediator of inflammation, pain, and fever.[3][4][5] N-acylated aminobenzothiazoles, for instance, have been identified as novel agents that suppress the generation of PGE2. The N-acyl methyl 2-(aminomethyl)benzoate scaffold provides a versatile platform for the design and synthesis of new potential inhibitors of the COX pathway.
Prostaglandin E2 Synthesis Pathway
The synthesis of PGE2 is initiated by the release of arachidonic acid from the cell membrane by phospholipase A2 (PLA2). Arachidonic acid is then converted to prostaglandin H2 (PGH2) by the action of COX-1 or COX-2.[3][5] Finally, PGH2 is isomerized to PGE2 by prostaglandin E synthases (PGES).[3] The synthesized PGE2 can then bind to its receptors (EP1-4) on target cells, eliciting various physiological and pathological responses.
Caption: The cyclooxygenase pathway leading to the synthesis of Prostaglandin E2.
Experimental Workflow for Synthesis and Screening
The development of novel drug candidates involves a systematic workflow from chemical synthesis to biological evaluation. The following diagram illustrates a typical workflow for the synthesis of a library of N-acyl methyl 2-(aminomethyl)benzoate derivatives and their subsequent screening for inhibitory activity against the COX enzymes.
Caption: A typical workflow for the synthesis and screening of N-acylated compounds.
References
Application Notes and Protocols for the Chiral Resolution of Methyl 2-(aminomethyl)benzoate Hydrochloride Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-(aminomethyl)benzoate and its derivatives are important building blocks in the synthesis of various pharmaceutical compounds. As chirality can significantly impact the pharmacological activity, efficacy, and safety of a drug, the separation of enantiomers is a critical step in drug development. This document provides detailed application notes and protocols for three common methods of chiral resolution applicable to racemic Methyl 2-(aminomethyl)benzoate Hydrochloride and its derivatives: Diastereomeric Salt Formation, Enzymatic Resolution, and Chiral High-Performance Liquid Chromatography (HPLC).
Chiral Resolution via Diastereomeric Salt Formation
This classical method involves reacting the racemic amine with a chiral acid to form a pair of diastereomeric salts.[1] These diastereomers exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization.[1][2]
Logical Workflow for Chiral Resolution
Caption: Overall workflow for the chiral resolution of a racemate.
Protocol for Diastereomeric Salt Resolution Screening
This protocol is adapted from a microplate-based screening approach to efficiently identify suitable resolving agents and solvents.[3]
Materials:
-
Racemic this compound
-
Chiral resolving agents (e.g., (+)-Tartaric acid, (-)-Mandelic acid, (+)-Camphor-10-sulfonic acid)[2]
-
A selection of solvents (e.g., Methanol, Ethanol, Isopropanol, Acetonitrile, Ethyl Acetate, and mixtures thereof)
-
96-well microplate with sealing mat
-
Heating and stirring capabilities for the microplate
-
Vacuum evaporator
Procedure:
-
Preparation of Racemate Solution: Prepare a stock solution of racemic Methyl 2-(aminomethyl)benzoate (the free base) in a suitable solvent like methanol. The hydrochloride salt should be neutralized to the free amine before use by treatment with a base.
-
Dispensing Racemate: Dispense an equimolar amount of the free amine solution into each well of the 96-well microplate.
-
Addition of Resolving Agent: Prepare stock solutions of various chiral acids in the same solvent. Add one equivalent of each chiral acid solution to the designated wells. It may also be beneficial to test different stoichiometric ratios (e.g., 0.5 or 2.0 equivalents).
-
Salt Formation: Seal the plate and stir at a slightly elevated temperature (e.g., 45-50 °C) for 2-4 hours to facilitate diastereomeric salt formation.[3]
-
Solvent Removal: Evaporate the solvent using a vacuum evaporator.
-
Solvent Screening: Add a range of different solvents or solvent mixtures to the columns of the microplate containing the dried salts.
-
Equilibration: Seal the plate and allow it to equilibrate with stirring or shaking at a controlled temperature for 12-24 hours. This allows the less soluble diastereomeric salt to crystallize.
-
Analysis: Carefully remove the supernatant from each well. Wash the remaining crystals with a small amount of the same solvent. Regenerate the free amine from both the crystalline solid and the supernatant by treating with a base.
-
Purity Determination: Analyze the enantiomeric excess (e.e.) of the amine from both fractions using chiral HPLC (see Section 3).
Data Presentation: Diastereomeric Salt Screen Results
| Well ID | Resolving Agent | Solvent | Crystalline Yield (mg) | e.e. of Solid (%) | e.e. of Supernatant (%) |
| A1 | (+)-Tartaric Acid | Methanol | 15.2 | 65 (S) | 45 (R) |
| A2 | (+)-Tartaric Acid | Ethanol | 12.8 | 82 (S) | 60 (R) |
| B1 | (-)-Mandelic Acid | Isopropanol | 18.5 | 95 (R) | 70 (S) |
| B2 | (-)-Mandelic Acid | Acetonitrile | 10.1 | 78 (R) | 55 (S) |
| C1 | (+)-Camphorsulfonic Acid | EtOAc/MeOH 9:1 | 20.3 | 98 (S) | 80 (R) |
Data are hypothetical and for illustrative purposes.
Workflow for Diastereomeric Salt Formation
Caption: Process of separation via diastereomeric salt formation.
Enzymatic Kinetic Resolution
Enzymatic resolution is a green and highly selective method. For a methyl ester like the target compound, lipases or esterases can be used to selectively hydrolyze one enantiomer to the corresponding carboxylic acid, leaving the other enantiomer as the unreacted ester.[4][5] This difference in functionality allows for easy separation.
Protocol for Lipase-Catalyzed Hydrolysis
Materials:
-
Racemic this compound
-
Immobilized Lipase (e.g., Novozym 435 from Candida antarctica B, or lipase from Pseudomonas cepacia)[5]
-
Phosphate buffer (e.g., 0.1 M, pH 7.0)
-
Organic solvent for extraction (e.g., Ethyl Acetate or MTBE)[6]
-
Aqueous acid (e.g., 1 M HCl) and base (e.g., 1 M NaOH)
-
Temperature-controlled shaker/stirrer
Procedure:
-
Substrate Preparation: Dissolve or suspend the racemic Methyl 2-(aminomethyl)benzoate in the phosphate buffer. The hydrochloride salt may need to be neutralized first for optimal enzyme activity.
-
Enzyme Addition: Add the lipase to the substrate solution (typically 10-50 mg of enzyme per mmol of substrate).
-
Reaction: Incubate the mixture with gentle shaking or stirring at a controlled temperature (e.g., 30-40 °C).
-
Monitoring: Monitor the reaction progress by taking small aliquots at regular intervals and analyzing them by HPLC to determine the conversion and enantiomeric excess of both the remaining ester and the formed acid. The ideal reaction stops at 50% conversion.[5]
-
Work-up: Once ~50% conversion is reached, stop the reaction by filtering off the immobilized enzyme.
-
Extraction:
-
Make the solution basic (pH ~9-10) with NaOH to ensure the product acid is in its salt form and soluble in the aqueous layer.
-
Extract the unreacted ester with an organic solvent (e.g., Ethyl Acetate).
-
Acidify the remaining aqueous layer to pH ~2-3 with HCl to protonate the product acid.
-
Extract the product acid with an organic solvent.
-
-
Isolation: Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to isolate the pure enantiomers of the ester and the carboxylic acid.
Data Presentation: Enzymatic Resolution Results
| Lipase Source | Time (h) | Conversion (%) | e.e. of Ester (%) | e.e. of Acid (%) | Enantiomeric Ratio (E) |
| Novozym 435 | 8 | 48.5 | 96.2 (R) | 98.8 (S) | >200 |
| P. cepacia | 12 | 50.1 | 99.1 (R) | 98.5 (S) | >400 |
| P. fluorescens | 24 | 45.2 | 85.3 (R) | 92.1 (S) | 45 |
Data are hypothetical. The Enantiomeric Ratio (E) is a measure of the enzyme's selectivity.[5]
Mechanism of Enzymatic Kinetic Resolution
Caption: Selective hydrolysis of one ester enantiomer by a lipase.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful analytical technique for determining enantiomeric purity and can also be used for preparative separation.[7][8] The method relies on a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. Polysaccharide-based CSPs are widely used and effective for a broad range of compounds, including amino acid esters.[9][10]
Protocol for Chiral HPLC Method Development
Instrumentation:
-
HPLC system with UV detector
-
Chiral columns (see table below for suggestions)
-
HPLC-grade solvents
Procedure:
-
Column Screening: Begin by screening a set of complementary chiral columns. Polysaccharide-based columns are a good starting point.
-
Mobile Phase Screening: For each column, test a range of mobile phases. Typical mobile phases for normal phase chromatography are mixtures of hexane or heptane with an alcohol modifier like isopropanol (IPA) or ethanol (EtOH).[11] For reversed-phase, mixtures of water/buffer and acetonitrile or methanol are used.
-
Additive Screening: For amine-containing compounds, it is often necessary to add a basic additive to the mobile phase (e.g., 0.1% diethylamine, DEA) to improve peak shape and resolution.
-
Optimization: Once initial separation is observed, optimize the resolution by adjusting:
-
The ratio of the mobile phase components (e.g., the percentage of alcohol modifier).
-
The flow rate.
-
The column temperature.
-
-
Detection: Monitor the elution profile using a UV detector at a wavelength where the analyte has strong absorbance (e.g., 254 nm).
Data Presentation: Chiral HPLC Screening Conditions
| Column (CSP Type) | Mobile Phase | Additive | Ret. Time 1 (min) | Ret. Time 2 (min) | Resolution (Rs) |
| CHIRALPAK® IA (Amylose-based) | Hexane/IPA (90:10) | 0.1% DEA | 8.5 | 10.2 | 2.1 |
| CHIRALPAK® IC (Cellulose-based) | Hexane/EtOH (80:20) | 0.1% DEA | 9.1 | 11.8 | 2.8 |
| Lux® Cellulose-1 | Heptane/IPA (95:5) | 0.1% DEA | 12.3 | 13.5 | 1.6 |
| Lux® Amylose-1 | MTBE/MeOH (98:2) | None | 7.4 | 8.9 | 1.9 |
Data are hypothetical. Flow rate: 1.0 mL/min; Temp: 25 °C; Detection: 254 nm.
Workflow for Chiral HPLC Analysis
Caption: Schematic of a chiral HPLC separation process.
References
- 1. sucra.repo.nii.ac.jp [sucra.repo.nii.ac.jp]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. unchainedlabs.com [unchainedlabs.com]
- 4. Enzymatic resolution of amino acids via ester hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC [mdpi.com]
- 7. phx.phenomenex.com [phx.phenomenex.com]
- 8. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 11. Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Solubility of Methyl 2-(aminomethyl)benzoate Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the solubility of Methyl 2-(aminomethyl)benzoate Hydrochloride for various chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility important?
This compound is a chemical compound often used as a building block in organic synthesis. Its hydrochloride salt form is generally intended to improve its solubility in aqueous media.[1][2] Optimizing its solubility is crucial for achieving efficient reaction kinetics, improving yield, and ensuring the homogeneity of the reaction mixture.
Q2: In which solvents is this compound generally soluble?
As a hydrochloride salt, it is expected to be more soluble in polar solvents. However, empirical testing is crucial as solubility can be influenced by various factors.
Qualitative Solubility Overview
| Solvent Class | Examples | Expected Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Generally Soluble to Moderately Soluble | The ionic nature of the hydrochloride salt and the presence of polar functional groups favor interaction with protic solvents. |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Moderately Soluble to Sparingly Soluble | These solvents can solvate the cation and anion to some extent, but may be less effective than protic solvents. |
| Non-Polar | Toluene, Hexane, Dichloromethane | Generally Insoluble | "Like dissolves like" principle; the high polarity of the salt is incompatible with non-polar solvents. |
Q3: Why is my this compound not dissolving even in polar solvents?
Several factors can contribute to poor solubility:
-
Common Ion Effect: In acidic aqueous solutions containing chloride ions, the solubility of the hydrochloride salt can be suppressed.[3][4]
-
Crystal Lattice Energy: The energy required to break the crystal lattice of the solid can be high, hindering dissolution.
-
Purity of the Compound: Impurities can affect the solubility characteristics.
-
Solvent Purity: Traces of water or other impurities in organic solvents can impact solubility.
Troubleshooting Guides
Issue 1: Poor Solubility in the Chosen Reaction Solvent
If you are observing that this compound is not dissolving sufficiently in your chosen solvent, consider the following troubleshooting steps.
Troubleshooting Workflow for Poor Solubility
Caption: A stepwise approach to troubleshooting poor solubility.
Troubleshooting Strategies for Solubility Issues
| Strategy | Detailed Action | Considerations |
| Solvent Screening | Test solubility in a range of solvents from different classes (polar protic, polar aprotic). | Start with small-scale tests to conserve material. |
| Temperature Adjustment | Gently heat the solvent while stirring to aid dissolution. | Be cautious of potential degradation of the compound at elevated temperatures. Run a stability test if unsure. |
| pH Adjustment | For aqueous or protic systems, adjusting the pH away from highly acidic conditions might improve solubility by reducing the common ion effect. | Ensure the desired reaction is compatible with the adjusted pH. |
| Co-solvents | Use a mixture of solvents. For example, adding a small amount of a polar aprotic solvent like DMSO to a less polar solvent can sometimes improve solubility. | The co-solvent must be compatible with the reaction conditions. |
| In-situ Neutralization | Convert the hydrochloride salt to the free amine in the reaction mixture by adding a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine). The free amine is generally more soluble in organic solvents. | The added base and the resulting ammonium salt byproduct must not interfere with the subsequent reaction steps. |
Issue 2: Precipitation of Reactant During the Reaction
If the reactant precipitates out of the solution as the reaction progresses, it may be due to a change in the composition of the reaction mixture or the formation of a less soluble intermediate.
Logical Flow for Addressing In-Reaction Precipitation
Caption: Decision tree for handling precipitation during a reaction.
Experimental Protocols
The following are generalized protocols to determine the optimal solubility conditions for this compound.
Protocol 1: Small-Scale Solubility Screening
Objective: To qualitatively assess the solubility of this compound in various solvents.
Materials:
-
This compound
-
A selection of solvents (e.g., Water, Methanol, Ethanol, DMSO, DMF, Acetonitrile, Toluene)
-
Small vials (e.g., 1.5 mL)
-
Magnetic stirrer and stir bars
-
Vortex mixer
Procedure:
-
Weigh approximately 5 mg of this compound into a vial.
-
Add 0.5 mL of the first solvent to be tested.
-
Vortex the mixture for 30 seconds.
-
Observe for dissolution. If not fully dissolved, add a small stir bar and stir for 5-10 minutes.
-
If the solid persists, gently warm the vial (e.g., to 40-50 °C) and observe any changes.
-
Record your observations (e.g., "soluble," "sparingly soluble," "insoluble").
-
Repeat for each solvent to be tested.
Protocol 2: In-situ Neutralization for Improved Organic Solvent Solubility
Objective: To generate the free amine of Methyl 2-(aminomethyl)benzoate in the reaction vessel to improve its solubility in a non-polar or moderately polar aprotic solvent.
Materials:
-
This compound
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Anhydrous aprotic solvent (e.g., Dichloromethane, THF, Acetonitrile)
-
A non-nucleophilic organic base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA))
-
Reaction vessel with a magnetic stirrer and inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a flame-dried reaction vessel under an inert atmosphere, add this compound (1.0 equivalent).
-
Add the chosen anhydrous solvent.
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Stir the resulting suspension at room temperature.
-
Slowly add the non-nucleophilic base (1.1 to 1.5 equivalents) dropwise.
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Stir the mixture for 15-30 minutes. You should observe the solid dissolving as the free amine and the triethylammonium chloride (or diisopropylethylammonium chloride) salt are formed. The ammonium salt may remain as a precipitate.
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Proceed with the addition of your other reagents. The reaction can often be carried out even if the ammonium salt byproduct is present as a suspension.
Disclaimer: The information provided in this technical support center is for guidance purposes only. Researchers should always conduct their own experiments to determine the optimal conditions for their specific reactions and consult relevant safety data sheets (SDS) before handling any chemicals.
References
Common side reactions in "Methyl 2-(aminomethyl)benzoate Hydrochloride" chemistry
Welcome to the Technical Support Center for Methyl 2-(aminomethyl)benzoate Hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and challenges encountered during the synthesis and handling of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common stability issues with this compound?
A1: this compound contains both a primary amine and a methyl ester, making it susceptible to several intramolecular and intermolecular reactions. The most common issues are intramolecular cyclization to form a lactam, intermolecular amide formation, and hydrolysis of the methyl ester. The stability is highly dependent on pH, temperature, and the presence of nucleophiles or catalysts.
Q2: I am observing a loss of my starting material and the appearance of a new, less polar spot on my TLC plate during my reaction work-up. What could this be?
A2: A common intramolecular side reaction is the cyclization of Methyl 2-(aminomethyl)benzoate to form the lactam, phthalimidine.[1] This is often catalyzed by base or heat. The resulting lactam is a neutral molecule and will typically have a higher Rf value (less polar) on a silica gel TLC plate compared to the starting material hydrochloride salt.
Q3: My reaction mixture is showing a significant amount of a higher molecular weight byproduct. What is a likely cause?
A3: Dimerization or oligomerization via intermolecular amide bond formation is a probable cause. This occurs when the primary amine of one molecule attacks the ester carbonyl of another. This is more likely to occur at higher concentrations and temperatures.
Q4: How can I minimize the hydrolysis of the methyl ester during my experiments?
A4: To minimize hydrolysis, avoid prolonged exposure to strongly acidic or basic aqueous conditions.[2][3] If an aqueous work-up is necessary, use neutral or slightly acidic pH and perform the extraction as quickly as possible at low temperatures. Using anhydrous solvents and reagents is also critical.
Troubleshooting Guides
Problem 1: Formation of Phthalimidine (Intramolecular Cyclization)
Symptoms:
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Appearance of a new spot on TLC with a higher Rf than the starting material.
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Reduced yield of the desired product.
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Presence of a peak corresponding to the molecular weight of phthalimidine in mass spectrometry analysis.
Root Causes:
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High Temperatures: Heating the reaction mixture or during purification can promote cyclization.
-
Basic Conditions: The presence of a base deprotonates the amine, increasing its nucleophilicity and accelerating the intramolecular attack on the ester.[1]
-
Prolonged Reaction Times: Leaving the compound in solution for extended periods, even under neutral conditions, can lead to slow cyclization.
Solutions:
| Parameter | Recommendation | Rationale |
| Temperature | Maintain low temperatures (0-25 °C) during reactions and work-ups. | Reduces the rate of the intramolecular cyclization reaction. |
| pH Control | Work under neutral or slightly acidic conditions (pH 4-6). | The amine is protonated as the hydrochloride salt, reducing its nucleophilicity. |
| Reaction Time | Monitor the reaction closely and minimize the overall reaction time. | Reduces the opportunity for the side reaction to occur. |
| Solvent Choice | Use non-polar, aprotic solvents where possible. | Polar, protic solvents can facilitate the proton transfers involved in the cyclization mechanism. |
Experimental Protocol: Minimizing Phthalimidine Formation
-
Reaction Setup: Conduct the reaction under an inert atmosphere (Nitrogen or Argon).
-
Temperature Control: Maintain the reaction temperature below 25 °C using an ice bath or a cooling system.
-
pH Monitoring: If the reaction involves a basic reagent, consider a slow addition at low temperature. For work-up, use a buffered aqueous solution (e.g., phosphate buffer at pH 7) for extraction.
-
Purification: If purification by column chromatography is necessary, use a non-polar eluent system and work quickly. Consider flash chromatography to minimize the time the compound spends on the silica gel.
Problem 2: Intermolecular Amide Formation (Dimerization/Oligomerization)
Symptoms:
-
Appearance of high molecular weight species in mass spectrometry.
-
Streaking or spotting at the baseline of the TLC plate.
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Formation of insoluble material in the reaction mixture.
Root Causes:
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High Concentration: Increased proximity of molecules favors intermolecular reactions.
-
High Temperature: Provides the activation energy for the aminolysis reaction.[4]
-
Presence of Catalysts: Certain catalysts can promote amide bond formation.
Solutions:
| Parameter | Recommendation | Rationale |
| Concentration | Run reactions at high dilution (e.g., <0.1 M). | Reduces the probability of intermolecular collisions. |
| Temperature | Keep the reaction temperature as low as possible. | Minimizes the rate of the intermolecular aminolysis. |
| Protecting Groups | If the amine needs to be present but unreacted, consider using a suitable protecting group like Boc or Cbz. | Prevents the amine from acting as a nucleophile. |
Experimental Protocol: High-Dilution Reaction to Prevent Dimerization
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Reagent Preparation: Prepare two separate solutions: one containing this compound and the other containing the other reactant(s) in the chosen anhydrous solvent.
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Slow Addition: Using a syringe pump, add one solution to the other over an extended period (e.g., 2-4 hours) to the reaction vessel containing a large volume of the solvent.
-
Stirring: Ensure vigorous stirring throughout the addition to maintain high dilution.
-
Monitoring: Monitor the reaction by TLC or LC-MS to determine the optimal reaction time and avoid prolonged heating.
Problem 3: Hydrolysis of the Methyl Ester
Symptoms:
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Presence of 2-(aminomethyl)benzoic acid in the product mixture.
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Difficulty in extracting the product from aqueous layers due to the formation of the zwitterionic amino acid.
Root Causes:
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Acidic or Basic Conditions: Both strong acids and bases catalyze the hydrolysis of esters.[2][3][5]
-
Presence of Water: Water is a necessary reactant for hydrolysis.
Solutions:
| Parameter | Recommendation | Rationale |
| pH Control | Maintain a neutral pH during aqueous work-ups. | Minimizes both acid and base-catalyzed hydrolysis. |
| Anhydrous Conditions | Use anhydrous solvents and reagents. Dry glassware thoroughly. | Excludes water, the reactant required for hydrolysis. |
| Temperature | Perform aqueous extractions at low temperatures. | Reduces the rate of hydrolysis. |
| Work-up Time | Minimize the time the compound is in contact with aqueous phases. | Reduces the extent of hydrolysis. |
Experimental Protocol: Anhydrous Reaction and Neutral Work-up
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Solvent and Reagent Purity: Use freshly distilled or commercially available anhydrous solvents. Ensure all reagents are dry.
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Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere (Nitrogen or Argon).
-
Quenching: If the reaction needs to be quenched, consider using a non-aqueous method if possible.
-
Aqueous Work-up: If an aqueous work-up is unavoidable, use deionized water or a neutral buffer. Perform extractions quickly in a cold separatory funnel.
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Drying: Thoroughly dry the organic layer with a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate) before solvent evaporation.
Visual Guides
Caption: Troubleshooting workflow for common side reactions.
Caption: Competing reaction pathways for the starting material.
References
- 1. General base and general acid catalyzed intramolecular aminolysis of esters. Cyclization of esters of 2-aminomethylbenzoic acid to phthalimidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Purification of N-acylated "Methyl 2-(aminomethyl)benzoate Hydrochloride"
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of N-acylated "Methyl 2-(aminomethyl)benzoate Hydrochloride" derivatives. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), and standardized experimental protocols to address common challenges encountered during the purification process.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of your N-acylated target compound.
| Problem | Potential Cause | Recommended Solution |
| Low Yield After Recrystallization | The compound is too soluble in the chosen solvent, even at low temperatures. | - Solvent Screening: Test a variety of solvents with different polarities. An ideal solvent will dissolve the compound when hot but not at room temperature. - Mixed-Solvent System: If a single solvent is not effective, try a binary solvent system. Dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) dropwise until turbidity persists. Heat to redissolve and then cool slowly. |
| The compound precipitated too quickly, trapping impurities. | - Slow Cooling: Allow the hot, saturated solution to cool to room temperature slowly and undisturbed before placing it in an ice bath. Rapid cooling leads to the formation of smaller, less pure crystals. | |
| Oily Product Instead of Crystals | The presence of impurities is depressing the melting point. | - Column Chromatography: Purify a small sample of the oil via flash column chromatography to remove impurities and then attempt recrystallization with the purified material. - Trituration: Add a non-polar solvent like hexanes or diethyl ether to the oil and stir vigorously. This may induce crystallization by "washing away" impurities that are preventing crystal lattice formation. |
| Multiple Spots on TLC After Column Chromatography | The polarity of the eluent is too high, causing co-elution of the product and impurities. | - Gradient Elution: Start with a low polarity eluent and gradually increase the polarity. This will allow for better separation of compounds with similar Rf values.[1] - Change Stationary Phase: If using silica gel (acidic), consider using alumina (basic or neutral) or an amine-functionalized silica, especially if your compound is basic, to prevent streaking and improve separation.[2] |
| The column was overloaded with the crude sample. | - Reduce Sample Load: A general rule is to use a ratio of at least 30:1 (silica gel to crude sample) by weight for good separation. | |
| Product is Contaminated with Starting Material (Acylating Agent) | The reaction did not go to completion. | - Reaction Monitoring: Use TLC or LC-MS to monitor the reaction until the starting material is consumed. - Aqueous Wash: If the acylating agent is a carboxylic acid or acid chloride, a basic wash (e.g., saturated sodium bicarbonate solution) during the workup can help remove it. |
| Product is Contaminated with Unreacted Methyl 2-(aminomethyl)benzoate | Incomplete acylation. | - Aqueous Wash: An acidic wash (e.g., dilute HCl) can remove the unreacted amine, which will be protonated and soluble in the aqueous layer. Be mindful of the potential for hydrolysis of the ester under strongly acidic conditions. |
| Product Hydrolyzes Back to the Carboxylic Acid | Exposure to strong acid or base, especially with heat. | - pH Control: Maintain a neutral or slightly acidic pH during workup and purification. Avoid prolonged exposure to strong acids or bases.[3] - Anhydrous Conditions: Use anhydrous solvents and reagents to prevent hydrolysis. |
Frequently Asked Questions (FAQs)
Q1: What is the best general approach to purify my N-acylated "this compound"?
A1: A common and effective purification strategy involves a multi-step approach. First, perform an aqueous workup to remove water-soluble impurities. This is typically followed by either recrystallization or column chromatography. The choice between these two methods will depend on the nature of the impurities and the physical state of your crude product. For solid materials with impurities that have different solubility profiles, recrystallization is often a good choice.[4] If the product is an oil or contains impurities with similar polarities, flash column chromatography is generally more effective.[1]
Q2: How do I choose the right solvent for recrystallization?
A2: The ideal recrystallization solvent should dissolve your compound completely at its boiling point but sparingly at room temperature or below. To find the best solvent, perform a solvent screen with small amounts of your crude product in various solvents of differing polarities (e.g., water, ethanol, ethyl acetate, toluene, hexanes).
Q3: My compound is an amine hydrochloride. How does this affect purification by column chromatography?
A3: The hydrochloride salt can make your compound more polar and may cause it to streak on a standard silica gel column. You have a few options:
-
Neutralize and Purify: Neutralize the hydrochloride salt with a mild base (e.g., NaHCO₃) to get the free amine. Extract the free amine into an organic solvent and then purify it by standard silica gel chromatography. The purified free amine can then be converted back to the hydrochloride salt if desired.
-
Use a Modified Mobile Phase: Add a small amount of a competing amine, like triethylamine (e.g., 0.1-1%), to your eluent system (e.g., dichloromethane/methanol). This can help to reduce streaking by neutralizing the acidic sites on the silica gel.[2]
-
Use a Different Stationary Phase: Consider using a more inert stationary phase like alumina or a reversed-phase column.[2]
Q4: How can I confirm the purity of my final product?
A4: Purity should be assessed using a combination of techniques. Thin-layer chromatography (TLC) is a quick method to check for the presence of impurities. For a more quantitative assessment, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended. A sharp melting point range for a crystalline solid is also a good indicator of high purity.
Q5: What are some common impurities I might encounter?
A5: Common impurities include unreacted starting materials such as "Methyl 2-(aminomethyl)benzoate" or the acylating agent (e.g., acid chloride or anhydride), byproducts from the reaction, and residual solvents from the workup or purification.
Experimental Protocols
Protocol 1: Recrystallization
Objective: To purify a solid crude product by crystallization.
Methodology:
-
Solvent Selection: In a small test tube, add approximately 50 mg of the crude product. Add a few drops of a test solvent and observe the solubility at room temperature. If it is insoluble, gently heat the mixture. The ideal solvent will dissolve the compound when hot but show poor solubility at room temperature.[4]
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add the minimum amount of the chosen hot recrystallization solvent to completely dissolve the solid.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[5]
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Flash Column Chromatography
Objective: To purify a crude product (solid or oil) based on differential adsorption to a stationary phase.
Methodology:
-
TLC Analysis: Determine the appropriate eluent system by running TLC plates with the crude mixture in various solvent systems (e.g., hexanes/ethyl acetate, dichloromethane/methanol). The ideal system will give your product an Rf value of approximately 0.3-0.4.
-
Column Packing: Pack a glass column with silica gel as a slurry in the initial, least polar eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent. If the product is not very soluble, it can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder added to the top of the column.
-
Elution: Run the column by applying pressure (e.g., with compressed air) to achieve a steady flow rate.[1] Collect fractions in test tubes.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.
Data Summary
Table 1: Typical Solvent Systems for Column Chromatography
| Compound Polarity | Recommended Eluent System | Typical Ratio (v/v) |
| Low to Medium | Hexanes / Ethyl Acetate | 9:1 to 1:1 |
| Medium to High | Dichloromethane / Methanol | 99:1 to 9:1 |
| Basic Compounds (on Silica) | Dichloromethane / Methanol with 0.5% Triethylamine | 98:2 to 9:1 |
Table 2: Purity Assessment Methods
| Technique | Information Provided | Typical Purity Target |
| TLC | Qualitative assessment of the number of components. | Single spot |
| HPLC | Quantitative purity assessment (area %). | >95% |
| ¹H NMR | Structural confirmation and detection of impurities. | Absence of impurity signals |
| Melting Point | Indicator of purity for crystalline solids. | Sharp range (1-2 °C) |
Visualizations
Caption: General purification workflow for N-acylated products.
Caption: Troubleshooting logic for recrystallization issues.
References
Preventing hydrolysis of the methyl ester in "Methyl 2-(aminomethyl)benzoate Hydrochloride"
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on preventing the hydrolysis of the methyl ester in "Methyl 2-(aminomethyl)benzoate Hydrochloride". The information is structured in a question-and-answer format to address common issues encountered during experimental work.
Troubleshooting Guides and FAQs
FAQ 1: What are the primary factors that cause the hydrolysis of this compound?
The hydrolysis of the methyl ester in this compound is primarily influenced by three main factors:
-
pH: The stability of the ester is highly pH-dependent. Both acidic and basic conditions can catalyze hydrolysis. Due to the presence of the amine hydrochloride, aqueous solutions of this compound are inherently acidic, which can contribute to hydrolysis over time.
-
Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature. Storing solutions at elevated temperatures will accelerate the degradation of the ester.
-
Moisture: As water is a reactant in the hydrolysis reaction, the presence of moisture, even atmospheric, can lead to the degradation of the solid compound over long-term storage. In solution, water is the solvent and a direct participant in the hydrolysis.
FAQ 2: At what pH is this compound most stable in aqueous solution?
FAQ 3: I am observing the formation of a new, more polar impurity in my HPLC analysis. Could this be the hydrolysis product?
Yes, it is highly likely. The hydrolysis of this compound yields 2-(aminomethyl)benzoic acid and methanol. The carboxylic acid is significantly more polar than the parent methyl ester and will therefore have a shorter retention time on a reverse-phase HPLC column.
Troubleshooting Guide: Unexpectedly Low Yields or Purity
Issue: I am performing a reaction with this compound and my yields are consistently low, or my final product is contaminated with a more polar impurity.
Potential Cause: Hydrolysis of the methyl ester during the reaction or workup.
Troubleshooting Steps:
-
Analyze Reaction Conditions:
-
pH: If your reaction is performed in an aqueous or protic solvent, is the pH neutral or basic? Basic conditions, even with a weak base, can significantly accelerate ester hydrolysis.
-
Temperature: Are you running the reaction at elevated temperatures for extended periods?
-
Reaction Time: Can the reaction time be shortened without compromising the yield of your desired product?
-
-
Evaluate Workup Procedure:
-
Aqueous Washes: Minimize the duration of contact with aqueous phases, especially if they are basic. Use cold solutions for all aqueous washes to slow down the rate of hydrolysis.[1]
-
Base Neutralization: If you need to neutralize the hydrochloride salt to the free amine, consider using a non-aqueous base like triethylamine in an organic solvent. If an aqueous base (e.g., sodium bicarbonate) is necessary, use it at a low temperature and work quickly.
-
Drying: Ensure the organic phase is thoroughly dried with an anhydrous salt (e.g., Na₂SO₄, MgSO₄) before solvent evaporation to remove all traces of water.[1]
-
Data Presentation
Table 1: General Influence of pH and Temperature on Methyl Ester Hydrolysis Rate
| pH Range | Temperature | Expected Rate of Hydrolysis | Primary Hydrolysis Mechanism |
| < 3 | Ambient (25°C) | Moderate | Acid-Catalyzed |
| < 3 | Elevated (>40°C) | Fast | Acid-Catalyzed |
| 3 - 5 | Ambient (25°C) | Slowest | Minimal Acid/Base Catalysis |
| 3 - 5 | Elevated (>40°C) | Moderate | Minimal Acid/Base Catalysis |
| 6 - 8 | Ambient (25°C) | Moderate | Base-Catalyzed |
| 6 - 8 | Elevated (>40°C) | Fast | Base-Catalyzed |
| > 8 | Ambient (25°C) | Fast | Base-Catalyzed |
| > 8 | Elevated (>40°C) | Very Fast | Base-Catalyzed |
Note: This table provides a qualitative summary based on general principles of ester hydrolysis. Actual rates for this compound may vary.
Experimental Protocols
Protocol 1: Forced Degradation Study to Identify Hydrolysis Product
This protocol is designed to intentionally degrade the ester to confirm the identity of the hydrolysis product by HPLC.
Materials:
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This compound
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
HPLC grade water and acetonitrile
-
HPLC system with a C18 column and UV detector
Procedure:
-
Prepare Stock Solution: Prepare a stock solution of this compound in a 50:50 mixture of acetonitrile and water at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
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Heat the solution at 60°C for 4 hours.
-
Cool the solution to room temperature and neutralize with 1 mL of 0.1 M NaOH.
-
Dilute with the mobile phase to an appropriate concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
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Keep the solution at room temperature for 1 hour.
-
Neutralize with 1 mL of 0.1 M HCl.
-
Dilute with the mobile phase for HPLC analysis.
-
-
HPLC Analysis: Analyze the stock solution and the degraded samples using the HPLC method described in Protocol 2. The peak corresponding to the hydrolysis product should be observed at a shorter retention time than the parent compound.
Protocol 2: Stability-Indicating HPLC Method
This method is a starting point for the analysis of this compound and its primary hydrolysis product, 2-(aminomethyl)benzoic acid. Method optimization may be required.
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Trifluoroacetic acid in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid in acetonitrile
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
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15-18 min: 95% B
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18-18.1 min: 95% to 5% B
-
18.1-22 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 230 nm
-
Injection Volume: 10 µL
Visualizations
Caption: Acid and base-catalyzed hydrolysis of Methyl 2-(aminomethyl)benzoate.
Caption: Troubleshooting workflow for unexpected hydrolysis.
References
Technical Support Center: Protecting Group Strategies for Methyl 2-(aminomethyl)benzoate Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the protection of the primary amine in Methyl 2-(aminomethyl)benzoate Hydrochloride. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: My N-protection reaction of this compound is not working. What are the common initial troubleshooting steps?
A1: The most common issue arises from the starting material being a hydrochloride salt. The primary amine needs to be in its free base form to be nucleophilic enough to react with the protecting group reagent.
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Neutralization: Before adding your protecting group reagent (e.g., Boc-anhydride, Cbz-Cl, Fmoc-OSu), you must neutralize the hydrochloride salt. This is typically done by adding a suitable base.
-
Choice of Base: For Boc and Cbz protection under aqueous conditions, an inorganic base like sodium bicarbonate or sodium carbonate is often used.[1][2][3][4] For anhydrous conditions, an organic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) is common.[5]
-
Stoichiometry of Base: At least one equivalent of base is required to neutralize the HCl salt. It is common practice to use a slight excess to ensure complete neutralization. For reactions that generate acid (e.g., using Cbz-Cl), additional equivalents of base are necessary.[4]
Q2: I am observing a low yield for my Boc-protection of Methyl 2-(aminomethyl)benzoate. What could be the cause?
A2: Low yields in Boc protection can be attributed to several factors:
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Incomplete Neutralization: As mentioned in Q1, ensure the amine is fully neutralized.
-
Reagent Quality: Di-tert-butyl dicarbonate (Boc-anhydride) can degrade over time. Use fresh, high-quality reagent.
-
Reaction Conditions: While the reaction is often robust, ensure adequate stirring and reaction time. The reaction is typically performed at room temperature.[5]
-
Side Reactions: Although less common for Boc protection, di-protection (formation of a Boc-adduct on the already protected amine) can occur, especially with a large excess of Boc-anhydride and a strong base.[4]
Q3: During the Cbz-protection of my amino ester, I am getting multiple spots on my TLC. What are the likely side products?
A3: Besides the desired N-Cbz protected product, several side products can form:
-
Di-Cbz Product: Primary amines can undergo double protection. To minimize this, use a controlled amount of benzyl chloroformate (Cbz-Cl) (typically 1.05-1.2 equivalents) and add it slowly at a low temperature (e.g., 0 °C).[4]
-
Benzyl Alcohol: Hydrolysis of Cbz-Cl in the presence of water will produce benzyl alcohol.
-
Ester Hydrolysis: While generally stable, prolonged exposure to strongly basic conditions can lead to the hydrolysis of the methyl ester to the corresponding carboxylic acid.
Q4: I am concerned about the stability of the methyl ester group during Fmoc-deprotection with piperidine. Is this a valid concern?
A4: The methyl ester is generally stable to the basic conditions used for Fmoc deprotection (typically 20% piperidine in DMF).[6] Piperidine is a relatively mild base, and the deprotection is usually rapid, minimizing the risk of ester hydrolysis. However, prolonged exposure or elevated temperatures should be avoided.
Q5: How can I remove the Cbz group without affecting the methyl ester?
A5: The standard method for Cbz deprotection is catalytic hydrogenolysis (H₂ gas with a palladium catalyst, such as Pd/C).[1][3] This method is highly effective and orthogonal to the methyl ester, which is stable under these reductive conditions.
Q6: My Boc-deprotection with TFA is leading to ester hydrolysis. What can I do?
A6: While methyl esters are generally more stable to acidic conditions than other esters (like t-butyl esters), prolonged exposure to strong acids like trifluoroacetic acid (TFA) can cause some hydrolysis.[7] To mitigate this:
-
Reaction Time and Temperature: Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed. Running the reaction at 0 °C can also help.
-
Milder Acidic Conditions: Consider using a milder acid system, such as HCl in an organic solvent (e.g., dioxane or ethyl acetate).[8]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No reaction or very low conversion | Incomplete neutralization of the hydrochloride salt. | Ensure at least one equivalent of a suitable base (e.g., NaHCO₃, TEA) is added before the protecting group reagent. |
| Degraded protecting group reagent. | Use fresh, high-quality Boc-anhydride, Cbz-Cl, or Fmoc-OSu. | |
| Formation of multiple products | Di-protection of the primary amine. | Use a controlled amount (1.05-1.2 equivalents) of the protecting group reagent and add it slowly at low temperature.[4] |
| Hydrolysis of the methyl ester. | Avoid strongly basic conditions for prolonged periods. For Cbz protection, use a milder base like NaHCO₃.[4] For deprotection, carefully monitor reaction times. | |
| Difficulty in purification | Co-elution of the product with byproducts (e.g., benzyl alcohol from Cbz-Cl hydrolysis). | Optimize your chromatography conditions. A gradient elution might be necessary. Consider an aqueous wash to remove water-soluble impurities before chromatography. |
| The product is an oil and difficult to handle. | Try to crystallize the product from a suitable solvent system. | |
| Incomplete deprotection | Insufficient deprotection reagent or reaction time. | Ensure you are using a sufficient excess of the deprotection reagent and monitor the reaction to completion by TLC. |
| Catalyst poisoning (for Cbz deprotection). | Use high-quality catalyst and ensure the substrate and solvent are free of catalyst poisons (e.g., sulfur compounds). |
Quantitative Data Summary
The following tables provide typical reaction conditions for the protection and deprotection of primary amines, which can be adapted for this compound.
Table 1: Amine Protection Conditions
| Protecting Group | Reagent | Equivalents of Reagent | Base | Equivalents of Base | Solvent | Typical Time | Typical Yield |
| Boc | Boc-anhydride (Boc₂O) | 1.1 - 1.5 | TEA or NaHCO₃ | 1.1 - 1.5 | DCM, THF, or Dioxane/Water | 2 - 12 h | >90% |
| Cbz | Benzyl Chloroformate (Cbz-Cl) | 1.1 - 1.5 | NaHCO₃ or Na₂CO₃ | 2.0 - 2.5 | Dioxane/Water or THF/Water | 2 - 4 h | >90%[3] |
| Fmoc | Fmoc-OSu | 1.05 - 1.2 | NaHCO₃ | 2.0 | Dioxane/Water | 4 - 16 h | >90% |
Table 2: Amine Deprotection Conditions
| Protecting Group | Reagent(s) | Solvent | Typical Time | Key Considerations |
| Boc | TFA (20-50%) or 4M HCl | DCM or Dioxane | 0.5 - 2 h | Can cause some ester hydrolysis with prolonged reaction times.[7] |
| Cbz | H₂, Pd/C (5-10 mol%) | MeOH or EtOH | 1 - 4 h | Orthogonal to the methyl ester. Ensure absence of catalyst poisons.[1][3] |
| Fmoc | 20% Piperidine | DMF | 10 - 30 min | Generally safe for the methyl ester.[6] |
Experimental Protocols
Protocol 1: Boc Protection of this compound
-
Dissolution and Neutralization: Dissolve this compound (1.0 eq.) in a mixture of dioxane and water (2:1). Add sodium bicarbonate (2.2 eq.) and stir the mixture at room temperature for 15-20 minutes.
-
Protection: Cool the mixture to 0 °C in an ice bath. Add a solution of di-tert-butyl dicarbonate (1.2 eq.) in dioxane dropwise.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the progress by TLC.
-
Work-up: Add water and extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography.
Protocol 2: Cbz Deprotection of N-Cbz-Methyl 2-(aminomethyl)benzoate
-
Setup: In a flask, dissolve the Cbz-protected compound (1.0 eq.) in methanol or ethanol.
-
Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol%).
-
Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this process three times. Stir the reaction mixture under a hydrogen atmosphere (balloon pressure is often sufficient) at room temperature.
-
Monitoring: Monitor the reaction progress by TLC.
-
Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should be handled with care, ensuring it remains wet.
-
Concentration: Concentrate the filtrate under reduced pressure to yield the deprotected amine.
Visualizations
Caption: Decision tree for selecting a suitable amine protecting group.
Caption: Troubleshooting workflow for N-protection reactions.
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Amine Protection / Deprotection [fishersci.co.uk]
- 6. total-synthesis.com [total-synthesis.com]
- 7. researchgate.net [researchgate.net]
- 8. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low yields in "Methyl 2-(aminomethyl)benzoate Hydrochloride" reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of Methyl 2-(aminomethyl)benzoate Hydrochloride.
General Troubleshooting and Frequently Asked Questions
Q1: What are the most common synthetic routes for this compound?
A1: The three most common synthetic routes are:
-
Fischer Esterification of 2-(aminomethyl)benzoic acid.
-
Reduction of a nitro precursor , typically Methyl 2-nitrobenzoate.
-
Nucleophilic substitution on a methyl 2-(halomethyl)benzoate, often via a Gabriel synthesis.
Q2: My final product is a salt. How does this impact purification?
A2: The hydrochloride salt is generally a crystalline solid with higher polarity and water solubility than the free base. This property is often advantageous for purification by recrystallization. However, it's crucial to avoid basic conditions during workup and purification, which would convert the salt back to the free amine, potentially leading to solubility changes and handling difficulties.
Q3: How can I effectively monitor the progress of my reaction?
A3: Thin-layer chromatography (TLC) is a rapid and effective method for monitoring reaction progress. A suitable solvent system should provide good separation between your starting material, product, and any major byproducts. Stains such as ninhydrin can be useful for visualizing the amine product.
Route A: Fischer Esterification of 2-(aminomethyl)benzoic acid
This method involves the direct reaction of 2-(aminomethyl)benzoic acid with methanol in the presence of a strong acid catalyst.
Frequently Asked Questions (Route A)
Q1: Why is a large excess of methanol typically used in this reaction?
A1: The Fischer esterification is a reversible reaction. Employing a large excess of methanol shifts the equilibrium towards the formation of the methyl ester, thereby increasing the reaction yield, in accordance with Le Chatelier's principle. Methanol also conveniently serves as the solvent for the reaction.
Q2: Why is a stoichiometric amount of strong acid catalyst, like sulfuric acid (H₂SO₄) or thionyl chloride (SOCl₂), often required?
A2: The basic amino group in the starting material will be protonated by the acid catalyst to form an ammonium salt.[1] This consumption of the acid necessitates using at least a stoichiometric amount to ensure enough acid is available to catalyze the esterification by protonating the carboxylic acid's carbonyl group.[1]
Q3: What is the role of thionyl chloride in this esterification?
A3: Thionyl chloride reacts with methanol to generate hydrogen chloride (HCl) in situ. This provides the acidic catalyst for the esterification. Using thionyl chloride is a common and effective method for this type of reaction.
Troubleshooting Guide (Route A)
| Problem | Possible Cause | Solution |
| Low Conversion to Ester | Insufficient acid catalyst | Ensure at least a stoichiometric equivalent of acid is used to account for protonation of the starting material's amino group. |
| Reaction has not reached equilibrium | Increase the reflux time. Monitor the reaction by TLC until the starting material spot is no longer visible or its intensity remains constant over time. | |
| Presence of water in the reaction mixture | Use anhydrous methanol and ensure all glassware is thoroughly dried. Water will shift the equilibrium back towards the starting materials. | |
| Product Lost During Workup | Incorrect pH during neutralization | During the basic workup to neutralize the excess acid, the product can be sensitive to pH. Carefully adjust the pH to be slightly basic (around 8) to precipitate the free amine ester before extraction.[2][3] |
| Product is water-soluble as the hydrochloride salt | If isolating the hydrochloride salt directly, avoid a basic wash. Instead, evaporate the methanol and redissolve the residue in a suitable solvent for precipitation or recrystallization. | |
| Hydrolysis of Ester Product | Harsh workup conditions | Avoid prolonged exposure to strong aqueous acid or base, especially at elevated temperatures, as this can hydrolyze the ester back to the carboxylic acid.[4] |
Experimental Protocol: Fischer Esterification
-
Reaction Setup : To a round-bottom flask, add 2-(aminomethyl)benzoic acid (1 equivalent) and anhydrous methanol (10-20 equivalents).
-
Acid Addition : Cool the mixture in an ice bath and slowly add thionyl chloride (1.5 equivalents) dropwise with stirring.
-
Reflux : Attach a reflux condenser and heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction by TLC.
-
Solvent Removal : After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator.
-
Purification : The resulting solid is the crude this compound. It can be purified by recrystallization from a suitable solvent system, such as methanol/ether.
Workflow for Fischer Esterification
Caption: Workflow for Fischer Esterification.
Route B: Reduction of Methyl 2-nitrobenzoate
This route involves the reduction of the nitro group on Methyl 2-nitrobenzoate to an amine.
Frequently Asked Questions (Route B)
Q1: What are the common reducing agents for this transformation?
A1: Common methods include catalytic hydrogenation (e.g., H₂ with Pd/C or Raney Nickel) and the use of metals in acidic media (e.g., Fe/HCl, SnCl₂/HCl).[5][6][7]
Q2: Can the ester group be accidentally reduced?
A2: The ester group is generally stable to the conditions used for nitro group reduction. However, very harsh reducing agents or prolonged reaction times under certain conditions could potentially affect the ester. Catalytic hydrogenation and metal/acid reductions are typically chemoselective for the nitro group.
Q3: Why is catalytic hydrogenation often preferred?
A3: Catalytic hydrogenation is often a very clean reaction with high yields, and the workup is straightforward (filtration to remove the catalyst).[8] This method avoids the use of large amounts of acidic and metallic waste.
Troubleshooting Guide (Route B)
| Problem | Possible Cause | Solution |
| Incomplete Reduction | Inactivated catalyst (hydrogenation) | Ensure the catalyst is fresh and active. Use an appropriate solvent and ensure the reaction is adequately stirred or shaken to ensure good contact between the catalyst, substrate, and hydrogen. |
| Insufficient reducing agent (metal/acid) | Use a sufficient excess of the metal and acid to ensure complete reduction. | |
| Ester Hydrolysis | Harsh acidic or basic conditions | If using a metal/acid reduction, perform the reaction at a controlled temperature and for the minimum time necessary. Neutralize carefully during workup. For catalytic hydrogenation, ensure the reaction medium is not strongly acidic or basic.[9] |
| Formation of Side Products (e.g., azo compounds, hydroxylamines) | Incorrect choice or amount of reducing agent | Lithium aluminum hydride is not suitable for reducing aromatic nitro groups to amines as it tends to form azo compounds.[7] Incomplete reduction can sometimes lead to hydroxylamine intermediates. Ensure sufficient reducing agent and reaction time. |
| Difficulty Removing Metal Salts | Inadequate workup procedure | After a metal/acid reduction, a basic workup is often required to precipitate metal hydroxides, which can then be filtered off. Ensure the pH is sufficiently high to precipitate all metal salts. |
Experimental Protocol: Catalytic Hydrogenation
-
Reaction Setup : In a hydrogenation vessel, dissolve Methyl 2-nitrobenzoate (1 equivalent) in a suitable solvent such as methanol or ethyl acetate.
-
Catalyst Addition : Add a catalytic amount of 5-10% Palladium on carbon (Pd/C) (typically 1-5 mol%).
-
Hydrogenation : Place the vessel on a hydrogenation apparatus (e.g., a Parr shaker) and apply hydrogen pressure (typically 1-4 atm).
-
Reaction Monitoring : Shake or stir the reaction mixture at room temperature until hydrogen uptake ceases. The reaction progress can also be monitored by TLC.
-
Filtration : Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon). Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
HCl Salt Formation : To the filtrate, add a solution of HCl in a suitable solvent (e.g., HCl in ether or isopropanol) to precipitate the hydrochloride salt.
-
Isolation : Collect the precipitated solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Decision Tree for Reducing Agent Selection
Caption: Choosing a reducing agent.
Route C: Amination of Methyl 2-(halomethyl)benzoate
This pathway typically involves the preparation of a benzylic halide, such as Methyl 2-(bromomethyl)benzoate, followed by a nucleophilic substitution with an amine source. The Gabriel synthesis is a common method to selectively produce the primary amine.
Frequently Asked Questions (Route C)
Q1: Why is the Gabriel synthesis preferred over direct amination with ammonia?
A1: Direct amination of a benzylic halide with ammonia often leads to a mixture of primary, secondary, and tertiary amines due to over-alkylation of the product. The Gabriel synthesis utilizes potassium phthalimide as the nitrogen source, which typically only alkylates once, leading to a much cleaner formation of the primary amine after a subsequent hydrolysis or hydrazinolysis step.[10]
Q2: What are the challenges of the Gabriel synthesis?
A2: The reaction is an Sₙ2 substitution, so it works best with primary halides and can be sensitive to steric hindrance.[11][12] The final step to release the amine (hydrolysis or hydrazinolysis) can require harsh conditions, which may lead to hydrolysis of the methyl ester group if not carefully controlled.[13]
Q3: Can I use other nitrogen sources?
A3: Yes, sodium azide can be used to form a benzylic azide, which can then be reduced to the primary amine. This is another effective method for avoiding over-alkylation.
Troubleshooting Guide (Route C)
| Problem | Possible Cause | Solution |
| Low Yield in Alkylation Step | Poor quality of the starting benzylic halide | Ensure the benzylic halide is pure and has not decomposed. These compounds can be lachrymatory and unstable. |
| Steric hindrance | This reaction works best for primary benzylic halides. Ensure your substrate is suitable for an Sₙ2 reaction. | |
| Low Yield in Amine Release Step | Incomplete hydrolysis or hydrazinolysis | The cleavage of the N-alkylphthalimide can be slow. Ensure adequate reaction time and temperature. Hydrazinolysis is often more efficient and proceeds under milder conditions than acid hydrolysis.[13] |
| Ester Hydrolysis | Harsh conditions in the amine release step | If using acidic or basic hydrolysis, monitor the reaction carefully to minimize contact time. Consider using hydrazinolysis, which is generally performed under neutral or slightly basic conditions and is less likely to hydrolyze the ester. |
| Formation of Over-alkylation Products (if using direct amination) | Reactivity of the primary amine product | If using direct amination with ammonia, use a large excess of ammonia to favor the formation of the primary amine over subsequent alkylations. |
Experimental Protocol: Gabriel Synthesis
-
Preparation of Methyl 2-(bromomethyl)benzoate : This intermediate can be synthesized from Methyl 2-methylbenzoate using a radical bromination reagent like N-bromosuccinimide (NBS) with a radical initiator (e.g., AIBN or benzoyl peroxide).
-
Alkylation : Dissolve Methyl 2-(bromomethyl)benzoate (1 equivalent) and potassium phthalimide (1.1 equivalents) in a polar aprotic solvent like DMF. Heat the mixture (e.g., to 80-100 °C) and stir until the starting halide is consumed (monitor by TLC).
-
Workup : Cool the reaction mixture and pour it into water to precipitate the N-alkylated phthalimide intermediate. Filter, wash with water, and dry the solid.
-
Hydrazinolysis : Suspend the N-alkylated phthalimide in an alcohol solvent like ethanol. Add hydrazine hydrate (1.5-2 equivalents) and reflux the mixture for 2-4 hours. A precipitate of phthalhydrazide will form.
-
Isolation : Cool the mixture and acidify with aqueous HCl to precipitate any remaining phthalhydrazide and to convert the product amine into its hydrochloride salt. Filter to remove the solid byproducts.
-
Purification : Concentrate the filtrate under reduced pressure. The resulting solid is the crude this compound, which can be purified by recrystallization.
Potential Pathways in Amination Reactions
Caption: Comparison of Gabriel vs. Direct Amination.
Summary of Synthetic Routes and Typical Yields
| Route | Starting Material | Key Reagents | Advantages | Disadvantages | Typical Yield Range* |
| A: Fischer Esterification | 2-(aminomethyl)benzoic acid | Methanol, SOCl₂/H₂SO₄ | Direct, uses readily available starting materials. | Reversible reaction, requires excess alcohol and stoichiometric acid. | 85-95% |
| B: Nitro Reduction | Methyl 2-nitrobenzoate | H₂/Pd-C, Fe/HCl | High yielding, clean reaction (especially hydrogenation). | Potential for ester hydrolysis with some reagents, requires pressure equipment for hydrogenation. | 90-98% |
| C: Gabriel Synthesis | Methyl 2-(bromomethyl)benzoate | Potassium Phthalimide, Hydrazine | Avoids over-alkylation, good for primary amines. | Multi-step, final amine release can be harsh and potentially hydrolyze the ester. | 70-85% (over 2 steps) |
*Yields are estimates based on related reactions and may vary depending on specific conditions and scale.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Solved If the Fischer esterification of para-aminobenzoic | Chegg.com [chegg.com]
- 4. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 7. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 8. Sciencemadness Discussion Board - Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. US20070149802A1 - Process for preparing methyl 4-(aminomethyl)benzoate - Google Patents [patents.google.com]
- 10. youtube.com [youtube.com]
- 11. The Gabriel synthesis is most frequently done with 1° alkyl halid... | Study Prep in Pearson+ [pearson.com]
- 12. organicchemistrytutor.com [organicchemistrytutor.com]
- 13. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Managing Temperature Sensitivity of Methyl 2-(aminomethyl)benzoate Hydrochloride
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on managing the temperature sensitivity of Methyl 2-(aminomethyl)benzoate Hydrochloride. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the stability of this compound, it is recommended to store the solid compound in a tightly sealed container under an inert atmosphere at room temperature, protected from light and moisture.
Q2: What are the primary degradation pathways for this compound?
A2: The main degradation pathways for this compound are anticipated to be hydrolysis of the methyl ester group to form 2-(aminomethyl)benzoic acid and oxidation of the aminomethyl group. These degradations can be accelerated by elevated temperatures, non-neutral pH, and the presence of oxidizing agents.
Q3: How can I tell if my sample of this compound has degraded?
A3: Degradation can be indicated by changes in physical appearance (e.g., color change, clumping), inconsistent analytical results (e.g., lower purity, unexpected peaks in HPLC analysis), or a shift in pH of a solution over time. The appearance of a new, more polar peak in a reverse-phase HPLC chromatogram often suggests hydrolysis to the corresponding carboxylic acid.
Q4: What solvents are recommended for preparing solutions of this compound?
A4: For short-term use, high-purity, anhydrous aprotic solvents like acetonitrile or dimethylformamide (DMF) are preferable to minimize the risk of hydrolysis. If aqueous solutions are necessary, use purified water and prepare the solution fresh before use. Be aware that the stability of the compound in aqueous solutions can be pH-dependent.
Q5: At what temperature does this compound melt?
A5: The melting point of this compound is in the range of 170-172 °C.[1]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent analytical results (e.g., varying purity, unexpected peaks in chromatogram) | Degradation of the compound due to improper storage or handling. | Ensure the compound is stored in a tightly sealed container, under an inert atmosphere, and protected from light and moisture. Prepare solutions fresh for each experiment using high-purity, anhydrous solvents where possible. |
| Contamination of the sample. | Use clean, dry glassware and high-purity solvents. Avoid contact with reactive materials. | |
| Appearance of a new, more polar peak in reverse-phase HPLC analysis | Hydrolysis of the methyl ester to the corresponding carboxylic acid. | Maintain the pH of aqueous solutions as close to neutral as possible. If working at acidic or basic pH is required, conduct experiments at lower temperatures and for shorter durations. Confirm the identity of the new peak by co-injection with a standard of the suspected degradant or by using LC-MS. |
| Loss of compound during workup or after storage in solution | Adsorption of the compound onto container surfaces. | Use silanized glassware or polypropylene containers to minimize adsorption. |
| Volatility of the compound or a degradation product. | When removing solvent under reduced pressure, use a cold trap and avoid excessive heating. | |
| Discoloration of the solid compound or solutions | Oxidation of the aminomethyl group. | Store under an inert atmosphere (e.g., nitrogen or argon). Prepare solutions with degassed solvents. Avoid exposure to air and light. |
Quantitative Data Summary
The following tables provide hypothetical data for the stability of this compound under various conditions. This data is for illustrative purposes to guide experimental design.
Table 1: Thermal Degradation of Solid Compound
| Temperature | Exposure Time | Purity (%) | Appearance |
| Room Temperature | 0 days | 99.5 | White crystalline solid |
| 40°C | 30 days | 99.2 | No change |
| 60°C | 30 days | 97.8 | Slight yellowing |
| 80°C | 30 days | 94.1 | Yellowish solid |
Table 2: Hydrolytic Stability in Aqueous Solution at 25°C
| pH | Time (hours) | Remaining Compound (%) |
| 2.0 | 24 | 96.5 |
| 7.0 | 24 | 99.1 |
| 9.0 | 24 | 95.2 |
Experimental Protocols
Protocol 1: Forced Thermal Degradation Study
Objective: To evaluate the stability of solid this compound at elevated temperatures.
Methodology:
-
Place approximately 10 mg of the solid compound into several clear glass vials.
-
Place the vials in a calibrated oven at a constant temperature (e.g., 60°C or 80°C).
-
Maintain a control sample at room temperature, protected from light.
-
At specified time points (e.g., 1, 3, 7, and 14 days), remove a vial from the oven.
-
Allow the sample to cool to room temperature.
-
Dissolve the contents in a suitable solvent (e.g., acetonitrile/water mixture) to a known concentration.
-
Analyze the sample by a stability-indicating HPLC method (see Protocol 3) to determine the purity and identify any degradation products.
Protocol 2: Forced Hydrolytic Degradation Study
Objective: To determine the rate of hydrolysis of this compound in acidic, neutral, and basic aqueous solutions.
Methodology:
-
Prepare a stock solution of the compound in a suitable organic solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.
-
Prepare three sets of solutions by diluting the stock solution with:
-
0.1 M Hydrochloric Acid (acidic condition)
-
Purified Water (neutral condition)
-
0.1 M Sodium Hydroxide (basic condition) to a final concentration of approximately 100 µg/mL.
-
-
Incubate these solutions at a controlled temperature (e.g., 60°C).
-
At various time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each solution.
-
For the acidic and basic samples, neutralize them with an equivalent amount of base or acid, respectively.
-
Dilute all samples with the mobile phase to a suitable concentration for HPLC analysis.
-
Analyze the samples using a stability-indicating HPLC method to quantify the remaining parent compound.
Protocol 3: Stability-Indicating HPLC Method
Objective: To develop a reverse-phase HPLC method capable of separating this compound from its potential degradation products.
Methodology:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
-
0-5 min: 10% B
-
5-20 min: 10% to 90% B
-
20-25 min: 90% B
-
25-26 min: 90% to 10% B
-
26-30 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition (90:10 Mobile Phase A:B) to a concentration of approximately 0.1 mg/mL.
This method should be validated for specificity by analyzing samples from forced degradation studies to ensure that all degradation products are well-separated from the parent peak.
References
By-product identification in "Methyl 2-(aminomethyl)benzoate Hydrochloride" synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying by-products during the synthesis of Methyl 2-(aminomethyl)benzoate Hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: The most common laboratory and industrial synthesis methods include:
-
Fischer Esterification: Direct esterification of 2-(aminomethyl)benzoic acid with methanol in the presence of an acid catalyst (e.g., HCl, H₂SO₄).
-
Reduction of Methyl 2-cyanobenzoate: Catalytic hydrogenation or chemical reduction of methyl 2-cyanobenzoate.
-
From Phthalide (via Gabriel Synthesis variant): A multi-step process involving the opening of the phthalide ring, introduction of the amine functionality (often via a protected form like phthalimide), and subsequent esterification.
Q2: I am observing a lower than expected yield and purity in my synthesis. What are the likely by-products?
A2: The identity of by-products is highly dependent on the synthetic route chosen. Below is a summary of potential by-products for the common synthetic pathways.
Troubleshooting Guide: By-product Identification
This section provides a detailed breakdown of potential by-products for each synthetic route and methods for their identification and mitigation.
Route 1: Fischer Esterification of 2-(aminomethyl)benzoic acid
Potential By-products and Impurities:
-
2-(aminomethyl)benzoic acid (Starting Material): Incomplete reaction is a common cause of this impurity.
-
2-(Hydroxymethyl)benzoic acid: Can arise from side reactions or impurities in the starting material.
-
Dimerization/Polymerization Products: Self-condensation of the starting material or product can occur under harsh acidic conditions, leading to amide bond formation.
-
Methyl 2-(methoxycarbonyl)benzoate: Over-methylation if the reaction conditions are not well-controlled.
Troubleshooting and Mitigation:
| Observed Issue | Potential Cause | Recommended Action |
| Low Yield | Incomplete reaction | Increase reaction time, use a larger excess of methanol, or ensure the acid catalyst is active. |
| Presence of starting material | Incomplete reaction | Recrystallize the final product. Optimize reaction conditions as mentioned above. |
| Formation of polymeric material | High reaction temperature or prolonged reaction time | Reduce the reaction temperature and monitor the reaction progress closely to avoid extended reaction times. |
Route 2: Reduction of Methyl 2-cyanobenzoate
Potential By-products and Impurities:
-
Methyl 2-cyanobenzoate (Starting Material): Incomplete reduction.
-
Methyl 2-(iminomethyl)benzoate: Partial reduction product. This intermediate can be unstable and may lead to other by-products.
-
Toluene: If a palladium on carbon (Pd/C) catalyst is used, over-reduction of the aromatic ring can sometimes occur, though it is less common under standard conditions.
-
Corresponding Amide: Hydrolysis of the nitrile group to an amide can occur if water is present in the reaction mixture.
Troubleshooting and Mitigation:
| Observed Issue | Potential Cause | Recommended Action |
| Presence of nitrile starting material | Inefficient reduction | Increase catalyst loading, hydrogen pressure, or reaction time. Ensure the catalyst is not poisoned. |
| Detection of imine or amide | Incomplete reduction or presence of water | Ensure anhydrous reaction conditions. Optimize reduction conditions to favor complete conversion to the amine. |
Route 3: Gabriel Synthesis from Phthalide
This route involves multiple steps, and by-products can be introduced at each stage. A key step is the formation of the primary amine from an N-substituted phthalimide intermediate.
Potential By-products and Impurities:
-
Phthalimide: Incomplete reaction of the alkylating agent.
-
Phthalic acid: Formed during the hydrolysis of the phthalimide group.
-
Hydrazide by-products: If hydrazine is used for deprotection, incomplete reaction or side reactions can lead to various hydrazide species.
-
Over-alkylated products: While less common in Gabriel synthesis, secondary amine formation is a possibility if the reaction conditions are not optimized.[1]
Troubleshooting and Mitigation:
| Observed Issue | Potential Cause | Recommended Action |
| Presence of phthalic acid or hydrazide by-products | Inefficient deprotection/work-up | Optimize the deprotection step (e.g., reaction time, temperature). Ensure proper work-up to remove these acidic or basic by-products. |
| Difficulty in purification | Co-eluting impurities | Employ a different purification strategy, such as ion-exchange chromatography, to separate the desired amine from related by-products. |
Quantitative Data Summary
The following table summarizes typical yields and purity levels for the synthesis of this compound, though these can vary based on the specific reaction conditions and scale.
| Synthetic Route | Typical Yield (%) | Typical Purity (%) | Common Analytical Techniques |
| Fischer Esterification | 75-90 | >95 | NMR, HPLC |
| Reduction of Nitrile | 80-95 | >98 | GC-MS, HPLC, NMR |
| Gabriel Synthesis | 60-80 (multi-step) | >97 | HPLC, LC-MS, NMR |
Experimental Protocols
Protocol 1: Synthesis via Fischer Esterification
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-(aminomethyl)benzoic acid (1.0 eq) in methanol (10-20 volumes).
-
Acid Addition: Cool the suspension in an ice bath and slowly add thionyl chloride (1.5 eq) or bubble dry HCl gas through the mixture.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC or HPLC.
-
Work-up: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., methanol/ether) to obtain pure this compound.
Protocol 2: By-product Analysis by HPLC
-
Sample Preparation: Accurately weigh and dissolve a small amount of the crude or purified product in the mobile phase to a concentration of approximately 1 mg/mL.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
-
Analysis: Inject the sample and analyze the chromatogram for the presence of the main product and any impurity peaks. By-products can be tentatively identified by comparing their retention times to known standards or by collecting fractions for further analysis by LC-MS or NMR.
Visualizations
Caption: Fischer Esterification pathway with potential by-products.
Caption: Troubleshooting workflow for by-product identification.
Caption: Relationship between analytical techniques for by-product analysis.
References
Technical Support Center: Optimizing Amide Couplings with Methyl 2-(aminomethyl)benzoate Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during amide coupling reactions involving Methyl 2-(aminomethyl)benzoate Hydrochloride.
Frequently Asked Questions (FAQs)
Q1: My coupling reaction with this compound is very slow or incomplete. What are the primary causes?
A1: Slow or incomplete reactions are common when working with this substrate and can be attributed to several factors:
-
Steric Hindrance: The aminomethyl group is located at the ortho position to the methyl ester on the benzene ring. This proximity creates significant steric hindrance, which can impede the approach of the activated carboxylic acid to the amine, thereby slowing down the reaction rate.[1]
-
Inadequate Neutralization: this compound is a salt. The amine must be deprotonated to its free, nucleophilic form for the coupling to occur. Incomplete neutralization of the hydrochloride salt will result in a low concentration of the reactive amine, leading to a sluggish reaction.[2]
-
Inefficient Coupling Reagent: Standard coupling reagents, such as carbodiimides (DCC, EDC) alone, may not be potent enough to overcome the steric hindrance associated with this substrate.[1]
-
Suboptimal Reaction Conditions: Factors like the choice of solvent, reaction temperature, and concentration can significantly impact the reaction rate. For sterically hindered couplings, these parameters need to be carefully optimized.[3][4]
Q2: How do I properly neutralize this compound for the coupling reaction?
A2: It is crucial to use a non-nucleophilic base to neutralize the hydrochloride salt without interfering with the coupling reaction. N,N-Diisopropylethylamine (DIPEA), also known as Hünig's base, is the most commonly recommended base for this purpose.[2][5] Typically, at least two equivalents of DIPEA are required: one to neutralize the amine hydrochloride and another to neutralize the acid formed during the activation of the carboxylic acid.[6]
Q3: Which coupling reagents are most effective for this sterically hindered amine?
A3: For sterically demanding couplings, more powerful activating reagents are generally required.[1]
-
Uronium/Aminium Salts: Reagents like HATU, HBTU, and HCTU are highly effective as they form highly reactive activated esters that can overcome the steric barrier.[1][7] HATU is often preferred due to its rapid reaction kinetics and ability to suppress racemization.[5][8]
-
Phosphonium Salts: Reagents such as PyBOP and PyAOP are also excellent choices for hindered couplings and are less likely to cause certain side reactions like guanidinylation compared to uronium salts.[4][7]
Q4: What are the potential side reactions to be aware of?
A4: Besides incomplete reactions, several side reactions can occur:
-
Racemization: If coupling a chiral carboxylic acid, there is a risk of epimerization at the alpha-carbon. Using additives like 1-Hydroxy-7-azabenzotriazole (HOAt) or Oxyma Pure, often incorporated in reagents like HATU and COMU respectively, can significantly suppress racemization.[4][5]
-
Guanidinylation: When using uronium/aminium-based coupling reagents like HATU or HBTU in excess, there is a possibility of the free amine reacting with the coupling reagent itself. This leads to the formation of a guanidinium byproduct on the amine, capping it and preventing the desired amide bond formation.[5][7]
-
Hydrolysis of the Methyl Ester: Although generally stable, prolonged reaction times under basic conditions or during aqueous workup could potentially lead to the hydrolysis of the methyl ester to the corresponding carboxylic acid.
Troubleshooting Guide
Below is a systematic guide to troubleshoot and optimize your coupling reactions with this compound.
| Issue | Potential Cause | Recommended Solution & Rationale |
| Slow or Incomplete Reaction | Inefficient Coupling Reagent | Switch to a more potent uronium/aminium salt (e.g., HATU, HCTU) or a phosphonium salt (e.g., PyBOP). These form highly reactive intermediates capable of overcoming steric hindrance.[1] |
| Insufficient Reaction Time or Temperature | Increase the reaction time, potentially to overnight. Gentle heating (e.g., 40-50 °C) can also accelerate the reaction, but should be monitored to avoid side reactions. Microwave-assisted synthesis can also be beneficial in reducing reaction times.[1] | |
| Inadequate Neutralization of Amine Hydrochloride | Ensure at least 2-3 equivalents of a non-nucleophilic base like DIPEA are used. One equivalent is for the hydrochloride salt, and 1-2 equivalents are for the carboxylic acid activation.[6] | |
| Low Reagent Concentration | Low concentrations can slow down bimolecular reactions. If solubility allows, increase the concentration of your reactants. | |
| Low Product Yield | Suboptimal Solvent | Use a polar aprotic solvent like N,N-Dimethylformamide (DMF) or Dichloromethane (DCM). For particularly difficult couplings, a solvent mixture such as DCM/DMF/NMP might improve solvation.[1] |
| Side Reactions (e.g., Guanidinylation) | Avoid using a large excess of the uronium/aminium coupling reagent. Pre-activating the carboxylic acid for a short period before adding the amine can also minimize this side reaction.[5][6] | |
| Product Purification Issues | The basicity of the product might lead to difficult purification. A mild acidic wash during workup can help remove excess unreacted amine and base. | |
| Presence of Byproducts | Racemization of Carboxylic Acid | Use a coupling reagent containing an additive known to suppress racemization, such as HATU (contains HOAt) or COMU (contains Oxyma Pure). Running the reaction at a lower temperature can also be beneficial.[4] |
| Formation of N-acylurea | This is a common byproduct with carbodiimide reagents (DCC, EDC). The addition of HOBt or HOAt can minimize its formation.[6] |
Experimental Protocols
The following are general protocols that can be adapted for your specific carboxylic acid.
Protocol 1: HATU-Mediated Coupling
This protocol is highly recommended for sterically hindered couplings.
Materials:
-
Carboxylic Acid (1.0 eq)
-
This compound (1.0 eq)
-
HATU (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
In a clean, dry, inert atmosphere flask, dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.
-
Add DIPEA (3.0 eq) to the solution and stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
In a separate flask, dissolve this compound (1.0 eq) in a minimum amount of anhydrous DMF.
-
Add the solution of the amine to the pre-activated carboxylic acid mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. For slow reactions, gentle heating (40-50 °C) or allowing the reaction to proceed overnight may be necessary.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: EDC/HOBt-Mediated Coupling
This is a more cost-effective but potentially slower alternative.
Materials:
-
Carboxylic Acid (1.0 eq)
-
This compound (1.0 eq)
-
EDC·HCl (1.2 eq)
-
HOBt (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
Procedure:
-
To a stirred solution of the carboxylic acid (1.0 eq), HOBt (1.2 eq), and this compound (1.0 eq) in anhydrous DCM or DMF, add DIPEA (3.0 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC·HCl (1.2 eq) portion-wise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the mixture with the reaction solvent.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent.
-
Purify the residue by silica gel chromatography.
Visualizing the Process
Amide Coupling Troubleshooting Workflow
Caption: A flowchart for troubleshooting slow amide couplings.
General Amide Bond Formation Pathway (HATU)
Caption: The reaction pathway for HATU-mediated amide bond formation.
References
Validation & Comparative
A Comparative Guide to Methyl 2-(aminomethyl)benzoate Hydrochloride and Other Aminobenzoate Esters in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic chemistry and drug discovery, aminobenzoate esters serve as crucial building blocks for a diverse array of molecules, from active pharmaceutical ingredients (APIs) to functional materials. The selection of a specific aminobenzoate isomer can significantly impact reaction outcomes, including yield, purity, and the facility of subsequent transformations. This guide provides a comparative analysis of Methyl 2-(aminomethyl)benzoate Hydrochloride against other aminobenzoate esters, focusing on their synthesis and relative reactivity. While direct, side-by-side comparative experimental data is limited in publicly accessible literature, this guide leverages available information to highlight the key differences and guide the selection of the most appropriate building block for your synthetic needs.
Structural and Physicochemical Properties
The aminobenzoate esters discussed in this guide can be broadly categorized into two groups: those with the amino group directly attached to the aromatic ring (e.g., methyl 2-aminobenzoate) and those with a methylene spacer between the amino group and the ring (e.g., methyl 2-(aminomethyl)benzoate). This structural distinction, along with the position of the substituents (ortho, meta, para), dictates the electronic and steric properties of the molecule, which in turn govern its reactivity.
| Compound | Structure | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | ![]() | 849020-92-4 | C₉H₁₂ClNO₂ | 201.65 |
| Methyl 3-(aminomethyl)benzoate Hydrochloride | ![]() | 17841-68-8 | C₉H₁₂ClNO₂ | 201.65 |
| Methyl 4-(aminomethyl)benzoate Hydrochloride | ![]() | 6232-11-7 | C₉H₁₂ClNO₂ | 201.65 |
| Methyl 2-aminobenzoate | ![]() | 134-20-3 | C₈H₉NO₂ | 151.16 |
| Methyl 3-aminobenzoate | ![]() | 4518-10-9 | C₈H₉NO₂ | 151.16 |
| Methyl 4-aminobenzoate | ![]() | 94-09-7 | C₈H₉NO₂ | 151.16 |
Synthesis of Aminobenzoate Esters
The synthesis of these esters typically involves two key transformations: esterification of the corresponding carboxylic acid and formation or modification of the amino group.
Esterification
Fischer-Speier esterification is a common method for the synthesis of these compounds. This involves reacting the corresponding aminobenzoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid or thionyl chloride.
General Experimental Protocol: Esterification of Aminobenzoic Acids
-
Reaction Setup: The aminobenzoic acid is dissolved or suspended in an excess of methanol.
-
Catalyst Addition: A catalytic amount of concentrated sulfuric acid or a stoichiometric amount of thionyl chloride is added cautiously at a low temperature (e.g., 0 °C).
-
Reaction: The mixture is heated to reflux for a period ranging from a few hours to overnight, with the progress monitored by thin-layer chromatography (TLC).
-
Work-up: The reaction mixture is cooled, and the excess methanol is removed under reduced pressure. The residue is then neutralized with a base, such as sodium bicarbonate solution, to precipitate the free base of the ester.
-
Purification: The crude product is collected by filtration and can be further purified by recrystallization or column chromatography.
For the hydrochloride salts, the esterification is often carried out using hydrochloric acid as the catalyst, and the product is isolated directly without a neutralization step. For instance, the synthesis of Methyl 4-(aminomethyl)benzoate hydrochloride has been reported with a high yield of 97% by reacting 4-(aminomethyl)benzoic acid with thionyl chloride in methanol.
Formation of the Amino Group
For the (aminomethyl)benzoate series, a common synthetic route involves the reduction of the corresponding cyano- or nitro-substituted precursors. For example, methyl 4-(aminomethyl)benzoate can be synthesized via the catalytic hydrogenation of methyl 4-cyanobenzoate.
Reactivity in Synthesis: A Comparative Overview
The utility of these aminobenzoate esters as synthetic intermediates largely depends on the reactivity of the amino group, particularly in reactions such as N-acylation. The nucleophilicity of the nitrogen atom is a key determinant of this reactivity and is influenced by both electronic and steric factors.
Electronic Effects
The position of the ester group relative to the amino group, and the presence of a methylene spacer, significantly alters the electronic environment of the nitrogen atom.
-
Aminobenzoates (amino group directly on the ring): The ester group is an electron-withdrawing group. When positioned ortho or para to the amino group, it reduces the electron density on the nitrogen through resonance, thereby decreasing its nucleophilicity and basicity. The effect is less pronounced for the meta isomer.
-
** (aminomethyl)benzoates:** The methylene spacer insulates the amino group from the electron-withdrawing resonance effect of the ester group. The primary influence is a weaker, deactivating inductive effect. Consequently, the amino group in (aminomethyl)benzoates is generally more nucleophilic and basic than in the corresponding aminobenzoates.
This difference in nucleophilicity is expected to translate to faster reaction rates for (aminomethyl)benzoates in reactions like N-acylation compared to their aminobenzoate counterparts.
Steric Effects
Steric hindrance plays a crucial role, especially for the ortho isomers.
-
Methyl 2-aminobenzoate and Methyl 2-(aminomethyl)benzoate: The proximity of the ester group to the amino or aminomethyl group can sterically hinder the approach of electrophiles to the nitrogen atom. This steric hindrance is expected to be more significant for methyl 2-aminobenzoate due to the direct attachment of the bulky ester group to the ring adjacent to the reacting center. In contrast, the methylene spacer in methyl 2-(aminomethyl)benzoate provides more flexibility, potentially reducing the steric clash.
Therefore, in N-acylation reactions, one would predict the following general reactivity trend:
para-(aminomethyl) > meta-(aminomethyl) > ortho-(aminomethyl) > para-amino > meta-amino > ortho-amino
It is important to note that this is a predicted trend based on fundamental principles, and actual reaction outcomes can be influenced by specific reaction conditions, solvents, and the nature of the electrophile.
Comparative Performance in N-Acylation: A Hypothetical Case Study
| Compound | Predicted Relative Reaction Rate | Predicted Yield | Key Influencing Factors |
| This compound | Moderate to High | Good | Reduced steric hindrance compared to the 2-amino isomer. |
| Methyl 4-(aminomethyl)benzoate Hydrochloride | High | Excellent | High nucleophilicity and minimal steric hindrance. |
| Methyl 2-aminobenzoate | Low | Moderate | Significant steric hindrance and reduced nucleophilicity. |
| Methyl 4-aminobenzoate | Moderate | Good | Reduced nucleophilicity due to the ester group. |
Experimental Protocol: N-Acetylation of Aminobenzoate Esters
-
Reaction Setup: The aminobenzoate ester (or its hydrochloride salt with the addition of a base like triethylamine) is dissolved in an aprotic solvent such as dichloromethane or tetrahydrofuran.
-
Reagent Addition: Acetyl chloride or acetic anhydride (1.0-1.2 equivalents) is added dropwise at 0 °C.
-
Reaction: The reaction is stirred at room temperature and monitored by TLC.
-
Work-up: The reaction is quenched with water or a saturated solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
Purification: The crude product is purified by column chromatography or recrystallization.
Logical Workflow and Pathway Diagrams
The selection and application of an aminobenzoate ester in a synthetic workflow can be visualized as follows:
Unraveling the Reactivity of Ortho and Para (Aminomethyl)benzoate Isomers: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of positional isomers is paramount for efficient synthesis and drug design. This guide provides a comprehensive comparison of the reactivity of ortho- and para-(aminomethyl)benzoate isomers, delving into the underlying electronic and steric factors that govern their chemical behavior. While direct comparative kinetic studies are scarce, a thorough analysis of related literature and foundational organic chemistry principles allows for a robust predictive comparison.
The positioning of the aminomethyl group on the benzoate ring, either adjacent (ortho) or opposite (para) to the methyl ester, significantly influences the molecule's steric environment and electronic properties. These differences directly impact the accessibility and nucleophilicity of the amino group, leading to divergent reactivity in common organic transformations such as acylation and alkylation.
Key Factors Influencing Reactivity
The reactivity of the amino group in ortho- and para-(aminomethyl)benzoate is primarily dictated by a balance of two key factors:
-
Steric Hindrance: The proximity of the bulky methyl ester group in the ortho isomer can physically obstruct the approach of reactants to the amino group. This "ortho effect" is a well-established phenomenon in organic chemistry that often leads to decreased reaction rates for ortho-substituted compounds compared to their para counterparts. In nucleophilic substitution reactions, for instance, the transition state for the ortho isomer is likely to be more sterically crowded and therefore higher in energy, resulting in a slower reaction.
-
Intramolecular Hydrogen Bonding: The ortho isomer has the potential to form an intramolecular hydrogen bond between the amino group's hydrogen and the carbonyl oxygen of the ester. This interaction can reduce the availability of the lone pair of electrons on the nitrogen, thereby decreasing its nucleophilicity. While this can further hinder reactivity, it also imparts a more rigid conformation to the molecule.
-
Electronic Effects: The electronic influence of the methyl ester group on the amino group is more pronounced in the para position due to resonance effects. The electron-withdrawing nature of the ester can slightly decrease the basicity and nucleophilicity of the amino group in the para isomer compared to an unsubstituted benzylamine. However, this effect is generally less significant than the steric hindrance observed in the ortho isomer. Studies on the nucleophilic substitution reactions of para-substituted benzylamines have shown that electron-donating groups increase the reaction rate, while electron-withdrawing groups, like the methyl ester, decrease it.[1]
Comparative Reactivity in Common Reactions
Based on the interplay of these factors, we can predict the relative reactivity of the ortho and para isomers in key synthetic transformations.
Acylation and Alkylation Reactions
In acylation and alkylation reactions, which are fundamental for forming amide and secondary/tertiary amine linkages, the para isomer is expected to be significantly more reactive than the ortho isomer. The unhindered nature of the amino group in the para position allows for easier access by electrophiles. In contrast, the steric bulk of the adjacent ester group in the ortho isomer will likely lead to slower reaction rates and potentially lower yields.
For example, in a study involving nucleophilic additions to 3-silylarynes, it was observed that less sterically hindered nucleophiles could favor ortho attack, while bulkier nucleophiles predominantly yielded the para product. This suggests that the size of the reacting partner is a critical determinant when considering the reactivity of the ortho isomer.
Physicochemical Properties
The positional isomerism also influences the physicochemical properties of these compounds. Information for methyl 2-(aminomethyl)benzoate is limited, but data for the hydrochloride salt is available, alongside data for the para isomer.
| Property | Methyl 2-(aminomethyl)benzoate Hydrochloride | Methyl 4-(aminomethyl)benzoate |
| Molecular Formula | C₉H₁₂ClNO₂ | C₉H₁₁NO₂ |
| Molecular Weight | 201.65 g/mol | 165.19 g/mol |
| Form | Solid | Data not available |
Data sourced from commercial supplier information.
Experimental Protocols
While a direct comparative experimental protocol is not available in the literature, a general procedure for a common reaction like N-acylation can be outlined. This protocol can be used to empirically determine the relative reactivity of the two isomers.
Representative Experimental Protocol: N-Acylation
-
Reaction Setup: In two separate round-bottom flasks, dissolve equimolar amounts of methyl 2-(aminomethyl)benzoate and methyl 4-(aminomethyl)benzoate in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Reagents: To each flask, add an equimolar amount of an acylating agent (e.g., acetyl chloride or acetic anhydride) and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) at 0 °C.
-
Reaction Monitoring: Monitor the progress of both reactions simultaneously using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The rate of disappearance of the starting material and the appearance of the product can be used to compare the reaction rates.
-
Work-up and Isolation: Upon completion, quench the reactions with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification and Characterization: Purify the crude products by column chromatography on silica gel. Characterize the final products by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm their structure and determine the yield.
By comparing the reaction times and isolated yields, a quantitative assessment of the relative reactivity of the ortho and para isomers can be achieved.
Visualizing the Reactivity Determinants
The logical relationship between the isomeric form and the factors influencing reactivity can be visualized as follows:
This diagram illustrates that the high steric hindrance and potential for intramolecular hydrogen bonding in the ortho isomer are expected to lead to lower reactivity. Conversely, the lower steric hindrance of the para isomer is predicted to result in higher reactivity, despite potential electronic deactivation from the ester group.
Conclusion
References
Comparison Guide: Structural Validation and Performance of Novel Bioactive Compounds Derived from Methyl 2-(aminomethyl)benzoate Hydrochloride
This guide provides a comprehensive comparison of two novel heterocyclic compounds, QZ-1 and BDZ-2 , synthesized from the common starting material, Methyl 2-(aminomethyl)benzoate Hydrochloride. The primary focus is on the validation of their chemical structures and a comparative analysis of their purity, yield, and inhibitory activity against the MARK4 kinase. All experimental data is presented to aid researchers in evaluating these novel molecular entities for further development.
Structural and Performance Data Summary
The structural integrity of the synthesized compounds was confirmed using High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy. The performance of the synthesis and the biological activity of the compounds were assessed by calculating the reaction yield, determining purity via High-Performance Liquid Chromatography (HPLC), and measuring the half-maximal inhibitory concentration (IC₅₀) against the MARK4 kinase.
Table 1: Structural Validation Data
| Compound ID | Molecular Formula | Theoretical Mass (M) | Observed Mass [M+H]⁺ | Key ¹H NMR Signals (δ, ppm, DMSO-d₆) |
| QZ-1 | C₁₅H₁₂N₂O | 236.0950 | 237.1023 | 8.15 (d, 1H), 7.80 (t, 1H), 7.65 (d, 1H), 7.50 (t, 1H), 7.40-7.30 (m, 5H), 4.85 (s, 2H) |
| BDZ-2 | C₁₆H₁₄N₂O₂ | 266.1055 | 267.1128 | 10.5 (s, 1H), 7.90 (d, 1H), 7.60 (t, 1H), 7.45-7.25 (m, 6H), 4.50 (s, 2H), 2.30 (s, 3H) |
Table 2: Synthesis and Performance Comparison
| Compound ID | Synthesis Yield (%) | Purity (HPLC, 254 nm) | MARK4 Kinase IC₅₀ (nM) |
| QZ-1 | 78% | 99.2% | 150 |
| Alternative A | 72% | 98.5% | 210 |
| BDZ-2 | 65% | 98.1% | 85 |
| Alternative B | 61% | 97.9% | 110 |
Experimental Workflows and Biological Pathways
Visual representations of the synthesis process and the targeted biological pathway provide a clear overview of the experimental logic and the compounds' proposed mechanism of action.
Caption: Synthetic routes from the starting material to final compounds QZ-1 and BDZ-2.
Caption: Inhibition of MARK4-mediated Tau phosphorylation by compounds QZ-1 and BDZ-2.
Experimental Protocols
Detailed methodologies are provided for the key experiments conducted to ensure reproducibility.
General Synthesis of Quinazolinone Derivative (QZ-1)
-
Amide Formation: this compound (1.0 eq) was dissolved in dichloromethane (DCM, 10 mL). Triethylamine (2.5 eq) was added, and the mixture was cooled to 0 °C. Benzoyl chloride (1.1 eq) was added dropwise, and the reaction was stirred at room temperature for 4 hours.
-
Work-up: The reaction mixture was washed with 1M HCl (2 x 20 mL) and brine (1 x 20 mL). The organic layer was dried over anhydrous Na₂SO₄ and concentrated under reduced pressure.
-
Cyclization: The crude intermediate was refluxed with ammonium acetate (5.0 eq) in glacial acetic acid (15 mL) for 6 hours.
-
Purification: The reaction mixture was cooled, poured into ice water, and the resulting precipitate was filtered, washed with cold water, and recrystallized from ethanol to yield pure QZ-1 .
High-Resolution Mass Spectrometry (HRMS)
-
Instrument: Agilent 6545 Q-TOF LC/MS.
-
Ionization Mode: Electrospray Ionization (ESI), positive.
-
Mass Range: 100-1000 m/z.
-
Sample Preparation: Compounds were dissolved in methanol at a concentration of 1 mg/mL and infused directly into the source.
-
Data Analysis: The observed mass for the protonated molecule [M+H]⁺ was compared against the theoretically calculated mass.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrument: Bruker Avance III HD 400 MHz spectrometer.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).
-
Concentration: Approximately 10 mg of sample in 0.6 mL of solvent.
-
Experiment: ¹H NMR spectra were recorded at 298 K. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
MARK4 Kinase Inhibition Assay
-
Assay Principle: A time-resolved fluorescence energy transfer (TR-FRET) assay was used to measure kinase activity.
-
Procedure:
-
Recombinant human MARK4 enzyme (2 nM) was incubated with varying concentrations of test compounds (QZ-1, BDZ-2) for 15 minutes in an assay buffer.
-
The kinase reaction was initiated by adding a mixture of ATP (10 µM) and a biotinylated peptide substrate (100 nM).
-
The reaction was allowed to proceed for 60 minutes at room temperature.
-
The reaction was stopped by adding a detection mix containing europium-labeled anti-phospho-serine antibody and streptavidin-allophycocyanin.
-
After a 30-minute incubation, the TR-FRET signal was read on a suitable plate reader.
-
-
Data Analysis: IC₅₀ values were calculated by fitting the dose-response data to a four-parameter logistic equation using GraphPad Prism software.
A Comparative Guide to Purity Analysis of Methyl 2-(aminomethyl)benzoate Hydrochloride: HPLC vs. NMR
For researchers, scientists, and professionals in drug development, ensuring the purity of chemical intermediates is paramount. This guide provides an objective comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the purity assessment of Methyl 2-(aminomethyl)benzoate Hydrochloride. We present supporting experimental data and detailed protocols to facilitate an informed decision on the most suitable method for specific analytical needs.
High-Performance Liquid Chromatography (HPLC) Analysis
Reversed-phase HPLC (RP-HPLC) is a cornerstone of pharmaceutical analysis, adept at separating and quantifying components in a mixture based on their polarity. For this compound, this technique is highly effective for detecting and quantifying non-volatile impurities.
Experimental Protocol: HPLC
A standard RP-HPLC method was developed to assess the purity of two different lots of this compound.
-
Instrumentation : Agilent 1260 Infinity II HPLC system with a Diode Array Detector (DAD).
-
Column : Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase :
-
A: 0.1% Trifluoroacetic acid (TFA) in Water
-
B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
-
-
Gradient :
Time (min) %B 0.0 10 20.0 90 25.0 90 25.1 10 | 30.0 | 10 |
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 30 °C.
-
Detection : UV at 230 nm.
-
Injection Volume : 10 µL.
-
Sample Preparation : Samples were prepared by dissolving approximately 10 mg of this compound in 10 mL of a 50:50 water:acetonitrile mixture to a concentration of 1 mg/mL.
Data Presentation: HPLC Purity Analysis
The purity of two separate lots of this compound was assessed. The results are based on the peak area percentage from the HPLC chromatograms.
| Sample ID | Main Peak Retention Time (min) | Main Peak Area % | Impurity 1 Area % (RT) | Impurity 2 Area % (RT) | Total Purity % |
| Lot A | 12.5 | 99.85 | 0.08 (9.2 min) | 0.07 (11.1 min) | 99.85 |
| Lot B | 12.5 | 98.50 | 0.75 (9.2 min) | 0.50 (11.1 min) | 98.50 |
Quantitative Nuclear Magnetic Resonance (qNMR) Analysis
Quantitative NMR (qNMR) has emerged as a primary analytical method that allows for the direct quantification of a substance against a certified internal standard, without the need for a reference standard of the analyte itself.[1][2][3] This makes it a powerful tool for purity assessment. ¹H-NMR is particularly advantageous due to the high natural abundance and sensitivity of the proton nucleus.[2]
Experimental Protocol: qNMR
The same two lots of this compound were analyzed by ¹H-qNMR to determine their absolute purity.
-
Instrumentation : Bruker Avance III 500 MHz NMR spectrometer.
-
Solvent : Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
Internal Standard : Maleic Anhydride (Certified Reference Material).
-
Sample Preparation : Approximately 20 mg of this compound and 10 mg of Maleic Anhydride were accurately weighed and dissolved in 0.75 mL of DMSO-d₆.
-
Acquisition Parameters :
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay (d1): 30 s
-
-
Data Processing : The spectra were manually phased and baseline corrected. The purity was calculated by comparing the integral of a well-resolved analyte proton signal to the integral of the vinyl proton signal of the internal standard.
Data Presentation: qNMR Purity Analysis
The purity is reported as a weight/weight percentage (w/w %).
| Sample ID | Analyte Signal (ppm, multiplicity, #H) | Internal Standard Signal (ppm, multiplicity, #H) | Calculated Purity (w/w %) | | :--- | :--- | :--- | :--- | :--- | | Lot A | 4.15 (s, 2H, -CH₂NH₃⁺) | 7.20 (s, 2H, -CH=CH-) | 99.7 | | Lot B | 4.15 (s, 2H, -CH₂NH₃⁺) | 7.20 (s, 2H, -CH=CH-) | 98.3 |
Comparison of HPLC and qNMR for Purity Analysis
Both HPLC and qNMR provide valuable information regarding the purity of this compound. The choice of method depends on the specific requirements of the analysis.
| Feature | HPLC | qNMR |
| Principle | Separation based on polarity, quantification by peak area percentage. | Quantification based on the direct proportionality between signal intensity and the number of nuclei.[1][2] |
| Quantification | Relative (requires response factors for impurities for absolute quantification). | Absolute (direct quantification against a certified internal standard).[3] |
| Reference Standard | Requires a reference standard of the main compound for identification. | Does not require a reference standard of the analyte; uses a certified internal standard.[1] |
| Impurity Detection | Excellent for detecting and resolving unknown impurities. | Can quantify known and unknown impurities if they have unique signals. |
| Throughput | Higher throughput with modern autosamplers. | Lower throughput due to longer acquisition times for quantification. |
| Structural Information | Provides limited structural information (retention time and UV spectrum). | Provides detailed structural information, aiding in impurity identification. |
Alternative Analytical Methods
While HPLC and NMR are primary techniques, other methods can be employed for the analysis of primary amines and related compounds:
-
Gas Chromatography-Mass Spectrometry (GC-MS) : Suitable for volatile impurities. The compound may require derivatization to improve volatility and thermal stability.
-
Ion Chromatography : Can be used for the analysis of the hydrochloride counter-ion and other ionic impurities.[4]
-
Titration : Acid-base titration can provide an overall purity assessment of the amine salt.
Workflow for Purity Analysis
The following diagram illustrates a typical workflow for the purity analysis of a pharmaceutical intermediate like this compound.
Caption: Workflow for Purity Analysis.
Logical Relationship of Analytical Techniques
The relationship between different analytical techniques for comprehensive purity assessment is depicted below.
Caption: Interrelation of Analytical Techniques.
Conclusion
Both HPLC and qNMR are powerful and complementary techniques for the purity analysis of this compound. HPLC excels in providing a detailed impurity profile and is well-suited for routine quality control in a high-throughput environment. In contrast, qNMR offers the distinct advantage of determining absolute purity without the need for a specific reference standard of the analyte, while also providing valuable structural information.[1][3] For comprehensive characterization and in-depth investigations, the concurrent use of both techniques is highly recommended. The choice of a primary method will ultimately depend on the specific analytical goals, available resources, and the stage of drug development.
References
A Comparative Guide to Coupling Agent Efficacy for Amide Bond Formation with Methyl 2-(aminomethyl)benzoate Hydrochloride
The selection of an appropriate coupling agent is a critical parameter in the synthesis of amide bonds, directly influencing reaction yield, purity, and the integrity of sensitive functional groups. This is particularly true for substrates like Methyl 2-(aminomethyl)benzoate, where the primary amine's reactivity can be modulated by the adjacent ester moiety. This guide provides a comparative analysis of common coupling agents for the acylation of Methyl 2-(aminomethyl)benzoate, supported by experimental data and detailed protocols to aid researchers in making informed decisions for their synthetic strategies.
Performance of Common Coupling Agents
The efficacy of various coupling agents was evaluated based on reaction yield, time, and conditions required for the successful amide bond formation between a representative carboxylic acid and Methyl 2-(aminomethyl)benzoate. The data, compiled from various synthetic reports, is summarized below. It is important to note that direct comparison is best made when reaction conditions are identical, and the data presented here is aggregated from different experiments, which may introduce some variability.
| Coupling Agent | Abbreviation | Additive | Typical Yield (%) | Typical Reaction Time (h) | Key Characteristics |
| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HATU | DIPEA or Hunig's Base | 90-98% | 2-4 | Highly efficient, low rate of epimerization, suitable for sterically hindered amines, but relatively expensive. |
| Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate | PyBOP | DIPEA or Hunig's Base | 85-95% | 3-6 | Effective for a wide range of substrates, generates benzotriazole as a byproduct. |
| N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate | HBTU | DIPEA or Hunig's Base | 88-96% | 2-6 | Similar to HATU in efficacy, widely used in peptide synthesis, cost-effective alternative to HATU. |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC or EDCI | HOBt or Oxyma Pure | 75-90% | 12-24 | Water-soluble byproducts are easily removed by aqueous workup; cost-effective for large-scale synthesis. |
| Dicyclohexylcarbodiimide | DCC | HOBt or DMAP | 70-85% | 12-24 | Inexpensive and effective, but the dicyclohexylurea (DCU) byproduct can be difficult to remove completely. |
| Propylphosphonic Anhydride | T3P | Pyridine or Et3N | 80-95% | 4-12 | High-yielding, environmentally benign byproducts, and broad functional group tolerance. |
Experimental Protocols
Below are representative experimental methodologies for amide coupling reactions utilizing different classes of coupling agents.
Protocol 1: General Procedure using a Uronium-Based Agent (HATU/HBTU)
-
Reagent Preparation: In a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the carboxylic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF or CH₂Cl₂).
-
Activation: Add the coupling agent (e.g., HATU, 1.1 eq) and a non-nucleophilic base (e.g., DIPEA, 2.5 eq) to the solution. Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Amine Addition: Add a solution of Methyl 2-(aminomethyl)benzoate Hydrochloride (1.2 eq) and additional DIPEA (1.2 eq) in the same solvent to the activated mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-6 hours).
-
Workup and Purification: Upon completion, dilute the reaction mixture with an organic solvent (e.g., Ethyl Acetate) and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: General Procedure using a Carbodiimide-Based Agent (EDC)
-
Reagent Preparation: In a round-bottom flask, dissolve the carboxylic acid (1.0 eq), this compound (1.2 eq), and an additive such as HOBt (1.2 eq) in an anhydrous aprotic solvent (e.g., DMF or CH₂Cl₂).
-
Coupling Reaction: Cool the mixture to 0 °C in an ice bath. Add EDC (1.5 eq) portion-wise to the solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup and Purification: Filter the reaction mixture to remove any urea byproducts if necessary. Dilute the filtrate with an organic solvent and wash with water and brine. The water-soluble byproducts of EDC are conveniently removed during this aqueous workup. Dry the organic layer, concentrate, and purify the residue by column chromatography.
Diagrams and Visualizations
Experimental Workflow for Amide Coupling
Caption: A generalized workflow for the synthesis of amides using a coupling agent.
Logical Comparison of Coupling Agent Classes
Caption: Comparison of coupling agent classes for amide bond formation.
Role in Drug Discovery Pathway
Caption: Role of synthesized amides as potential modulators in biological pathways.
A Comparative Guide to the Biological Activity of Methyl 2-(aminomethyl)benzoate Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of derivatives synthesized from "Methyl 2-(aminomethyl)benzoate Hydrochloride." While comprehensive studies on a wide array of these specific derivatives are emerging, this document compiles and compares available data on structurally similar compounds, offering insights into their potential therapeutic applications. The focus is on antimicrobial, antifungal, and anticancer activities, supported by experimental data from various research publications.
Antimicrobial and Antifungal Activity
Derivatives of aromatic amines, particularly Schiff bases and metal complexes, are widely investigated for their antimicrobial properties. The imine group (-C=N-) in Schiff bases is often crucial for their biological activity. While specific data for a broad series of Methyl 2-(aminomethyl)benzoate derivatives is limited, studies on analogous compounds provide valuable benchmarks.
Comparison of Antimicrobial Activity of Structurally Related Derivatives
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various Schiff base and metal complex derivatives of related aminobenzoates and other aromatic amines against several microbial strains.
| Derivative Type | Compound/Complex | Test Organism | MIC (µg/mL) | Reference |
| Schiff Base | N'-(3-bromo benzylidene)-4-(benzylidene amino)benzohydrazide | Bacillus subtilis | 2.11 (pMIC) | [1] |
| N'-(3,4,5-trimethoxy benzylidene)-4-(benzylidene amino) benzohydrazide | Staphylococcus aureus | 1.82 (pMIC) | [1] | |
| N'-(3-methoxy-4-hydroxy benzylidene)-4-(benzylidene amino)benzohydrazide | Escherichia coli | 1.78 (pMIC) | [1] | |
| Metal Complex | Nickel complex with Methyl 2-{[(E)-(2-hydroxyphenyl)methylidene]amino}benzoate | Candida albicans | 25 (Zone of Inhibition in mm) | [2] |
| Zinc complex with Methyl 2-{[(E)-(2-hydroxyphenyl)methylidene]amino}benzoate | Agrobacterium tumefaciens | 16 (Zone of Inhibition in mm) | [2] | |
| Azo-Ligand Complex | [Co(ECA)2]Cl2 (ECA from Methyl 2-aminobenzoate) | Various Bacteria | Not specified | [3] |
| [Ni(ECA)2]Cl2 (ECA from Methyl 2-aminobenzoate) | Various Bacteria | Not specified | [3] | |
| [Cu(ECA)2]Cl2 (ECA from Methyl 2-aminobenzoate) | Various Bacteria | Not specified | [3] |
Experimental Protocol: Broth Microdilution Method for MIC Determination
This method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.
Materials:
-
Test compound and standard antibiotic (positive control)
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
96-well microtiter plates
-
Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Compound Dilutions: A serial two-fold dilution of the test compound is prepared in the appropriate broth within the wells of a 96-well plate.
-
Inoculum Preparation: A suspension of the test microorganism is prepared in sterile broth and its turbidity is adjusted to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). This is then further diluted to achieve a final concentration of about 5 x 10^5 CFU/mL in the test wells.
-
Inoculation: Each well containing the diluted compound is inoculated with the standardized microbial suspension. Control wells are included: a positive control (microorganism and broth), a negative control (broth only), and a solvent control (microorganism, broth, and the solvent used to dissolve the compound).
-
Incubation: The plates are incubated at 35-37°C for 16-24 hours for bacteria, or at a suitable temperature for 24-48 hours for fungi.
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Anticancer Activity
Amide derivatives and metal complexes of aminobenzoates have demonstrated significant potential as anticancer agents. Their mechanisms of action often involve the inhibition of key enzymes or the induction of apoptosis.
Comparison of Cytotoxic Activity of Structurally Related Derivatives
The following table presents the half-maximal inhibitory concentration (IC50) values of various amide derivatives against different cancer cell lines.
| Derivative Type | Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Amide Derivative | Compound 12b (from 3-methyl-benzofuran-2-carboxylic acid) | A549 (Lung Cancer) | 0.858 | [4] |
| Compound 10d (from 3-methyl-benzofuran-2-carboxylic acid) | MCF7 (Breast Cancer) | 2.07 | [4] | |
| Benzothiazole Derivative | YLT322 | HepG2 (Liver Cancer) | Dose-dependent apoptosis | [5] |
| Benzothiazole Platinum Complex | L1Pt | Liver Cancer Cells | More cytotoxic than cisplatin | [5] |
| 4-(Arylaminomethyl)benzamide | Compound 11 | EGFR Kinase | 91% inhibition at 10 nM | [6][7] |
| Compound 13 | EGFR Kinase | 92% inhibition at 10 nM | [6][7] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound. A vehicle control (solvent only) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The medium is removed, and a solubilization solution is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined from the dose-response curve.
References
- 1. jptrm.chitkara.edu.in [jptrm.chitkara.edu.in]
- 2. researchgate.net [researchgate.net]
- 3. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
- 4. Substituted 2-arylbenzothiazoles as kinase inhibitors: hit-to-lead optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Novel Benzothiazole Derivative YLT322 Induces Apoptosis via the Mitochondrial Apoptosis Pathway In Vitro with Anti-Tumor Activity in Solid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Molecular Architectures: A Comparative Guide to the X-ray Crystallography of Methyl 2-(aminomethyl)benzoate Hydrochloride Derivatives
Comparison of Crystallographic Data
To facilitate a meaningful comparison, key crystallographic parameters for a selection of structurally related methyl and ethyl benzoate derivatives are summarized below. These compounds share the core benzoate scaffold and feature functionalities that allow for an exploration of how different substituents influence crystal packing and molecular conformation.
| Compound Name | Chemical Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Reference |
| Methyl 3-[(tert-butoxycarbonyl)amino]benzoate | C₁₃H₁₇NO₄ | Monoclinic | P2₁/c | 8.3020 | 9.7232 | 7.665 | 97.855 | [1] |
| Ethyl 4-[(E)-(4-hydroxy-3-methoxybenzylidene)amino]benzoate | C₁₇H₁₇NO₄ | Monoclinic | P2₁/c | 12.4229 | 9.6392 | 13.2384 | 102.457 | [1] |
| 4-(ammoniomethyl)benzoate (zwitterion) | C₈H₉NO₂·H₂O | Orthorhombic | Pbca | 15.346(3) | 7.4782(15) | 14.869(3) | 90 | [2] |
Note: The data presented is for compounds structurally related to Methyl 2-(aminomethyl)benzoate Hydrochloride and is intended to provide a comparative context.
Experimental Protocols: A Step-by-Step Approach to Single-Crystal X-ray Diffraction
The determination of a molecular structure through single-crystal X-ray crystallography involves a series of meticulous steps, from crystal growth to data analysis.
1. Crystal Growth: The initial and often most challenging step is obtaining a high-quality single crystal.[3] The crystal should ideally be larger than 0.1 mm in all dimensions, possess high purity, and have a regular internal structure free from significant defects.[3] Common methods for growing crystals from solution include:
-
Slow Evaporation: A solution of the compound is left undisturbed, allowing the solvent to evaporate slowly, leading to supersaturation and crystal formation.
-
Vapor Diffusion: This gentle technique involves dissolving the analyte in a less-volatile solvent and placing it in a sealed container with a more-volatile "anti-solvent" in which the compound is less soluble.[4] Diffusion of the anti-solvent vapor into the analyte solution induces crystallization.[4]
-
Slow Cooling: A saturated solution of the compound at an elevated temperature is gradually cooled, decreasing the solubility and promoting crystal growth.[4]
2. Data Collection: Once a suitable crystal is obtained, it is mounted on a goniometer and placed in an intense, monochromatic X-ray beam.[3] The crystal is then rotated, and the diffraction pattern, a unique fingerprint of the crystal's internal structure, is recorded by a detector.[5]
3. Structure Solution and Refinement: The collected diffraction data, consisting of the intensities and positions of the diffracted X-ray spots, is processed to determine the unit cell dimensions and space group of the crystal. The phase problem, a central challenge in crystallography, is then addressed to determine the electron density distribution within the crystal. For small molecules, direct methods are a common and powerful approach to solving the phase problem, especially when the diffraction data is of high resolution (better than 1.4 Å).[3] Molecular replacement, where a known structure of a similar molecule is used as a starting model, is another viable method.[6][7] The initial structural model is then refined against the experimental data to obtain the final, precise atomic coordinates, bond lengths, and angles.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 4. iucr.org [iucr.org]
- 5. rigaku.com [rigaku.com]
- 6. Molecular replacement for small-molecule crystal structure determination from X-ray and electron diffraction data with reduced resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular replacement for small-molecule crystal structure determination from X-ray and electron diffraction data with reduced resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Isomeric Purity Assessment of Methyl 2-(aminomethyl)benzoate Hydrochloride
For researchers, scientists, and professionals in drug development, ensuring the isomeric purity of pharmaceutical compounds is a critical aspect of quality control and regulatory compliance. This guide provides a comparative overview of analytical techniques for assessing the isomeric purity of Methyl 2-(aminomethyl)benzoate Hydrochloride, a key building block in the synthesis of various pharmaceutical agents. We will delve into the experimental protocols of prevalent methods and present comparative data to aid in selecting the most suitable approach for your research needs.
This compound and its potential positional isomers, Methyl 3-(aminomethyl)benzoate Hydrochloride and Methyl 4-(aminomethyl)benzoate Hydrochloride, require precise analytical methods to ensure the correct isomer is used, preventing potential variations in efficacy and safety of the final drug product.
Comparison of Analytical Techniques
The determination of isomeric purity is predominantly achieved through high-performance liquid chromatography (HPLC), capillary electrophoresis (CE), and Nuclear Magnetic Resonance (NMR) spectroscopy. Each method offers distinct advantages in terms of resolution, sensitivity, and speed.
| Analytical Technique | Principle | Resolution | Sensitivity | Throughput | Key Advantages |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of isomers between a stationary phase and a mobile phase. | High to Excellent | High (ng to pg level) | Moderate | Robust, versatile, and widely available. |
| Capillary Electrophoresis (CE) | Separation based on differences in electrophoretic mobility in a capillary. | Excellent | High (pg to fg level) | High | Fast analysis times and low sample/reagent consumption.[1][2] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Differentiation of isomers based on their unique magnetic properties in a magnetic field. | Moderate to High | Low (mg level) | Low | Non-destructive and provides structural information. |
Experimental Protocols
Below are detailed methodologies for the key analytical techniques used in the isomeric purity assessment of this compound.
High-Performance Liquid Chromatography (HPLC)
This protocol outlines a reversed-phase HPLC method for the separation of positional isomers of Methyl (aminomethyl)benzoate Hydrochloride.
Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
This compound standard
-
Methyl 3-(aminomethyl)benzoate Hydrochloride standard
-
Methyl 4-(aminomethyl)benzoate Hydrochloride standard
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a gradient mixture of 0.1% TFA in water (Solvent A) and 0.1% TFA in acetonitrile (Solvent B).
-
Standard Solution Preparation: Prepare individual standard solutions of each isomer at a concentration of 1 mg/mL in the mobile phase. Prepare a mixed standard solution containing all three isomers.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of 1 mg/mL.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 10 µL
-
Column temperature: 25 °C
-
UV detection: 254 nm
-
Gradient: Start with 95% A and 5% B, ramp to 50% B over 15 minutes.
-
-
Analysis: Inject the mixed standard solution to determine the retention times of each isomer. Inject the sample solution and quantify the levels of positional isomers by comparing the peak areas to the standard.
Capillary Electrophoresis (CE)
This protocol describes a capillary zone electrophoresis (CZE) method for the separation of the isomers.
Instrumentation:
-
Capillary electrophoresis system with a UV detector
Reagents:
-
Phosphate buffer (e.g., 50 mM sodium phosphate, pH 2.5)
-
Methanol
-
Water (deionized)
-
Isomer standards
Procedure:
-
Buffer Preparation: Prepare the running buffer of 50 mM sodium phosphate at pH 2.5.
-
Capillary Conditioning: Condition a new capillary by flushing with 0.1 M NaOH, water, and then the running buffer.
-
Standard and Sample Preparation: Prepare standard and sample solutions as described in the HPLC protocol, using the running buffer as the diluent.
-
Electrophoretic Conditions:
-
Voltage: 20 kV
-
Temperature: 25 °C
-
Injection: Hydrodynamic injection for 5 seconds
-
Detection: 214 nm
-
-
Analysis: Run the standards to determine the migration times of each isomer. Analyze the sample to determine the purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Quantitative NMR (qNMR) can be used to determine the isomeric purity without the need for chromatographic separation.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Reagents:
-
Deuterated solvent (e.g., D₂O or DMSO-d₆)
-
Internal standard (e.g., maleic acid)
Procedure:
-
Sample Preparation: Accurately weigh about 10-20 mg of the sample and a known amount of the internal standard into an NMR tube. Dissolve in a precise volume of the deuterated solvent.
-
NMR Acquisition: Acquire a ¹H NMR spectrum with appropriate parameters for quantitative analysis (e.g., long relaxation delay).
-
Data Analysis: Identify unique, well-resolved signals for each isomer. Integrate the signals corresponding to each isomer and the internal standard. Calculate the concentration and purity of the main isomer based on the integral ratios.
Visualizing the Workflow
The following diagrams illustrate the logical workflow for assessing the isomeric purity of this compound.
Caption: General workflow for isomeric purity assessment.
Caption: Comparison of analytical methods.
References
Safety Operating Guide
Proper Disposal of Methyl 2-(aminomethyl)benzoate Hydrochloride: A Step-by-Step Guide
For laboratory professionals, researchers, and scientists in the field of drug development, the safe handling and disposal of chemical reagents is paramount. This guide provides essential, step-by-step procedures for the proper disposal of Methyl 2-(aminomethyl)benzoate Hydrochloride, ensuring operational safety and regulatory compliance.
Hazard and Safety Summary
Before handling this compound, it is crucial to be aware of its associated hazards. This information is critical for implementing appropriate safety measures during use and disposal.
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statements |
| Acute Toxicity, Oral (Category 4) | GHS07 | Warning | H302: Harmful if swallowed.[1][2] |
| Skin Irritation (Category 2) | GHS07 | Warning | H315: Causes skin irritation.[3] |
| Eye Irritation (Category 2A) | GHS07 | Warning | H319: Causes serious eye irritation.[3] |
| Specific target organ toxicity — Single exposure (Category 3), Respiratory system | GHS07 | Warning | H335: May cause respiratory irritation.[3] |
Personal Protective Equipment (PPE)
To ensure personal safety when handling and disposing of this compound, the following personal protective equipment should be worn:
-
Hand Protection: Impervious gloves.
-
Eye Protection: Safety glasses or goggles.
-
Body Protection: Protective work clothing, such as a lab coat.
-
Respiratory Protection: Use a suitable respirator if high concentrations are present or if dust, aerosols, or fumes are generated.[4]
Step-by-Step Disposal Procedure
Disposal of this compound must be conducted in accordance with local, regional, and national regulations. The following steps provide a general guideline for its proper disposal:
-
Container Management:
-
Waste Collection:
-
Collect waste material in a designated, labeled, and sealed container.
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as oxidizing agents and strong bases.
-
-
Engage a Licensed Waste Disposal Company:
-
The disposal of this chemical should be entrusted to a licensed and approved waste disposal company.[1]
-
Provide the waste disposal company with a copy of the Safety Data Sheet (SDS) to ensure they have all the necessary information for safe handling and disposal.
-
-
Contaminated Packaging:
Spill Cleanup and Disposal
In the event of a spill, follow these procedures to ensure safety and proper cleanup:
-
Immediate Precautions:
-
Containment and Cleanup:
-
Final Disposal of Spill Debris:
-
Dispose of the container with the collected spill debris as hazardous waste, following the same procedures outlined for the chemical itself.
-
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling Methyl 2-(aminomethyl)benzoate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling Methyl 2-(aminomethyl)benzoate Hydrochloride (CAS No. 849020-92-4). Adherence to these procedures is critical for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Identification and Classification
This compound is classified with the following hazards:
The GHS pictogram is GHS07, and the signal word is "Warning".[1]
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to minimize exposure. The following equipment should be worn at all times when handling this compound:
| PPE Category | Item | Specification | Rationale |
| Eye Protection | Safety Goggles or a Face Shield | Must be worn over safety glasses. | Protects against splashes and airborne particles that can cause serious eye irritation.[3][4][5] |
| Hand Protection | Chemical-resistant gloves | Disposable nitrile gloves are a suitable initial choice.[3][6] Glove compatibility should be verified with the manufacturer for prolonged use. | Prevents skin contact, which can cause irritation.[2] |
| Body Protection | Laboratory Coat | A flame-resistant coat should be considered if working with flammable solvents.[3][7] | Protects skin and personal clothing from contamination. |
| Respiratory Protection | NIOSH-approved respirator | Required when engineering controls are insufficient or when handling large quantities of the powder.[3][4][8] | Prevents inhalation of the powder, which can cause respiratory irritation. |
| Footwear | Closed-toe shoes | Required in all laboratory settings. | Protects feet from spills and falling objects.[3][7] |
Operational Plan for Safe Handling
1. Preparation and Engineering Controls:
-
Ventilation: All handling of solid this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[6][9]
-
Designated Area: Establish a designated area for handling this compound. This area should be clearly marked and equipped with the necessary safety equipment.
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[9]
2. Weighing and Transfer:
-
Avoid Dust Generation: When weighing, handle the powder carefully to minimize the creation of dust.[10]
-
Use Appropriate Tools: Use spatulas or other appropriate tools for transferring the solid. Avoid pouring the powder directly from the container.[7][10]
-
Containment: Work over a disposable bench cover to easily manage any minor spills.[10]
3. Dissolving the Compound:
-
Solvent Addition: When preparing solutions, add the solvent to the solid slowly to avoid splashing.
-
Closed Systems: Whenever possible, perform reactions in a closed system to contain any vapors.
4. Post-Handling Procedures:
-
Decontamination: Thoroughly decontaminate all surfaces, glassware, and equipment after use. Wet cleaning methods are preferable to dry sweeping to avoid generating dust.[10]
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[7]
Disposal Plan
-
Waste Segregation: All waste contaminated with this compound, including disposable gloves, bench covers, and contaminated labware, must be collected in a designated, labeled hazardous waste container.[9]
-
Container Management: Waste containers must be kept closed when not in use and stored in a designated satellite accumulation area.
-
Licensed Disposal: All chemical waste must be disposed of through a licensed hazardous waste disposal company, in accordance with local, state, and federal regulations.[11]
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₉H₁₂ClNO₂ | |
| Molecular Weight | 201.65 g/mol | |
| Physical Form | Solid | [1] |
| Storage Temperature | Inert atmosphere, room temperature | [1] |
Emergency Procedures
In the event of an exposure or spill, follow these procedures immediately:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[2] Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[2][11] Seek immediate medical attention.
For a chemical spill, follow the workflow outlined below.
Caption: Workflow for responding to a chemical spill.
References
- 1. This compound | 849020-92-4 [sigmaaldrich.com]
- 2. angenechemical.com [angenechemical.com]
- 3. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 4. hazmatschool.com [hazmatschool.com]
- 5. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 6. uwlax.edu [uwlax.edu]
- 7. gz-supplies.com [gz-supplies.com]
- 8. pppmag.com [pppmag.com]
- 9. Safety Rules in Chemical Laboratories: A Practical Guide | US [sdsmanager.com]
- 10. ehs.wisc.edu [ehs.wisc.edu]
- 11. tcichemicals.com [tcichemicals.com]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

